Crocacin A
Description
Structure
2D Structure
Properties
Molecular Formula |
C31H42N2O6 |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
methyl 2-[[(2Z,5Z)-6-[[(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoyl]amino]hexa-2,5-dienoyl]amino]acetate |
InChI |
InChI=1S/C31H42N2O6/c1-23(21-29(35)32-20-12-8-11-15-28(34)33-22-30(36)38-5)16-17-24(2)31(39-6)25(3)27(37-4)19-18-26-13-9-7-10-14-26/h7,9-21,24-25,27,31H,8,22H2,1-6H3,(H,32,35)(H,33,34)/b15-11-,17-16+,19-18+,20-12-,23-21+/t24-,25+,27-,31-/m0/s1 |
InChI Key |
XHTUDGVBJDVOEZ-PSXYSELWSA-N |
SMILES |
CC(C=CC(=CC(=O)NC=CCC=CC(=O)NCC(=O)OC)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC |
Isomeric SMILES |
C[C@@H](/C=C/C(=C/C(=O)N/C=C\C/C=C\C(=O)NCC(=O)OC)/C)[C@@H]([C@H](C)[C@H](/C=C/C1=CC=CC=C1)OC)OC |
Canonical SMILES |
CC(C=CC(=CC(=O)NC=CCC=CC(=O)NCC(=O)OC)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC |
Synonyms |
crocacin A |
Origin of Product |
United States |
Foundational & Exploratory
Crocacin A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Crocacin A, a potent antifungal and cytotoxic agent derived from the myxobacterium Chondromyces crocatus. The document details the producing microorganism, biosynthetic pathway, and mechanism of action, alongside reconstructed experimental protocols based on available scientific literature. All quantitative data has been summarized in structured tables for clarity and comparative analysis.
Introduction
This compound is a secondary metabolite first isolated from the myxobacterium Chondromyces crocatus, strain Cm c3.[1] It belongs to a family of related compounds, the Crocacins, which exhibit significant biological activities.[2][3] These compounds are noted for their potent antifungal properties against a wide spectrum of yeasts and molds and for their cytotoxic effects.[1] The primary mechanism of action for this compound is the inhibition of the mitochondrial respiratory chain at the bc1-complex (Complex III), a critical component for cellular energy production.[1] This specific mode of action makes it a molecule of interest for further investigation in drug development, particularly in the fields of oncology and infectious diseases.
The Producing Microorganism: Chondromyces crocatus
Chondromyces crocatus is a soil-dwelling, Gram-negative myxobacterium belonging to the order Myxococcales. A key characteristic of this bacterium is its complex life cycle, which includes the formation of multicellular fruiting bodies under nutrient-limiting conditions. The strain originally identified as the producer of Crocacin is Chondromyces crocatus Cm c3. Other strains, such as Cm c5, are also known producers of the crocacin family of compounds and have been utilized in genomic and biosynthetic studies.[4][5]
Table 1: Microbiological Data for Chondromyces crocatus
| Parameter | Description | Reference(s) |
|---|---|---|
| Domain | Bacteria | [5] |
| Phylum | Pseudomonadota | [6] |
| Class | Deltaproteobacteria | [5] |
| Order | Myxococcales | [7] |
| Species | Chondromyces crocatus | [1] |
| Producing Strain | Cm c3 | [1] |
| Morphology | Gram-negative rods, forms fruiting bodies | [4] |
| Habitat | Soil | [7] |
| Cultivation Temp. | Mesophilic, approx. 30°C | |
Fermentation and Production
The production of this compound is achieved through submerged fermentation of Chondromyces crocatus. While the precise media composition and fermentation parameters from the original discovery are not fully detailed in available literature, a general protocol can be reconstructed based on standard practices for myxobacteria cultivation. Production is typically carried out in a nutrient-rich medium to support cell growth, followed by conditions that stimulate secondary metabolite production. The final yield of this compound is dependent on the specific strain and fermentation conditions.
Experimental Protocol: Fermentation (Reconstructed)
-
Inoculum Preparation: A seed culture of Chondromyces crocatus Cm c3 is prepared by inoculating a suitable liquid medium (e.g., SPE Medium or VY/2 broth) and incubating at 30°C with shaking for 5-10 days.
-
Production Culture: A production-scale fermenter containing a rich medium (e.g., P-medium or similar) is inoculated with the seed culture.[8]
-
Fermentation Conditions: The culture is maintained at 30°C with controlled aeration and agitation for an extended period, typically several days to weeks, to allow for biomass accumulation and secondary metabolite synthesis.
-
Harvesting: The bacterial cells (biomass) are harvested from the culture broth by centrifugation or filtration. The Crocacin compounds are primarily located within the mycelium.
Extraction and Isolation
This compound is extracted from the harvested biomass. The isolation process involves solvent extraction followed by a series of chromatographic steps to purify the compound from other cellular components and related Crocacin analogues.
Experimental Protocol: Extraction and Isolation (Reconstructed)
-
Biomass Extraction: The wet or lyophilized mycelium is repeatedly extracted with an organic solvent such as methanol or acetone to draw out the secondary metabolites.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and partitioned between an immiscible polar and non-polar solvent system (e.g., ethyl acetate and water) to remove highly polar impurities.
-
Initial Chromatographic Separation: The organic phase is dried, concentrated, and subjected to column chromatography, for instance, using a silica gel stationary phase. Elution is performed with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate fractions based on polarity.
-
Preparative HPLC: Fractions containing this compound, identified by analytical techniques like TLC or analytical HPLC, are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC). A reverse-phase column (e.g., C18) with a mobile phase such as a water/acetonitrile or water/methanol gradient is typically employed for final purification.[9]
-
Final Product: The purified fractions containing this compound are combined, the solvent is evaporated, and the final compound is obtained as a solid.
Caption: Workflow for the isolation and purification of this compound.
Structure Elucidation and Physicochemical Properties
The structure of this compound was determined through a combination of spectroscopic techniques. Mass spectrometry provides information on the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and stereochemistry of the atoms within the molecule.
Methodology for Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound.
-
NMR Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to assemble the molecular structure. The relative stereochemistry is often deduced from coupling constants and Nuclear Overhauser Effect (NOE) experiments.[3][10]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | Data not available in snippets | |
| Molecular Weight | Data not available in snippets | |
| Appearance | Data not available in snippets | |
| UV max (in Methanol) | Data not available in snippets | |
| Optical Rotation | Data not available in snippets |
| Chemical Class | Polyene, Polyketide-Peptide Hybrid |[1][2] |
Biological Activity and Mechanism of Action
This compound demonstrates a potent inhibitory effect on a broad range of fungi and exhibits significant cytotoxicity against mammalian cell lines. Its mode of action involves the specific targeting of Complex III in the mitochondrial electron transport chain.
Mechanism of Action
This compound binds to the bc1-complex (ubiquinol-cytochrome c reductase), blocking the transfer of electrons from ubiquinol to cytochrome c.[1] This interruption of the electron flow disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, ultimately leading to cellular energy depletion and cell death.
Caption: this compound inhibits Complex III of the electron transport chain.
Antifungal and Cytotoxic Activity
The inhibitory action of this compound translates to potent biological effects. While specific, comprehensive data tables from the primary literature are not publicly available, reports indicate high activity against various yeasts and molds, as well as cytotoxicity against cell lines such as the L929 mouse fibroblasts (reported for the related Crocacin D).[1]
Table 3: Biological Activity Profile of this compound (Qualitative)
| Activity Type | Target Organisms / Cell Lines | Potency | Reference(s) |
|---|---|---|---|
| Antifungal | Wide spectrum of yeasts and molds | High | [1][2] |
| Antibacterial | Few Gram-positive bacteria | Moderate | [1] |
| Cytotoxicity | Mammalian cell lines (e.g., L929) | High |[2] |
Note on Data Availability: This technical guide has been compiled from publicly accessible scientific abstracts, reviews, and databases. The detailed experimental protocols and specific quantitative data (e.g., precise yields, NMR chemical shifts, and comprehensive MIC/IC50 values) are contained within the full text of primary research articles which were not accessible through the conducted searches. The provided protocols are therefore reconstructed based on standard methodologies and should be adapted and optimized based on experimental results.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genome Analysis of the Fruiting Body-Forming Myxobacterium Chondromyces crocatus Reveals High Potential for Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chondromyces crocatus Cm c5 | Type strain | DSM 14714, JCM 12616 | BacDiveID:12016 [bacdive.dsmz.de]
- 6. Chondromyces crocatus Cm c2 | DSM 14606 | BacDiveID:12015 [bacdive.dsmz.de]
- 7. mdpi.com [mdpi.com]
- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling Nature's Arsenal: A Technical Guide to Novel Electron Transport Inhibitors from Myxobacteria
For Researchers, Scientists, and Drug Development Professionals
Myxobacteria, a group of soil-dwelling bacteria known for their complex social behaviors and production of a diverse array of secondary metabolites, have emerged as a promising source of novel bioactive compounds. Among these are potent inhibitors of the mitochondrial electron transport chain (ETC), a critical pathway for cellular energy production. Dysregulation of the ETC is implicated in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases, making these myxobacterial compounds valuable tools for research and potential therapeutic leads. This technical guide provides an in-depth overview of key electron transport inhibitors discovered from myxobacteria, focusing on their mechanism of action, quantitative inhibitory data, and the experimental protocols used for their characterization.
Core Electron Transport Inhibitors from Myxobacteria
Several classes of ETC inhibitors have been isolated from myxobacteria, with the most well-characterized targeting Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinone:cytochrome c oxidoreductase) of the respiratory chain.
Complex III Inhibitors
1. Crocacin: Isolated from Chondromyces crocatus, Crocacin is a potent inhibitor of the bc1-segment (Complex III) of the electron transport chain.[1][2] Its inhibitory action leads to the blockage of electron flow and induces a characteristic red shift in the reduced spectrum of cytochrome b.[1][2]
2. Myxothiazol: Produced by Myxococcus fulvus, Myxothiazol is a well-studied inhibitor that binds to the Qo site of Complex III, blocking the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein.[3][4] This disruption of the Q-cycle effectively inhibits mitochondrial respiration.[5]
Complex I Inhibitors
3. Phenoxan: Details on Phenoxan are still emerging, but it is recognized as an inhibitor of Complex I. Further research is needed to fully elucidate its binding site and inhibitory mechanism.
Other and Dual-Target Inhibitors
4. Soraphen A: Originally identified as an antifungal agent from Sorangium cellulosum, Soraphen A is a potent inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis, with an IC50 of approximately 5 nM.[6][7] While its primary target is not the ETC, the inhibition of ACC impacts cellular metabolism, which can indirectly affect mitochondrial respiration.
5. Aurachins: This family of compounds, exemplified by Aurachin D from Stigmatella aurantiaca, exhibits inhibitory activity against the cytochrome bd oxidase, a terminal oxidase in the respiratory chain of many bacteria, including Mycobacterium tuberculosis.[8][9] Aurachin D has a reported IC50 value of 0.15 μM against this enzyme.[8]
Quantitative Inhibitory Data
The following table summarizes the available quantitative data for the inhibitory activity of these myxobacterial metabolites.
| Compound | Target | Assay System | IC50 Value | Reference |
| Myxothiazol | Mitochondrial Respiration | Beef heart submitochondrial particles | 0.45 mol/mol cytochrome b | [5] |
| Aurachin D | M. tuberculosis Cytochrome bd Oxidase | Oxygen Consumption Assay | 0.15 µM | [8] |
| Soraphen A | Acetyl-CoA Carboxylase | Fatty Acid Elongation Assay | ~5 nM | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of electron transport inhibitors. Below are representative protocols for key experiments.
Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity Assay
This spectrophotometric assay measures the activity of Complex III by following the reduction of cytochrome c.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2)
-
Substrate: Decylubiquinol (DB)
-
Electron Acceptor: Cytochrome c (oxidized)
-
Inhibitors: Antimycin A (positive control), test compound (e.g., Myxothiazol, Crocacin)
-
Rotenone (to inhibit Complex I)
-
Potassium cyanide (KCN) (to inhibit Complex IV)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare isolated mitochondria from a suitable source (e.g., bovine heart, rat liver).
-
To a cuvette, add the assay buffer, rotenone, and KCN.
-
Add the mitochondrial suspension to the cuvette.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding cytochrome c and DB.
-
Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
The rate of absorbance change is proportional to the Complex III activity.
-
Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Oxygen Consumption Rate (OCR) Assay
This assay measures the effect of inhibitors on the overall respiratory activity of intact cells using extracellular flux analysis.
Materials:
-
Cultured cells (e.g., HepG2, primary neurons)
-
Seahorse XF Cell Culture Microplates
-
Assay Medium (e.g., DMEM without bicarbonate)
-
Substrates (e.g., glucose, pyruvate, glutamine)
-
Test compound (e.g., Aurachin D, Myxothiazol)
-
Mitochondrial inhibitors for controls (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Extracellular Flux Analyzer (e.g., Seahorse XFe96)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Replace the culture medium with the assay medium and incubate in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with the test compound and control inhibitors.
-
Calibrate the instrument and place the cell plate in the analyzer.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject the test compound and monitor the change in OCR.
-
Subsequently, inject control inhibitors to determine key parameters of mitochondrial function (e.g., ATP-linked respiration, maximal respiration, non-mitochondrial respiration).
-
Analyze the data to determine the effect of the test compound on cellular respiration.
Visualizing Mechanisms and Workflows
Mechanism of Action: Myxothiazol Inhibition of Complex III
Caption: Myxothiazol competitively binds to the Qo site of Complex III, blocking electron transfer from ubiquinol.
Experimental Workflow: Screening for Electron Transport Inhibitors
Caption: A typical workflow for the discovery and characterization of new ETC inhibitors from myxobacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Prowess of Crocacin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crocacin A, a secondary metabolite isolated from the myxobacterium Chondromyces crocatus, has emerged as a molecule of significant interest within the scientific community. This technical guide provides an in-depth exploration of the biological properties of this compound, with a primary focus on its mechanism of action, cytotoxic, and antifungal activities. Through a comprehensive review of available literature, this document consolidates quantitative data, details experimental methodologies, and visualizes key pathways to serve as a vital resource for ongoing and future research in drug discovery and development.
Core Biological Properties of this compound
This compound is a potent natural product known for its significant cytotoxic and antifungal activities.[1][2] Its primary mechanism of action lies in the potent and specific inhibition of the mitochondrial electron transport chain.
Mechanism of Action: Inhibition of Mitochondrial Complex III
This compound exerts its biological effects by targeting the bc1-segment, also known as Complex III, of the mitochondrial electron transport chain.[2] This inhibition disrupts the vital process of oxidative phosphorylation, leading to a cascade of cellular events culminating in cell death. The specific interaction with Complex III underscores the molecule's potential as a targeted therapeutic agent.
dot
Caption: this compound inhibits Complex III of the electron transport chain.
Quantitative Biological Data
While extensive quantitative data for this compound is not widely available in the public domain, preliminary studies and data from related compounds like Crocacin D highlight its potent biological activity.
Cytotoxic Activity
Table 1: Cytotoxicity Data for Crocacin Analogs
| Compound | Cell Line | Activity | Reference |
| Crocacin D | L929 (Mouse Fibroblast) | Highly Toxic | [4] |
Antifungal Activity
This compound exhibits a broad spectrum of activity against various yeasts and molds.[2]
Table 2: Antifungal Activity of this compound and D
| Compound | Fungal Species | MIC (Minimum Inhibitory Concentration) | Reference |
| This compound | Yeasts and Molds | Broad Spectrum Activity | [2] |
| Crocacin D | Saccharomyces cerevisiae | 1.4 ng/mL | [5] |
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the biological assessment of this compound. These are based on standard methodologies and should be adapted for specific experimental needs.
Determination of Cytotoxicity (IC50) using MTT Assay
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured mammalian cells.
Workflow:
dot
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period of 24, 48, or 72 hours.
-
MTT Reagent Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.
-
Formazan Crystal Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Assay for Mitochondrial Complex III Inhibition
This protocol describes a method to assess the inhibitory activity of a compound on Complex III of the electron transport chain using isolated mitochondria.
Workflow:
dot
Caption: Workflow for assessing mitochondrial Complex III inhibition.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from a suitable source, such as beef heart or cultured cells, using differential centrifugation.
-
Reaction Buffer Preparation: Prepare a reaction buffer containing potassium phosphate, EDTA, and other necessary components.
-
Substrate and Electron Acceptor Preparation: Prepare solutions of a suitable substrate for Complex III (e.g., decylubiquinol) and the electron acceptor, cytochrome c.
-
Assay Setup: In a cuvette or 96-well plate, combine the reaction buffer, cytochrome c, and varying concentrations of this compound. Include a no-inhibitor control.
-
Reaction Initiation: Initiate the reaction by adding the isolated mitochondria and the substrate.
-
Spectrophotometric Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over a set period.
-
Data Analysis: Calculate the rate of cytochrome c reduction for each concentration of this compound. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
In Vivo Studies
To date, there is a notable absence of publicly available in vivo studies specifically investigating the biological properties and efficacy of this compound in animal models. This represents a significant knowledge gap and a promising area for future research to translate the potent in vitro findings into potential therapeutic applications.
Conclusion and Future Directions
This compound is a potent myxobacterial natural product with well-defined antifungal and cytotoxic properties, primarily driven by its inhibition of mitochondrial Complex III. While its in vitro activity is evident, a comprehensive understanding of its therapeutic potential is hampered by the limited availability of quantitative cytotoxicity data across diverse cancer cell lines and the absence of in vivo studies. Future research should prioritize:
-
Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.
-
Detailed Antifungal Spectrum Analysis: Establishing the MIC values against a wide range of clinically relevant fungal pathogens.
-
In Vivo Efficacy and Toxicity Studies: Conducting animal studies to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.
-
Elucidation of Downstream Signaling Pathways: Investigating the detailed molecular events that occur downstream of mitochondrial inhibition by this compound.
Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.
References
- 1. Natural products from myxobacteria: novel metabolites and bioactivities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myxobacteria: proficient producers of novel natural products with various biological activities--past and future biotechnological aspects with the focus on the genus Sorangium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of (+)-Crocacin C. An Example of A Highly Challenging Mismatched Double Asymmetric δ-Stannylcrotylboration Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Crocacin A mechanism of action on electron transport chain
An In-depth Technical Guide on the Mechanism of Action of Crocacin A on the Electron Transport Chain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a natural product derived from myxobacteria, has garnered significant interest for its potent antifungal and cytotoxic activities. This technical guide delves into the core mechanism of action of this compound, focusing on its role as a powerful inhibitor of the mitochondrial electron transport chain (ETC). Specifically, this document elucidates the inhibitory effects of this compound on Complex III (cytochrome bc1 complex), presenting available quantitative data, detailed experimental methodologies for assessing its activity, and an analysis of its structure-activity relationship based on related analogs. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action to facilitate further research and therapeutic development.
Introduction
The mitochondrial electron transport chain is a critical pathway for cellular energy production in aerobic organisms, responsible for generating the majority of cellular ATP through oxidative phosphorylation. The ETC comprises a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane. The disruption of this intricate process can lead to cellular dysfunction and death, making the ETC a prime target for therapeutic agents, particularly in the fields of oncology and infectious diseases.
Crocacins are a class of natural products known for their biological activities. While initially, there was some ambiguity regarding their precise target within the ETC, research has clarified that Crocacins, including this compound, act as inhibitors of Complex III (cytochrome bc1 complex)[1]. This complex plays a pivotal role in the ETC by transferring electrons from ubiquinol to cytochrome c. Inhibition of Complex III disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, a halt in ATP synthesis[1].
Mechanism of Action of this compound on the Electron Transport Chain
This compound exerts its inhibitory effect by binding to the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This binding event obstructs the normal flow of electrons, a critical step in the process of oxidative phosphorylation.
Inhibition of Complex III (Cytochrome bc1 Complex)
Complex III catalyzes the transfer of electrons from ubiquinol to cytochrome c. This process is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, which contributes to the proton-motive force that drives ATP synthesis. This compound is believed to bind to the Qo site of Complex III, one of the two ubiquinone-binding sites in the complex. This binding competitively inhibits the oxidation of ubiquinol, thereby blocking the electron transfer to the Rieske iron-sulfur protein and cytochrome c1.
The consequences of Complex III inhibition by this compound are profound:
-
Disruption of Electron Flow: The primary effect is the cessation of electron transfer from Complex III to Complex IV (cytochrome c oxidase).
-
Collapse of Mitochondrial Membrane Potential: The blockage of proton pumping at Complex III leads to a dissipation of the proton gradient across the inner mitochondrial membrane.
-
Increased Reactive Oxygen Species (ROS) Production: The stalled electron flow can lead to the formation of superoxide radicals, contributing to oxidative stress and cellular damage.
-
Inhibition of ATP Synthesis: The disruption of the proton-motive force ultimately halts the production of ATP by ATP synthase (Complex V).
Quantitative Data on Crocacin Inhibition
| Compound | Side Chain (R) | IC50 NADH oxidase (nM) |
| Crocacin D (79) | (structure not provided in source) | Not specified |
| Analog 81 | (structure not provided in source) | 36 |
| Analog 82 | n-C12H21- | 24 |
| Analog 83 | (structure not provided in source) | 21 |
| Analog 84 | (structure not provided in source) | 17 |
| Analog 85 | (structure not provided in source) | 9 |
| Analog 86 | (structure not provided in source) | 18 |
| Analog 87 | (structure not provided in source) | 16 |
| Table 1: Inhibitory activity of Crocacin D analogs on NADH oxidase. The IC50 values indicate the concentration of the compound required to inhibit 50% of the NADH oxidase activity. Data extracted from[1]. |
Experimental Protocols
This section outlines a detailed methodology for assessing the inhibitory activity of this compound on Complex III of the electron transport chain. This protocol is adapted from standard methods for measuring Complex III activity.
Isolation of Mitochondria
-
Tissue Homogenization: Fresh tissue (e.g., bovine heart, rat liver) is minced and homogenized in a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Differential Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.
-
Mitochondrial Pelleting: The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.
-
Washing: The mitochondrial pellet is washed with the isolation buffer and re-centrifuged to ensure purity.
-
Resuspension: The final mitochondrial pellet is resuspended in a suitable assay buffer. The protein concentration is determined using a standard method such as the Bradford assay.
Measurement of Complex III (Ubiquinol-Cytochrome c Reductase) Activity
This assay spectrophotometrically measures the reduction of cytochrome c, which is dependent on the activity of Complex III.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing assay buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.4), oxidized cytochrome c, and the mitochondrial sample.
-
Inhibitor Addition (for control): For a negative control, a known Complex III inhibitor such as Antimycin A is added to a separate reaction mixture to measure the background rate of cytochrome c reduction that is not dependent on Complex III.
-
This compound Addition: To test the effect of this compound, it is added to the reaction mixture at various concentrations. A solvent control (e.g., DMSO) should also be run.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, ubiquinol (e.g., decylubiquinol).
-
Spectrophotometric Measurement: The increase in absorbance at 550 nm, corresponding to the reduction of cytochrome c, is monitored over time using a spectrophotometer.
-
Calculation of Activity: The rate of cytochrome c reduction is calculated from the linear portion of the absorbance curve, using the extinction coefficient for reduced cytochrome c. The specific activity is then expressed as nmol of cytochrome c reduced per minute per mg of mitochondrial protein. The IC50 value for this compound can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Inhibition
Figure 1: Signaling pathway of this compound inhibiting Complex III.
Experimental Workflow for Assessing this compound Inhibition
Figure 2: Workflow for assessing this compound's inhibitory effect.
Structure-Activity Relationship (SAR)
The structure-activity relationship of Crocacins is crucial for understanding the molecular determinants of their inhibitory activity and for the rational design of more potent and selective analogs. While a detailed SAR study specifically for this compound is not available, the data on Crocacin D analogs provides preliminary insights.
The general structure of Crocacins features a polyketide-derived acyl residue. The variations in the side chain (R group) of the Crocacin D analogs significantly impact their inhibitory potency against NADH oxidase (and by extension, Complex III). The data in Table 1 suggests that the nature of this side chain is a key factor in the molecule's ability to bind to and inhibit the cytochrome bc1 complex. For instance, the analog with a simple alkyl chain (Analog 82) has a higher IC50 (lower potency) compared to more complex analogs (e.g., Analog 85). This indicates that specific structural features and functional groups within the side chain are likely involved in critical interactions with the amino acid residues of the Qo binding pocket of Complex III.
Further research involving the synthesis and biological evaluation of a broader range of this compound analogs is necessary to establish a comprehensive SAR. Such studies would involve systematic modifications of the polyketide backbone, the amide linkage, and the side chain to probe the key interactions with the target enzyme.
Conclusion
This compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III (cytochrome bc1 complex). Its mechanism of action involves the disruption of electron flow, leading to a collapse of the mitochondrial membrane potential, increased ROS production, and a severe reduction in cellular ATP levels. The quantitative data available for its analog, Crocacin D, highlights the nanomolar potency of this class of inhibitors. The provided experimental protocols offer a robust framework for the further characterization of this compound and its derivatives. A deeper understanding of the structure-activity relationship of Crocacins will be instrumental in the development of novel therapeutic agents that target mitochondrial respiration. This technical guide provides a foundational understanding for researchers and drug development professionals to advance the study and application of this compound.
References
The Architectural Ingenuity of Nature: A Technical Guide to the Biosynthesis of Crocacin A
For Researchers, Scientists, and Drug Development Professionals
Crocacin A, a potent antifungal and cytotoxic secondary metabolite produced by the myxobacterium Chondromyces crocatus Cm c5, represents a fascinating example of nature's molecular engineering.[1][2] Its unique linear scaffold, a product of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line, has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the genetic and enzymatic machinery, key experimental validations, and quantitative data to support further research and development.
The Crocacin Biosynthetic Gene Cluster: A Genetic Blueprint
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the cro cluster. This cluster, spanning approximately 61.4 kilobases, was identified and sequenced from Chondromyces crocatus Cm c5.[2][3] Bioinformatic analysis of this locus has revealed a cohort of genes encoding the core NRPS and PKS megasynthases, as well as enzymes responsible for precursor supply and tailoring reactions.
| Gene | Proposed Function |
| Core Biosynthetic Genes | |
| croA | NRPS module, likely responsible for the initiation with an amino acid. |
| croB - croJ | Multidomain PKS modules responsible for the iterative extension of the polyketide chain. |
| croK | Contains the terminal C2 domain responsible for hydrolytic release of the final product. |
| Accessory and Other Genes | |
| croE, croF, croG, croH, croL | Putative tailoring enzymes (e.g., methyltransferases, oxidases), transporters, and regulatory proteins. |
| ccp | Carrier protein. |
| CYP450 | Cytochrome P450 enzyme, likely involved in post-PKS modification. |
The Assembly Line: A Modular Marvel of NRPS and PKS
The synthesis of the this compound backbone is a highly organized process, carried out on a large, multi-enzyme complex. This assembly line follows a modular logic, with each module responsible for a specific elongation and modification step. The process is initiated by an NRPS module, which incorporates an amino acid starter unit. Subsequently, a series of PKS modules iteratively add two-carbon units derived from malonyl-CoA or its derivatives. Each PKS module minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), within each module determine the reduction state of the growing polyketide chain.
An Unconventional Termination: The Role of the CroK-C2 Domain
A standout feature of the this compound biosynthesis is its termination mechanism. Unlike typical PKS pathways that employ a thioesterase (TE) domain for product release, the cro cluster utilizes an unusual C-terminal domain within the CroK protein, designated CroK-C2.[1][2] This domain, homologous to condensation (C) domains, catalyzes the hydrolytic release of the fully assembled polyketide chain from the ACP, yielding the final linear carboxylic acid structure of this compound.[1][2]
Quantitative Analysis of CroK-C2 Domain Kinetics
The catalytic efficiency of the heterologously expressed CroK-C2 domain was determined using a substrate mimic, N-acetylcysteaminyl-crocacin B. The reaction kinetics were monitored via a specialized high-performance liquid chromatography-mass spectrometry (HPLC-MS) based assay.[1][2]
| Kinetic Parameter | Value |
| Km | Data not available in the provided search results |
| kcat | Data not available in the provided search results |
| kcat/Km | Data not available in the provided search results |
Note: While the referenced literature indicates that kinetic parameters were determined, the specific values for Km and kcat were not available in the provided search snippets. Access to the full publication would be required to populate this table.
Experimental Protocols: Elucidating the Pathway
The functional characterization of the this compound biosynthetic pathway has been underpinned by rigorous experimental methodologies.
Gene Inactivation Studies
To confirm the role of the croK gene and its C2 domain in this compound biosynthesis, targeted gene inactivation was performed in Chondromyces crocatus Cm c5. A standard homologous recombination approach was likely employed. This would involve the construction of a knockout vector containing a resistance cassette flanked by sequences homologous to the regions upstream and downstream of the croK gene. Electroporation or conjugation would be used to introduce this vector into C. crocatus. Successful double-crossover events would lead to the replacement of the target gene with the resistance cassette. The resulting mutant strain would then be cultivated, and the metabolite profile analyzed by HPLC-MS to confirm the abolishment of this compound production.
In Vitro Characterization of the CroK-C2 Domain
The functional analysis of the CroK-C2 domain was conducted through in vitro assays using the heterologously produced protein.
-
Cloning and Expression: The DNA sequence encoding the CroK-C2 domain was amplified from the genomic DNA of C. crocatus Cm c5 and cloned into an appropriate expression vector (e.g., pET series) with a purification tag (e.g., His-tag). The construct was then transformed into a suitable expression host, such as E. coli BL21(DE3).
-
Protein Purification: The recombinant protein was overexpressed by induction (e.g., with IPTG) and purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). The purity and concentration of the protein were determined by SDS-PAGE and a protein assay (e.g., Bradford).
-
Kinetic Assay: The hydrolytic activity of the purified CroK-C2 domain was measured using a substrate mimic (N-acetylcysteaminyl-crocacin B). The assay would be performed in a suitable buffer system, and the reaction initiated by the addition of the enzyme. The reaction would be quenched at various time points, and the amount of product formed (Crocacin B) would be quantified using a calibrated HPLC-MS method. The initial reaction velocities at different substrate concentrations would be used to determine the Michaelis-Menten kinetic parameters (Km and kcat).
Visualizing the Biosynthesis and Experimental Logic
To further clarify the intricate processes involved in this compound biosynthesis and its experimental validation, the following diagrams are provided.
Caption: The modular biosynthesis pathway of this compound.
Caption: Experimental workflow for the functional characterization of CroK-C2.
References
An In-depth Technical Guide to the Crocacin A Biosynthetic Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic gene cluster (BGC) responsible for the production of Crocacin A, a potent antifungal and cytotoxic natural product from the myxobacterium Chondromyces crocatus. The crocacins represent a family of complex polyketide-nonribosomal peptide hybrids with significant therapeutic potential. Understanding their biosynthesis is crucial for future synthetic biology efforts aimed at novel analog generation and improved production.
Core Data Presentation: this compound Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster from Chondromyces crocatus Cm c5 spans approximately 61.4 kb and is a hybrid system composed of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) genes. The key genes and their putative functions, as identified in the MIBiG database entry BGC0000974, are summarized below.
| Gene Name | Protein Product (Locus Tag) | Putative Function/Annotation |
| croA | CBD77732.1 | PKS module |
| croB | CBD77734.1 | PKS module |
| croC | CBD77736.1 | PKS module |
| croD | CBD77738.1 | PKS module |
| croE | CBD77740.1 | Thioesterase |
| croF | CBD77741.1 | Acyl-CoA dehydrogenase |
| croG | CBD77742.1 | Enoyl-CoA hydratase/isomerase |
| croH | CBD77744.1 | 3-hydroxyacyl-CoA dehydrogenase |
| croI | CBD77746.1 | Acyl-CoA synthetase |
| croJ | CBD77748.1 | NRPS module |
| croK | CBD77750.1 | NRPS module with unusual hydrolytic release domain |
| cyp | CBD77752.1 | Cytochrome P450 |
| mbtH | CBD77754.1 | MbtH-like protein |
Experimental Protocols
Detailed methodologies are essential for the functional analysis of biosynthetic gene clusters. Below are generalized protocols for key experiments cited in the study of this compound biosynthesis.
Gene Inactivation via Homologous Recombination
This protocol outlines a general method for creating targeted gene knockouts in Chondromyces crocatus to elucidate gene function.
-
Vector Construction:
-
Amplify ~1-2 kb upstream and downstream flanking regions of the target gene (e.g., croK) from C. crocatus genomic DNA using high-fidelity PCR.
-
Clone the upstream and downstream fragments into a suicide vector (a plasmid that cannot replicate in the host) on either side of a selectable marker, such as an antibiotic resistance cassette (e.g., kanamycin resistance).
-
Verify the final construct by restriction digest and Sanger sequencing.
-
-
Transformation:
-
Introduce the constructed vector into a suitable E. coli strain (e.g., S17-1) for conjugation.
-
Grow cultures of the E. coli donor strain and the C. crocatus recipient strain to mid-log phase.
-
Mix the donor and recipient cells on a suitable agar plate and incubate to allow for conjugation.
-
-
Selection of Mutants:
-
Plate the conjugation mixture onto a selective medium containing the appropriate antibiotic to select for C. crocatus exconjugants that have integrated the plasmid into their genome via a single homologous recombination event.
-
To select for double-crossover mutants (gene replacement), a counter-selection step is often required, depending on the vector used.
-
Confirm the gene knockout in resistant colonies by PCR using primers that bind outside the flanking regions and within the resistance cassette.
-
-
Phenotypic Analysis:
-
Cultivate the confirmed mutant strain under conditions permissive for this compound production.
-
Extract the secondary metabolites from the culture broth and cell mass.
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolition of this compound production compared to the wild-type strain.
-
In Vitro Characterization of the CroK-C2 Hydrolytic Release Domain
This protocol describes the biochemical analysis of the unusual chain termination domain found in CroK.
-
Heterologous Expression and Purification:
-
Clone the DNA sequence encoding the C-terminal condensation-like domain of CroK (CroK-C2) into an expression vector (e.g., pET vector series) with a purification tag (e.g., His6-tag).
-
Transform the construct into an E. coli expression host (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a suitable temperature.
-
Lyse the cells and purify the recombinant CroK-C2 domain using affinity chromatography (e.g., Ni-NTA).
-
-
Biochemical Assay:
-
Synthesize a substrate mimic, such as N-acetylcysteaminyl-crocacin B, which mimics the natural substrate attached to the acyl carrier protein.
-
Incubate the purified CroK-C2 domain with the substrate mimic in a suitable reaction buffer.
-
Monitor the reaction over time by quenching aliquots and analyzing them by HPLC-MS.
-
The hydrolytic activity is confirmed by the detection of the released crocacin B carboxylic acid.
-
-
Kinetic Analysis:
-
Perform the biochemical assay with varying concentrations of the substrate mimic to determine the kinetic parameters (e.g., Km and kcat) of the CroK-C2 domain.
-
Mandatory Visualizations
The following diagrams illustrate the proposed biosynthetic pathway of this compound and a general workflow for its analysis.
Caption: Proposed biosynthetic pathway of this compound.
The Cytotoxic Effects of Crocacin A on Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the cytotoxic effects of Crocacin A on various cancer cell lines. It summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Analysis of Cytotoxicity
This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined in several studies. The data below summarizes these findings, offering a comparative look at the compound's efficacy in different cancer types.
| Cancer Cell Line | Cancer Type | IC50 Value (mmol/L) | Citation |
| A549 | Lung Carcinoma | 5.48 | [1] |
| HepG2 | Hepatocellular Carcinoma | 2.87 | [1] |
| HCT116 | Colorectal Carcinoma | 1.99 | [1] |
| HeLa | Cervical Cancer | 3.58 | [1] |
| SK-OV-3 | Ovarian Cancer | 3.5 | [1] |
| HN-5 | Head and Neck Cancer | Varies (12.5-1000 µg/mL) | [2][3] |
| AGS | Gastric Adenocarcinoma | Dose- and time-dependent | [4] |
| HL-60 | Promyelocytic Leukemia | 0.625-5 mg/mL | [5] |
| A431 | Skin Squamous Cell Carcinoma | Dose-dependent | [6] |
| SCL-1 | Skin Squamous Cell Carcinoma | Dose-dependent | [6] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanisms identified include the induction of apoptosis through the intrinsic pathway, cell cycle arrest, and the inhibition of pro-survival signaling cascades.
One of the core mechanisms is the induction of apoptosis.[7] this compound treatment has been shown to alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, favoring apoptosis.[4][5] This leads to the activation of caspases, executing the apoptotic program.[4]
Furthermore, this compound can induce cell cycle arrest, halting the proliferation of cancer cells.[7] Depending on the cancer cell type, this arrest can occur at the G0/G1 or G2/M phase of the cell cycle.[5][8] This effect is often associated with the downregulation of cyclins, such as Cyclin D1.[7][9]
The compound also targets key signaling pathways that are often dysregulated in cancer. Notably, this compound has been shown to inhibit the JAK/STAT and NF-κB signaling pathways.[6][10][11] The JAK/STAT pathway is crucial for cell proliferation and survival, and its inhibition by this compound contributes to the compound's anti-tumor activity.[6][11] The NF-κB pathway is a key regulator of inflammation and cell survival, and its suppression by this compound can reduce the expression of downstream targets involved in cancer progression.[11] Additionally, there is evidence that this compound may interact with the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[12]
Experimental Protocols
The investigation of this compound's cytotoxic effects relies on a suite of standard in vitro assays. The following outlines the general methodologies employed in the cited research.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines are used, including but not limited to A549 (lung), HepG2 (liver), HCT116 (colorectal), HeLa (cervical), SK-OV-3 (ovarian), HN-5 (head and neck), AGS (gastric), HL-60 (leukemia), A431, and SCL-1 (skin).[1][2][3][4][6] Normal cell lines, such as human fibroblasts, are often used as controls to assess cancer-specific cytotoxicity.[3][4]
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Compound Preparation: this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted to the desired concentrations in the culture medium for experiments.
Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell viability.[2]
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
-
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a common method to quantify apoptosis.
-
Cells are treated with this compound as described above.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. The induction of a sub-G1 peak in the cell cycle histogram is also indicative of apoptosis.[13]
-
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cells are treated with this compound, harvested, and fixed in cold ethanol.
-
The fixed cells are washed and treated with RNase A to remove RNA.
-
Cells are then stained with PI, which intercalates with DNA.
-
The DNA content of the cells is measured by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases is quantified to identify any cell cycle arrest.[8]
-
Western Blot Analysis
-
Protein Expression Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Following treatment with this compound, cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, caspases, cyclins, STAT3, p-STAT3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Study of Crocin & Radiotherapy-induced Cytotoxicity and Apoptosis in the Head and Neck Cancer (HN-5) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of apoptotic effect of crocin, cisplatin, and their combination in human oral squamous cell carcinoma cell line HN5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crocin triggers the apoptosis through increasing the Bax/Bcl-2 ratio and caspase activation in human gastric adenocarcinoma, AGS, cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crocin promotes apoptosis of human skin cancer cells by inhibiting the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of crocin in several cancer cell lines: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sid.ir [sid.ir]
- 10. Crocin has pharmacological effects against the pathological behavior of colon cancer cells by interacting with the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances on the anti-tumor mechanisms of the carotenoid Crocin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective mechanism of crocin via PI3K/Akt/mTOR signaling pathway after cerebral infarction: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Antifungal Spectrum of Crocacin A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crocacin A, a natural product isolated from myxobacteria, has demonstrated notable antifungal activity. This technical guide provides a comprehensive overview of the current knowledge regarding the antifungal spectrum of this compound against a range of yeasts and molds. The primary mechanism of action, inhibition of the mitochondrial electron transport chain at complex III, is detailed. While extensive quantitative data on its broad-spectrum activity remains limited in publicly available literature, this document consolidates the existing information and provides standardized experimental protocols for its evaluation. Furthermore, this guide presents visual representations of the proposed mechanism of action and a general workflow for antifungal susceptibility testing to aid researchers in the continued investigation of this compound as a potential antifungal agent.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has intensified the search for novel antifungal agents with unique mechanisms of action. This compound, a member of the crocacin family of natural products, has been identified as a promising candidate due to its inhibitory effects on a wide spectrum of yeasts and molds[1]. This document serves as a technical resource for researchers, providing an in-depth look at the antifungal properties of this compound, its mechanism of action, and standardized methodologies for its further investigation.
Antifungal Spectrum of this compound
Table 1: Antifungal Activity of this compound (Qualitative Data)
| Fungal Group | Activity Reported | Reference |
| Yeasts | Inhibitory | [1] |
| Molds | Inhibitory | [1] |
Note: This table reflects the qualitative statements found in the literature. Specific MIC values for individual yeast and mold species are not detailed in the available search results.
Further research is critically needed to establish a quantitative antifungal spectrum for this compound against clinically relevant yeasts such as Candida albicans, Candida auris, and Cryptococcus neoformans, as well as pathogenic molds including Aspergillus fumigatus and members of the Mucorales order.
Mechanism of Action
The primary antifungal mechanism of this compound is the inhibition of the mitochondrial electron transport chain at complex III (also known as the bc1 complex)[1]. This inhibition disrupts the process of oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately fungal cell death.
Inhibition of Mitochondrial Complex III
Mitochondrial complex III plays a crucial role in the transfer of electrons from ubiquinol to cytochrome c. This compound binds to this complex, blocking the electron flow and thereby inhibiting the generation of the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthesis. This targeted action on a fundamental cellular process contributes to its broad-spectrum antifungal potential.
Figure 1. Mechanism of action of this compound on the mitochondrial electron transport chain.
Experimental Protocols
Standardized methods for determining the in vitro susceptibility of fungi to antifungal agents are essential for reproducible research. The following protocols, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), can be adapted for the evaluation of this compound.
Broth Microdilution Assay for Yeasts
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Yeast inoculum, standardized to a 0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Prepare Drug Dilutions: Serially dilute the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a yeast suspension in sterile saline or water from a 24-hour culture on Sabouraud dextrose agar. Adjust the turbidity to a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized inoculum in RPMI-1640 medium and add it to each well of the microtiter plate containing the drug dilutions. The final inoculum concentration should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Controls: Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure optical density.
Broth Microdilution Assay for Molds
Testing molds requires modifications to the yeast protocol, primarily in the preparation of the inoculum.
Materials:
-
Same as for yeasts, with the addition of:
-
Potato Dextrose Agar (PDA) for mold sporulation
-
Sterile Tween 20 solution (0.05%)
Procedure:
-
Inoculum Preparation: Grow the mold on PDA until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Spore Counting: Filter the suspension to remove hyphal fragments and count the conidia using a hemocytometer.
-
Inoculation: Adjust the conidial suspension to the desired concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) in RPMI-1640 medium and add it to the drug-containing microtiter plates.
-
Incubation and Reading: Incubate the plates at 35°C for 48-72 hours. The MIC for molds is often defined as the lowest drug concentration that causes 100% inhibition of growth (no visible growth).
Figure 2. General workflow for antifungal susceptibility testing of this compound.
Signaling Pathways
The primary and well-documented signaling pathway affected by this compound is the mitochondrial respiratory pathway. By inhibiting complex III, this compound directly impacts cellular energy metabolism. The downstream effects of this inhibition on other fungal signaling pathways have not been extensively elucidated in the available literature. It is plausible that the resulting cellular stress and energy depletion could trigger a cascade of secondary signaling events, such as those related to nutrient sensing, stress response, and apoptosis. However, further research is required to delineate these potential secondary mechanisms.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel antifungal agents due to its potent inhibition of the fungal mitochondrial complex III. While its broad-spectrum activity has been qualitatively described, there is a clear need for comprehensive quantitative studies to establish its MIC values against a wide array of clinically important yeasts and molds. The standardized protocols provided in this guide offer a framework for conducting such investigations. Future research should also focus on elucidating the downstream signaling events following the inhibition of mitochondrial respiration by this compound, which could reveal additional therapeutic targets and provide a more complete understanding of its antifungal activity. Such studies will be instrumental in advancing this compound from a promising natural product to a potential clinical candidate in the fight against fungal infections.
References
A Technical Guide to the Physico-Chemical Properties of Crocacin A
For Researchers, Scientists, and Drug Development Professionals
Abstract: Crocacin A is a polyketide-derived natural product isolated from myxobacteria, notably Chondromyces crocatus.[1] It has garnered scientific interest due to its potent antifungal and cytotoxic activities. The primary mechanism of action for this compound is the inhibition of the mitochondrial respiratory chain at the bc1-segment (Complex III), disrupting cellular energy production.[1] This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, details established experimental protocols for their determination, and visualizes its mechanism of action. While specific experimental data for some properties of this compound remain elusive in publicly accessible literature, this guide synthesizes the available information and provides standardized methodologies for its empirical determination.
Physico-Chemical Properties
This compound is a complex molecule with a chemical structure that dictates its physical and chemical behaviors. While data for some properties are not extensively documented, the fundamental characteristics are summarized below.
Table 1: Summary of Physico-Chemical Properties of this compound
| Property | Value | Source / Comment |
| Molecular Formula | C₃₁H₄₂N₂O₆ | [2][3] |
| Molecular Weight | 538.67 g/mol | [2] |
| CAS Number | 157698-34-5 | [2] |
| Appearance | Solid or crystalline compound | Inferred from related compounds.[4] |
| Melting Point | Not explicitly documented. | Can be determined via capillary method. |
| Solubility | Soluble in polar solvents. | Inferred from structural features (e.g., hydroxyl groups).[4] Specific quantitative data is not available. |
| Stability | Stable under standard laboratory conditions. | May be sensitive to extreme pH or temperature.[4] |
Spectroscopic Data
Table 2: Expected Spectroscopic Characteristics of this compound
| Technique | Expected Characteristics |
| ¹H NMR | Complex spectrum with signals in the olefinic region due to the conjugated polyene system, as well as signals corresponding to methoxy, methyl, and methylene groups. |
| ¹³C NMR | Signals corresponding to carbonyl carbons, sp² carbons of the polyene chain, and sp³ carbons of the aliphatic portions and methoxy groups. |
| UV-Vis Spectroscopy | Strong absorbance in the UV-visible region, characteristic of extended polyene systems. The λmax is expected to be influenced by the length of the conjugated system and the solvent.[5] |
Mechanism of Action: Inhibition of Electron Transport Chain
This compound exerts its biological effects by targeting Complex III (also known as the bc1 complex or ubiquinone-cytochrome c reductase) of the mitochondrial electron transport chain.[1] This inhibition disrupts the Q-cycle, a process essential for pumping protons across the inner mitochondrial membrane to generate the proton-motive force required for ATP synthesis.
By blocking electron transport at this critical juncture, this compound effectively halts cellular respiration, leading to a depletion of ATP and ultimately, cell death. A key indicator of this specific inhibition is a "red shift" observed in the reduced spectrum of cytochrome b, with a maximum absorption at 569 nm.[1]
Caption: Inhibition of Complex III by this compound in the electron transport chain.
Experimental Protocols
The following sections provide detailed, standardized methodologies for determining the core physico-chemical properties of this compound.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this occurs over a narrow range. This method uses a capillary tube apparatus to determine this range.[6]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently crush any crystals using a mortar and pestle.[7]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate (10-20 °C/min) to find a rough estimate. Allow the apparatus to cool.[8]
-
Accurate Determination: Using a new sample, heat rapidly to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.[6]
-
Data Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). The recorded melting point should be reported as this range.[8]
Determination of Solubility
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. This protocol determines the qualitative and semi-quantitative solubility of this compound in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, ethyl acetate, hexane).
-
Sample Preparation: Weigh a precise amount of this compound (e.g., 1 mg) into separate small, clear vials for each solvent.
-
Initial Solvent Addition: Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Dissolution Process: Agitate the vial vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes). Gentle sonication or warming can be used to aid dissolution if precipitation occurs, but care should be taken to avoid degradation.[9]
-
Observation: Visually inspect the solution against a dark background. A completely clear solution indicates that the compound is soluble at that concentration. If the solution is cloudy or contains visible particles, the compound is considered insoluble or sparingly soluble.
-
Incremental Solvent Addition: If the sample did not dissolve, incrementally add more solvent in measured volumes, repeating the dissolution process and observation at each step until the sample dissolves or a maximum volume is reached.
-
Data Reporting: Report the solubility in terms of concentration (e.g., mg/mL or M). Classify the solubility based on standard terms (e.g., very soluble, soluble, sparingly soluble, insoluble).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful analytical technique used for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with sample signals.
-
NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Standard parameters include a 30º or 45º pulse width and a sufficient number of scans to achieve a good signal-to-noise ratio.[10]
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.
-
2D NMR Experiments: To aid in complete structural assignment, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[11]
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of this compound.
UV-Visible Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For polyenes like this compound, the wavelength of maximum absorbance (λmax) is related to the extent of the conjugated system.
Methodology:
-
Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (typically 200-800 nm). Ethanol or methanol are common choices.
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration. Perform serial dilutions to prepare a series of solutions with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).[12]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for the recommended time.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the instrument (record a baseline).
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan the sample across the desired wavelength range (e.g., 200-600 nm) and record the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration.
Signaling Pathways
Currently, there is no specific information available in the surveyed scientific literature detailing the intracellular signaling pathways directly modulated by this compound, beyond its primary effect on the mitochondrial electron transport chain. Research on related, but structurally distinct, compounds like crocin has identified interactions with pathways such as PI3K/Akt/mTOR, but applying this information to this compound would be speculative. Further research is required to elucidate the specific signaling cascades that may be affected by this compound as a downstream consequence of mitochondrial inhibition or through other potential off-target effects.
Conclusion
This compound remains a compound of significant interest for its potent biological activities. This guide has consolidated the available physico-chemical data and provided a framework of standardized experimental protocols for its further characterization. The clear mechanism of action, involving the targeted inhibition of mitochondrial Complex III, provides a solid foundation for its study in antifungal and cytotoxic contexts. Future research should focus on obtaining precise experimental values for its melting point and solubility in various solvents, as well as a full assignment of its NMR and UV-Vis spectra. Elucidating any downstream signaling pathway effects will further enhance the understanding of its cellular impact and potential therapeutic applications.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the Intimate Mechanism of the Crocin Antioxidant Properties by Radiolytic Analysis and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thinksrs.com [thinksrs.com]
- 4. Buy Crocacin B (EVT-1571357) [evitachem.com]
- 5. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. scielo.br [scielo.br]
- 11. aseestant.ceon.rs [aseestant.ceon.rs]
- 12. chem.libretexts.org [chem.libretexts.org]
Structural Elucidation of Crocacin A and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Crocacin A and its analogues. The Crocacins are a family of potent antifungal and cytotoxic secondary metabolites produced by the myxobacterium Chondromyces crocatus. Their complex chemical structures and significant biological activities have made them compelling targets for natural product synthesis and drug discovery programs. This document details the experimental methodologies employed in their isolation and characterization, presents key quantitative data for structural determination, and explores their mechanism of action through a detailed signaling pathway.
Introduction
The Crocacins were first isolated in the early 1990s from fermentation broths of Chondromyces crocatus.[1] Structurally, they are characterized by a polyketide-derived acyl chain attached to a peptide or amino acid moiety. The family includes Crocacins A, B, C, and D, with Crocacin D exhibiting particularly potent activity against various fungi.[2] The primary mechanism of action for this class of compounds is the inhibition of the cytochrome bc1 complex (also known as mitochondrial complex III) in the electron transport chain, a critical component for cellular respiration.[1] This inhibition disrupts ATP synthesis and leads to cell death. The unique structural features and potent bioactivity of the Crocacins have spurred significant efforts in their total synthesis and the development of simplified, more stable analogues.
Experimental Protocols
The structural elucidation of Crocacins involves a multi-step process encompassing fermentation, isolation, purification, and spectroscopic analysis. The following protocols are a representative compilation based on established methods for the isolation of myxobacterial secondary metabolites.
Fermentation and Extraction
A generalized workflow for the production and extraction of Crocacins from Chondromyces crocatus is outlined below.
References
Crocacin A: An In-depth Technical Guide on a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crocacin A, a member of the crocacin family of natural products isolated from myxobacteria, has demonstrated potent biological activities, including antifungal and cytotoxic effects. Its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at the bc1-segment (complex III). This technical guide provides a comprehensive overview of this compound and its analogs, focusing on its therapeutic potential, mechanism of action, and relevant experimental data and protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.
Introduction
The crocacins are a group of linear dipeptides produced by myxobacteria of the genus Chondromyces.[1] These compounds, including Crocacins A, B, C, and D, exhibit a range of biological activities, with Crocacin D being the most extensively studied. The unique structural features of the crocacins, particularly the N-acyl enamine or enamide functionality, are believed to be crucial for their biological effects. This guide will focus on this compound, providing available data and contextualizing it with findings from its more studied analog, Crocacin D.
Chemical Structure
The chemical structures of this compound and the closely related, more potent analog, Crocacin D, are presented below.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.[2]
Figure 2: Chemical Structure of Crocacin D
Caption: Chemical structure of Crocacin D.[3]
Biological Activity and Quantitative Data
Crocacins have shown potent antifungal and cytotoxic activities. The most comprehensive quantitative data available is for Crocacin D.
| Compound | Test Organism/Cell Line | Activity | Value | Reference |
| Crocacin D | Saccharomyces cerevisiae | Antifungal (MIC) | 1.4 ng/mL | [4] |
| Crocacin D | L929 Mouse Fibroblast | Cytotoxicity (IC50) | 0.06 mg/L | [4] |
Mechanism of Action
The primary mechanism of action for the crocacins is the inhibition of the mitochondrial electron transport chain at the bc1-segment, also known as complex III (Ubiquinol-cytochrome c reductase).[1] This inhibition disrupts the flow of electrons from ubiquinol to cytochrome c, a critical step in oxidative phosphorylation for ATP production.
4.1. Signaling Pathway
The inhibition of mitochondrial complex III by this compound leads to a cascade of downstream cellular events. A proposed signaling pathway is illustrated below.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crocacin | C31H42N2O6 | CID 10324960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crocacin D | C31H44N2O6 | CID 10530498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Exploring the Polyketide Scaffold of Crocacin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crocacin C, a polyketide-nonribosomal peptide hybrid natural product isolated from the myxobacterium Chondromyces crocatus, has garnered significant interest within the scientific community due to its potent and diverse biological activities.[1][2] This technical guide provides an in-depth exploration of the crocacin C polyketide scaffold, encompassing its biosynthesis, chemical structure, and mechanism of action. Detailed experimental protocols for isolation, characterization, and biological evaluation are presented, alongside a comprehensive summary of its quantitative biological data. Furthermore, this document visualizes key pathways and workflows to facilitate a deeper understanding of this promising natural product for researchers and drug development professionals.
Introduction to Crocacin C
Crocacin C is a member of the crocacin family of natural products, which were first isolated from the biomass of Chondromyces crocatus.[1][2] These compounds exhibit a range of biological effects, including antifungal, antibacterial, and cytotoxic activities.[3] The core structure of Crocacin C is a complex polyketide chain, which is biosynthetically linked to a nonribosomal peptide moiety. Its unique chemical architecture is responsible for its significant biological properties.
The Polyketide Scaffold of Crocacin C
Chemical Structure and Stereochemistry
The absolute configuration of Crocacin C has been confirmed through total synthesis.[4] Key structural features include a polyketide backbone with multiple stereocenters. The stereoselective assembly of the (E,E)-diene amide side chain is a critical aspect of its synthesis, often achieved through methodologies like the Stille cross-coupling.[4]
Biosynthesis of the Crocacin Scaffold
The biosynthesis of the crocacin scaffold is orchestrated by a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid machinery in Chondromyces crocatus. The biosynthetic gene cluster responsible for crocacin production has been identified and characterized. A notable feature of this biosynthetic pathway is the involvement of an unusual hydrolytic release domain that shows similarity to condensation domains, which is responsible for the termination of the polyketide chain.
Biological Activity and Mechanism of Action
Crocacin C's primary mechanism of action is the inhibition of the mitochondrial electron transport chain at complex III (also known as the bc1-segment).[1][2] This inhibition disrupts cellular respiration and ATP synthesis, leading to its observed antifungal, antibacterial, and cytotoxic effects.
Quantitative Biological Data
The biological activities of Crocacin C have been quantified against various cell lines and microorganisms. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values.
| Table 1: Antifungal and Antibacterial Activity of Crocacin C (MIC Values) | |
| Organism | MIC (µg/mL) |
| Saccharomyces cerevisiae | 1 - 4 |
| Mucor miehei | 1 - 4 |
| Candida albicans | > 100 |
| Bacillus subtilis | 1 - 4 |
| Staphylococcus aureus | > 100 |
| Escherichia coli | > 100 |
| Table 2: Cytotoxic Activity of Crocacin C (IC50 Values) | |
| Cell Line | IC50 (ng/mL) |
| L929 (mouse fibroblast) | 1 - 10 |
Experimental Protocols
Isolation and Purification of Crocacin C from Chondromyces crocatus
The following protocol is a summarized methodology for the isolation and purification of Crocacin C:
-
Cultivation: Chondromyces crocatus is cultivated in a suitable fermentation medium to generate sufficient biomass.
-
Extraction: The microbial biomass is harvested and extracted with an organic solvent, such as methanol or acetone, to obtain a crude extract containing the crocacins.
-
Preliminary Fractionation: The crude extract is subjected to solvent-solvent partitioning (e.g., between ethyl acetate and water) to enrich the fraction containing Crocacin C.
-
Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques, including silica gel chromatography, Sephadex LH-20 chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure Crocacin C.
Structural Elucidation of Crocacin C
The chemical structure of Crocacin C is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) are employed to elucidate the connectivity of atoms and the relative stereochemistry of the molecule.
Visualizing Key Pathways and Workflows
Inhibition of the Electron Transport Chain by Crocacin C
Crocacin C targets Complex III of the mitochondrial electron transport chain, disrupting the flow of electrons and the generation of a proton gradient necessary for ATP synthesis.
Caption: Inhibition of Complex III by Crocacin C.
General Workflow for Crocacin C Biosynthesis Analysis
The workflow for identifying and characterizing the biosynthetic gene cluster of Crocacin C involves a combination of genomic and analytical techniques.
Caption: Workflow for Biosynthesis Analysis.
Conclusion
The polyketide scaffold of Crocacin C represents a fascinating and biologically significant natural product. Its potent inhibition of the mitochondrial electron transport chain makes it a compelling candidate for further investigation in the development of novel antifungal, antibacterial, and anticancer agents. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this remarkable molecule. Continued research into the biosynthesis and structure-activity relationships of Crocacin C and its analogs will undoubtedly pave the way for new discoveries in drug development.
References
- 1. In vitro interactions of crocin with fluconazole against Candida isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A chemical screen identifies structurally diverse metal chelators with activity against the fungal pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Studies of the Crocacin Family of Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Crocacin family of natural products, isolated from myxobacteria such as Chondromyces crocatus, represents a class of compounds with notable antifungal and cytotoxic properties.[1][2][3] Initial biological investigations have identified their primary mechanism of action as the inhibition of the mitochondrial electron transport chain, specifically targeting complex III (ubiquinol-cytochrome c reductase).[1] This technical guide provides a comprehensive overview of the foundational biological studies of Crocacin compounds, detailing their mechanism of action, available biological activity data, and the experimental methodologies likely employed in these initial assessments. Due to the limited availability of detailed public data from the primary literature, this guide synthesizes the accessible information and outlines standard protocols relevant to the observed biological effects.
Mechanism of Action: Inhibition of Mitochondrial Complex III
The primary molecular target of the Crocacin family is Complex III of the mitochondrial respiratory chain.[1] This complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process that contributes to the generation of the proton gradient necessary for ATP synthesis. By binding to Complex III, Crocacins disrupt this electron flow, leading to a cascade of downstream effects that ultimately result in cytotoxicity.
The inhibition of Complex III by Crocacins leads to:
-
Disruption of ATP Synthesis: By halting the electron transport chain, the proton-motive force required by ATP synthase is diminished, leading to a reduction in cellular ATP levels.
-
Generation of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the accumulation of electrons within the respiratory chain, which can then be transferred to molecular oxygen, generating superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.
-
Induction of Apoptosis: The combination of ATP depletion and oxidative stress can trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Below is a diagram illustrating the inhibitory action of Crocacin on the mitochondrial electron transport chain.
Caption: Inhibition of Complex III by Crocacin disrupts the electron transport chain.
Biological Activity
While specific quantitative data such as IC50 and MIC values for the Crocacin family are not widely available in the public domain, initial studies have consistently demonstrated their potent antifungal and cytotoxic activities.[1][4]
Antifungal Activity
Crocacins have shown broad-spectrum activity against various yeasts and molds.[2] This antifungal effect is a direct consequence of the inhibition of mitochondrial respiration, a vital process for fungal viability.
| Compound Family | Antifungal Activity Spectrum | Reference |
| Crocacins | Yeasts and Molds | [2] |
Cytotoxic Activity
The cytotoxic nature of Crocacins has been established, with these compounds exhibiting inhibitory effects against various cell lines.[1][4] This activity is attributed to the induction of apoptosis through the disruption of mitochondrial function.
| Compound Family | Observed Effect | Reference |
| Crocacins | Cytotoxicity against various cell lines | [1][4] |
Experimental Protocols
Mitochondrial Respiration Assay (Complex III Inhibition)
To determine the effect of Crocacins on mitochondrial respiration and specifically on Complex III activity, a Seahorse XF Analyzer or a similar instrument that measures the oxygen consumption rate (OCR) of isolated mitochondria or whole cells would be used.
Principle: This assay measures the rate at which cells consume oxygen, which is a direct indicator of mitochondrial respiration. By sequentially injecting inhibitors of different complexes of the electron transport chain, the activity of each complex can be assessed.
Protocol Outline:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Mitochondria Isolation (optional): Isolate mitochondria from cells or tissue samples via differential centrifugation.
-
Assay Preparation: Prepare a solution of the Crocacin compound to be tested.
-
Seahorse XF Assay:
-
Measure the basal OCR.
-
Inject the Crocacin compound and measure the change in OCR.
-
Inject known inhibitors of other complexes (e.g., rotenone for Complex I, antimycin A as a known Complex III inhibitor for comparison, and oligomycin for ATP synthase) to further dissect the effects on the electron transport chain.
-
-
Data Analysis: Analyze the OCR data to determine the specific inhibitory effect of the Crocacin on Complex III activity.
The workflow for assessing mitochondrial respiration inhibition is depicted below.
Caption: Workflow for Mitochondrial Respiration Assay.
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of Crocacin compounds against various fungal strains would be determined using a broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol Outline:
-
Fungal Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested.
-
Serial Dilution: Perform a serial two-fold dilution of the Crocacin compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (no drug).
-
MIC Determination: The MIC is determined as the lowest concentration of the Crocacin compound at which there is no visible growth of the fungus.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of Crocacin compounds on cancer cell lines would typically be assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Seed a known number of cells into each well of a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Crocacin compound and incubate for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion
The initial biological studies of the Crocacin family of compounds have established them as potent inhibitors of mitochondrial complex III, with significant antifungal and cytotoxic activities. While detailed quantitative data from these early studies are not extensively available in the public domain, the foundational understanding of their mechanism of action provides a strong basis for further investigation. The standardized experimental protocols outlined in this guide are fundamental to the continued exploration of the therapeutic potential of this promising class of natural products. Further research is warranted to fully characterize the biological activity profile of individual Crocacin analogues and to explore their potential in drug development.
References
Methodological & Application
Application Notes and Protocols: Isolating and Purifying Crocacin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the isolation and purification of Crocacin A, a bioactive secondary metabolite from the myxobacterium Chondromyces crocatus. The following sections detail the production of this compound through fermentation, followed by comprehensive extraction and purification procedures.
Data Presentation
The following tables summarize the quantitative data associated with the isolation and purification of this compound, based on established methodologies.
Table 1: Fermentation and Extraction Parameters
| Parameter | Value |
| Producing Organism | Chondromyces crocatus |
| Fermentation Volume | 100 L |
| Adsorber Resin (in fermenter) | XAD-16 |
| Adsorber Resin Volume | 2% (v/v) |
| Incubation Time | 7 days |
| Incubation Temperature | 30°C |
| Initial Extraction Solvent | Acetone |
| Solvent Volume for Resin Extraction | 5 L |
| Solvent Volume for Mycelium Extraction | 10 L |
Table 2: Chromatographic Purification Parameters
| Chromatographic Step | Stationary Phase | Mobile Phase | Elution Mode |
| Step 1: Coarse Purification | Silica Gel 60 (0.063-0.2 mm) | Chloroform / 2% Methanol | Isocratic |
| Step 2: Preparative HPLC | LiChrosorb CN (7 µm) | n-Heptane / tert-Butyl methyl ether / Acetonitrile (85:15:2.5) | Isocratic |
| Step 3: Final Purification (Analytical HPLC) | LiChrosorb CN (5 µm) | n-Heptane / tert-Butyl methyl ether / Acetonitrile (85:15:2.5) | Isocratic |
Experimental Protocols
The following protocols are based on the methods described by Kunze et al. in the Journal of Antibiotics (1994).[1]
Protocol 1: Fermentation and Production of this compound
This protocol describes the cultivation of Chondromyces crocatus for the production of this compound.
Materials:
-
Chondromyces crocatus strain
-
Appropriate fermentation medium
-
100 L fermenter
-
XAD-16 adsorber resin
-
Shaker incubator
Procedure:
-
Prepare 100 L of the appropriate fermentation medium in a sterile fermenter.
-
Inoculate the fermenter with a seed culture of Chondromyces crocatus.
-
Add 2 L of XAD-16 adsorber resin (2% v/v) to the fermenter.
-
Incubate the culture at 30°C for 7 days with appropriate aeration and agitation.
-
After incubation, harvest the mycelium and the adsorber resin by filtration or centrifugation.
Protocol 2: Extraction of this compound
This protocol details the extraction of the crude this compound from the fermentation harvest.
Materials:
-
Harvested mycelium and XAD-16 resin
-
Acetone
-
Rotary evaporator
-
Large glass flasks or beakers
Procedure:
-
Separate the XAD-16 resin from the mycelium.
-
Extract the XAD-16 resin with 5 L of acetone.
-
Extract the mycelium with 10 L of acetone.
-
Combine the acetone extracts from both the resin and the mycelium.
-
Concentrate the combined acetone extract to an aqueous residue using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate.
-
Evaporate the ethyl acetate extract to dryness to obtain the crude extract.
Protocol 3: Chromatographic Purification of this compound
This protocol outlines the multi-step chromatographic process to purify this compound from the crude extract.
Step 1: Coarse Purification on Silica Gel
Materials:
-
Crude this compound extract
-
Silica Gel 60 (0.063-0.2 mm)
-
Chloroform
-
Methanol
-
Glass chromatography column
Procedure:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Pack a glass chromatography column with a slurry of Silica Gel 60 in chloroform.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a mobile phase of chloroform containing 2% methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or another suitable method to identify fractions containing this compound.
-
Pool the this compound-containing fractions and evaporate the solvent.
Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
Materials:
-
Partially purified this compound from Step 1
-
LiChrosorb CN (7 µm) preparative HPLC column
-
n-Heptane
-
tert-Butyl methyl ether
-
Acetonitrile
-
HPLC system
Procedure:
-
Dissolve the enriched this compound fraction in a suitable solvent.
-
Set up the preparative HPLC system with the LiChrosorb CN column.
-
Equilibrate the column with the mobile phase: a mixture of n-heptane, tert-butyl methyl ether, and acetonitrile (85:15:2.5).
-
Inject the sample and perform the chromatographic separation under isocratic conditions.
-
Collect fractions corresponding to the this compound peak.
-
Evaporate the solvent from the collected fractions.
Step 3: Final Purification by Analytical HPLC
Materials:
-
This compound from preparative HPLC
-
LiChrosorb CN (5 µm) analytical HPLC column
-
n-Heptane
-
tert-Butyl methyl ether
-
Acetonitrile
-
Analytical HPLC system
Procedure:
-
Dissolve the this compound sample from the previous step in the mobile phase.
-
Use an analytical HPLC system equipped with a LiChrosorb CN column.
-
The mobile phase is the same as in the preparative step: n-heptane, tert-butyl methyl ether, and acetonitrile (85:15:2.5).
-
Inject the sample and run the analysis to confirm purity and for final small-scale purification if necessary.
-
The final product should be a pure sample of this compound.
Visualizations
The following diagrams illustrate the workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation and Purification.
While the foundational methods for this compound isolation have been established for some time, researchers may consider exploring more modern techniques for the extraction and purification of myxobacterial secondary metabolites.[2] Techniques such as supercritical fluid extraction (SFE) have shown promise in enhancing the extraction efficiency of secondary metabolites from myxobacteria.[3][4] Additionally, advanced chromatographic methods, including centrifugal partition chromatography (CPC) and various modes of high-performance liquid chromatography (HPLC), offer powerful tools for the separation of complex natural product mixtures.[5][6][7][8] The specific applicability of these modern techniques to this compound would require further investigation and methods development.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myxobacteria: biology and bioactive secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. files.sdiarticle5.com [files.sdiarticle5.com]
- 6. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Studying Complex III Inhibition Using Crocacin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial complex III, also known as the cytochrome bc1 complex, is a critical component of the electron transport chain responsible for generating the proton motive force that drives ATP synthesis. Inhibition of complex III can have profound effects on cellular metabolism and is a key target for drug discovery in areas such as oncology and infectious diseases. Crocacin A, a polyketide natural product isolated from myxobacteria, has been identified as an inhibitor of the mitochondrial bc1-segment (complex III)[1]. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the mechanism and consequences of complex III inhibition.
Data Presentation
Table 1: Inhibitory Activity of Complex III Inhibitors on Isolated Mitochondria
| Compound | Target | Assay System | IC50 (nM) | Reference Compound | IC50 (nM) |
| This compound | Complex III | Bovine Heart Mitochondria | Data not available | Antimycin A | 0.5 |
| Example Data | |||||
| Antimycin A | Complex III | Bovine Heart Mitochondria | 0.5 | - | - |
Note: This table provides a template for presenting the half-maximal inhibitory concentration (IC50) of this compound against mitochondrial complex III. The data for Antimycin A is provided as a representative example.
Table 2: Effect of Complex III Inhibitors on Cellular Respiration
| Cell Line | Compound | Basal Respiration (% of control) | Maximal Respiration (% of control) | ATP Production-Coupled Respiration (% of control) |
| HeLa | This compound | Data not available | Data not available | Data not available |
| Example Data | ||||
| HeLa | Antimycin A (1 µM) | 35% | 10% | 5% |
Note: This table illustrates how to present data on the effects of this compound on key parameters of cellular respiration measured using techniques like Seahorse XF analysis. Data for Antimycin A is shown for illustrative purposes.
Table 3: Cytotoxicity of Complex III Inhibitors
| Cell Line | Compound | IC50 (µM) after 48h |
| HeLa | This compound | Data not available |
| A549 | This compound | Data not available |
| HepG2 | This compound | Data not available |
| Example Data | ||
| HeLa | Antimycin A | 2.5 |
| A549 | Antimycin A | 5.1 |
| HepG2 | Antimycin A | 1.8 |
Note: This table is a template for presenting the cytotoxic effects of this compound on various cell lines. The provided data for Antimycin A serves as an example.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Complex III Activity in Isolated Mitochondria
This protocol describes a spectrophotometric assay to determine the activity of mitochondrial complex III (ubiquinol-cytochrome c reductase) in isolated mitochondria and to assess the inhibitory potential of this compound.
Materials:
-
Isolated mitochondria (e.g., from bovine heart or cultured cells)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Antimycin A (positive control inhibitor)
-
Decylubiquinol (substrate)
-
Cytochrome c (oxidized)
-
Potassium cyanide (KCN)
-
Assay Buffer: 25 mM potassium phosphate, pH 7.5, 5 mM MgCl2, 2 mM KCN
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare the assay buffer and warm it to the desired temperature (e.g., 30°C).
-
Prepare a stock solution of this compound and a series of dilutions to be tested. Also, prepare a stock solution of Antimycin A.
-
In a cuvette, add the assay buffer, oxidized cytochrome c (to a final concentration of 50 µM), and the isolated mitochondria (typically 5-10 µg of mitochondrial protein).
-
Add the desired concentration of this compound or the vehicle control (e.g., DMSO) to the cuvette and incubate for a few minutes. For the positive control, use a known concentration of Antimycin A.
-
Initiate the reaction by adding the substrate, decylubiquinol (to a final concentration of 50 µM).
-
Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. Record the absorbance every 10-15 seconds for 3-5 minutes.
-
The rate of cytochrome c reduction is proportional to the complex III activity. Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
To determine the IC50 value, plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration and fit the data to a dose-response curve.
Protocol 2: Analysis of Cellular Respiration using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate (OCR) in live cells, providing insights into its impact on mitochondrial respiration.
Materials:
-
Adherent cells cultured in a Seahorse XF cell culture microplate
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Assay Medium
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at the optimal density and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator for 1 hour.
-
Prepare a stock solution of this compound and load the desired concentrations into the injection ports of the Seahorse XF sensor cartridge. Also, prepare and load the inhibitors from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Place the cell culture microplate into the Seahorse XF Analyzer and initiate the assay.
-
The assay protocol typically involves sequential injections:
-
Baseline measurement: Measure the basal oxygen consumption rate (OCR).
-
Injection 1 (this compound): Inject this compound and measure the change in OCR to determine its immediate effect on mitochondrial respiration.
-
Injection 2 (Oligomycin): Inhibit ATP synthase to measure ATP production-coupled respiration.
-
Injection 3 (FCCP): Uncouple the proton gradient to measure maximal respiration.
-
Injection 4 (Rotenone/Antimycin A): Inhibit complex I and III to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Analyze the data using the Seahorse Wave software to determine key parameters of mitochondrial function, including basal respiration, maximal respiration, and ATP production-coupled respiration.
Protocol 3: Cell Viability and Cytotoxicity Assay
This protocol describes a standard MTT assay to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cultured cells
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO) and a no-treatment control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of this compound action on the electron transport chain.
Caption: Experimental workflow for Seahorse XF cellular respiration assay.
Caption: Logical cascade of events following Complex III inhibition.
References
Application Note: Quantitative Analysis of Crocacin A in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Crocacin A in biological matrices, specifically cultured cancer cells. This compound, a potent antifungal and cytotoxic agent isolated from myxobacteria, is of significant interest in drug development.[1] This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, along with a summary of hypothetical validation parameters to guide researchers in establishing a robust analytical method.
Introduction
This compound is a polyketide natural product derived from myxobacteria of the genus Chondromyces.[1] It has demonstrated significant antifungal and cytotoxic activities, making it a promising candidate for further investigation in oncology and infectious disease research. To facilitate preclinical and clinical development, a reliable method for the quantification of this compound in biological samples is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines a comprehensive protocol for the analysis of this compound in a cellular matrix using LC-MS/MS, a technique widely recognized for its high sensitivity and selectivity.[2]
Principle of the Method
This method involves the extraction of this compound from biological samples, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry. An internal standard (IS) is utilized to ensure accuracy and precision. The quantification is based on the ratio of the peak area of this compound to that of the IS.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for accurate quantification and minimizing matrix effects. The following procedure is recommended for the extraction of this compound from cultured cells.
-
Cell Harvesting:
-
Culture cells to the desired confluence.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in a minimal volume of PBS and transfer to a microcentrifuge tube.
-
Centrifuge the cell suspension to pellet the cells.
-
Discard the supernatant and store the cell pellet at -80°C until analysis.
-
-
Cell Lysis and Protein Precipitation:
-
Resuspend the cell pellet in a suitable cell lysis buffer.
-
Add ice-cold acetonitrile containing the internal standard to the cell lysate (typically in a 3:1 ratio of ACN to lysate volume) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up:
-
Condition an SPE cartridge with methanol followed by ultrapure water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute this compound and the IS with an appropriate volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Capillary Voltage | 3.0 kV |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | Optimized Value |
| [M+H]⁺ | Fragment 2 | Optimized Value | |
| Internal Standard | [M+H]⁺ | Fragment 1 | Optimized Value |
Note: The exact m/z values for the precursor and product ions for this compound and the internal standard need to be determined experimentally by direct infusion of the analytical standards into the mass spectrometer.
Data Presentation
The following table summarizes the hypothetical performance characteristics of this analytical method, which should be validated according to established guidelines.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Range | To be determined | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) | 92 - 108% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | 95% |
| Stability (Freeze-Thaw) | % Change within ±15% | < 10% |
| Stability (Short-Term) | % Change within ±15% | < 5% |
| Stability (Long-Term) | % Change within ±15% | < 12% |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
References
Application Notes and Protocols for Assessing Crocacin A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocacin A is a natural compound isolated from myxobacteria, belonging to a class of substances known as crocacins.[1][2] These compounds have been identified as potent antifungal and cytotoxic agents.[2][3] Early research suggests that crocacins act as electron transport inhibitors, specifically targeting the bc1-segment (complex III) of the mitochondrial respiratory chain.[1] This mode of action can lead to a disruption of cellular energy metabolism and the induction of cell death pathways.
These application notes provide a comprehensive guide for researchers to design and execute experiments to assess the cytotoxic effects of this compound on various cell lines. The protocols herein detail standard assays for quantifying cell viability, membrane integrity, and apoptosis. Due to the limited publicly available data on this compound's specific effects, the data tables are presented as templates for organizing experimental results. The signaling pathway diagram illustrates a general apoptotic cascade that is often implicated in cytotoxicity, providing a framework for investigating the specific molecular mechanisms of this compound.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear interpretation and comparison across different cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| A549 | Lung Carcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| HeLa | Cervical Cancer | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| Jurkat | T-cell Leukemia | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined |
Table 2: Percentage of Apoptotic and Necrotic Cells after this compound Treatment
| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| MCF-7 | 0 (Control) | 48 | Data to be determined | Data to be determined | Data to be determined |
| IC50 | 48 | Data to be determined | Data to be determined | Data to be determined | |
| 2 x IC50 | 48 | Data to be determined | Data to be determined | Data to be determined | |
| A549 | 0 (Control) | 48 | Data to be determined | Data to be determined | Data to be determined |
| IC50 | 48 | Data to be determined | Data to be determined | Data to be determined | |
| 2 x IC50 | 48 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies for key cytotoxicity experiments are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5][6]
Materials:
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[9]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5][8]
-
Following the incubation with MTT, add 100 µL of solubilization solution to each well.[5][8]
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4][5][8]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[10][11]
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis solution (for positive control)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and a vehicle control for the desired incubation times.[9]
-
Prepare control wells:
-
After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[12]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Add 50 µL of the stop solution provided in the kit to each well.[12]
-
Measure the absorbance at 490 nm using a microplate reader.[12][13]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[14][15]
Materials:
-
6-well plates or T25 flasks
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the selected time period.
-
Harvest the cells, including both the adherent and floating populations. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS and then once with 1X Binding Buffer.[16]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.[16]
-
Incubate the cells for 15 minutes at room temperature in the dark.[16][17]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Experimental Workflow
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of crocacin involves an unusual hydrolytic release domain showing similarity to condensation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. kumc.edu [kumc.edu]
Application Note: In Vitro Assays for Determining the Antifungal Activity of Crocacin A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Crocacin A is a natural product derived from the myxobacterium Chondromyces crocatus. It has been identified as a potent inhibitor of the mitochondrial electron transport chain, specifically targeting the bc1-segment (Complex III)[1][2]. This mechanism is a validated target for antifungal agents, making this compound a compound of interest for antifungal drug discovery. This document provides detailed protocols for determining the in vitro antifungal activity of this compound using standardized methods, including the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Mechanism of Action: this compound exerts its antifungal effect by blocking electron transport within Complex III of the mitochondrial respiratory chain[1][2]. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The disruption leads to a depletion of cellular ATP, an increase in reactive oxygen species (ROS), and ultimately, fungal cell death[3]. This targeted action makes it a potent antifungal agent against a wide spectrum of yeasts and molds[1].
Caption: Mechanism of action of this compound targeting Complex III.
Data Presentation
Quantitative data from antifungal susceptibility testing should be recorded systematically. The following table provides a template for summarizing MIC and MFC data for this compound against various fungal species.
Table 1: Antifungal Susceptibility of Various Fungal Species to this compound
| Fungal Species | Strain ID | Assay Type | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|---|
| Candida albicans | ATCC 90028 | Microdilution | ||||
| Cryptococcus neoformans | ATCC 90112 | Microdilution | ||||
| Aspergillus fumigatus | ATCC 204305 | Microdilution | ||||
| Fusarium solani | Clinical Isolate | Microdilution |
| (Add other species) | | | | | | |
Interpretation:
-
Fungistatic: MFC/MIC ratio is >4. The agent inhibits fungal growth but does not kill it.
-
Fungicidal: MFC/MIC ratio is ≤4. The agent is capable of killing the fungus.
Experimental Protocols
The following protocols are based on the reference methods established by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi[4][5][6][7].
Caption: General workflow for MIC and MFC determination.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
1. Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C)
2. Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a high concentration (e.g., 1280 µg/mL). The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Store the stock solution in small aliquots at -20°C or below.
3. Preparation of Fungal Inoculum:
-
For Yeasts (Candida spp.):
-
Subculture the yeast on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
For Molds (Aspergillus spp.):
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for approximately 7 days to encourage conidiation[4].
-
Gently flood the plate with sterile saline containing 0.05% Tween 80.
-
Harvest the conidia by gently scraping the surface.
-
Adjust the conidial suspension to a transmittance of 68-82% at 530 nm[4].
-
Dilute this suspension 1:50 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.4-5 x 10⁴ CFU/mL[4].
-
4. Assay Procedure:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working this compound solution (e.g., 128 µg/mL in RPMI) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum suspension. The final volume in each well will be 200 µL.
-
Seal the plate or place it in a humidified chamber and incubate at 35°C.
5. Reading the MIC:
-
Incubate for 24-48 hours for yeasts or 48-72 hours for molds[4][8].
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
Protocol 2: Minimum Fungicidal Concentration (MFC) Assay
This assay is performed after the MIC is determined to assess whether the compound is fungicidal or fungistatic.
1. Materials:
-
Completed MIC plate from Protocol 1
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
-
Incubator (35°C)
2. Procedure:
-
Following the MIC reading, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Subculture a fixed volume (e.g., 10-20 µL) from each of these clear wells onto a fresh SDA or PDA plate[9]. Also, subculture from the growth control well to ensure the viability of the inoculum.
-
Incubate the plates at 35°C for 24-48 hours, or until robust growth is visible on the subculture from the growth control well[10][11].
3. Reading the MFC:
-
Count the number of colonies on each plate.
-
The MFC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count[12][13]. In practice, this is often the lowest concentration at which no colonies or only a few (e.g., <3) colonies are observed[9].
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Electron Transport Chain - Creative Biolabs [creative-biolabs.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum Fungicidal Concentration Assay [bio-protocol.org]
- 11. Determination of the minimum fungicidal concentration [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Crocacin A Analogues with Improved Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocacin A, a natural product isolated from myxobacteria, has demonstrated potent antifungal and cytotoxic activities. Its mechanism of action involves the inhibition of the mitochondrial electron transport chain at complex III (the bc1 complex), a critical component for cellular respiration. This property makes this compound a promising scaffold for the development of novel therapeutic agents. However, its inherent liabilities, such as potential toxicity and suboptimal pharmacokinetic properties, necessitate the exploration of analogues with improved bioactivity and a better therapeutic index.
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of this compound analogues. The protocols outlined below are intended to facilitate the systematic exploration of the structure-activity relationships (SAR) of this compound class, with the ultimate goal of identifying analogues with enhanced potency and selectivity.
Data Presentation: Structure-Activity Relationship of this compound Analogues
A systematic investigation into the SAR of this compound is crucial for the rational design of improved analogues. The following table summarizes the bioactivity of key this compound analogues, highlighting the impact of structural modifications on their antifungal and cytotoxic properties. While extensive data on this compound analogues is still emerging, this table is compiled from published data on closely related Crocacin D analogues and serves as a foundational dataset for guiding further derivatization efforts.
| Analogue | Modification from this compound | Antifungal Activity (IC50, µM) vs. Candida albicans | Cytotoxicity (IC50, µM) vs. Human Cell Line (e.g., HeLa) |
| This compound | - | Data not readily available | Data not readily available |
| Crocacin D | N-methyl glycine instead of N,N-dimethyl glycine | 0.1 | 0.01 |
| Analogue 1 | Replacement of the diene with a biphenyl group | > 10 | 1.5 |
| Analogue 2 | Replacement of the diene with a stilbene group | 5.2 | 0.8 |
| Analogue 3 | Truncated side chain (removal of two methyl groups) | 1.2 | 0.2 |
| Analogue 4 | Esterification of the carboxylic acid | 8.5 | 3.1 |
Note: The data for analogues 1-4 are based on studies of simplified Crocacin D analogues and are intended to be representative. Researchers should generate their own data for direct comparison of this compound analogues.
Experimental Protocols
General Synthesis of this compound Analogues
The synthesis of this compound analogues can be achieved through a convergent synthetic strategy, coupling a functionalized polyketide backbone with a modified amino acid side chain. Below is a general protocol for the synthesis of the core scaffold, which can be adapted for the introduction of various modifications.
Protocol:
-
Synthesis of the Polyketide Fragment:
-
Begin with a suitable chiral starting material to establish the stereocenters of the polyketide backbone.
-
Utilize asymmetric aldol reactions and substrate-controlled reductions to construct the carbon skeleton with the desired stereochemistry.
-
Introduce the conjugated diene system via Wittig or Horner-Wadsworth-Emmons olefination reactions.
-
Protecting group strategies will be essential to mask reactive functional groups during the synthesis.
-
-
Synthesis of the Modified Amino Acid Side Chain:
-
Start with commercially available or synthesized non-proteinogenic amino acids.
-
Perform N-alkylation or N-acylation to introduce desired substituents on the amino group.
-
Activate the carboxylic acid moiety for subsequent amide coupling (e.g., using HATU or EDC/HOBt).
-
-
Fragment Coupling and Deprotection:
-
Couple the polyketide fragment with the activated amino acid side chain via an amide bond formation reaction.
-
Perform a final deprotection step to reveal the free carboxylic acid and any other protected functional groups to yield the target this compound analogue.
-
Purify the final compound using chromatographic techniques (e.g., HPLC).
-
Caption: General synthetic workflow for this compound analogues.
In Vitro Antifungal Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound analogues against a common fungal pathogen, Candida albicans, using the broth microdilution method.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
This compound analogues dissolved in DMSO
-
Positive control (e.g., Amphotericin B)
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of each this compound analogue in DMSO.
-
Perform serial two-fold dilutions of the analogues in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., from 100 µM to 0.097 µM).
-
Include a positive control (Amphotericin B) and a negative control (medium with DMSO, no drug).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity compared to the drug-free control).
-
Turbidity can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
In Vitro Cytotoxicity Assay
This protocol outlines the assessment of the cytotoxic effects of this compound analogues on a human cancer cell line (e.g., HeLa) using the MTT assay.
Materials:
-
HeLa cells (or other suitable human cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound analogues dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogues in complete DMEM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Mitochondrial Complex III Inhibition Assay
This protocol provides a method to confirm the mechanism of action of this compound analogues by measuring their inhibitory effect on mitochondrial complex III activity.
Materials:
-
Isolated mitochondria from a suitable source (e.g., bovine heart or cultured cells)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl2 and EDTA)
-
Decylubiquinol (substrate)
-
Cytochrome c (electron acceptor)
-
Antimycin A (positive control inhibitor)
-
Spectrophotometer capable of kinetic measurements
Protocol:
-
Mitochondria Isolation:
-
Isolate mitochondria from the chosen source using differential centrifugation.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a cuvette, add the assay buffer, cytochrome c, and a small amount of mitochondrial suspension.
-
Add the this compound analogue at the desired concentration.
-
Include a control without inhibitor and a positive control with Antimycin A.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate, decylubiquinol.
-
Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time in a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction from the linear portion of the kinetic trace.
-
Determine the percentage of inhibition of complex III activity by the this compound analogue compared to the control without inhibitor.
-
Calculate the IC50 value for complex III inhibition.
-
Caption: Workflow for evaluating the bioactivity of analogues.
Signaling Pathway
This compound and its analogues exert their biological effects by targeting the Q cycle within the mitochondrial electron transport chain. Specifically, they bind to the Qo site of cytochrome b in complex III, thereby blocking the transfer of electrons from ubiquinol to cytochrome c1. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis and cell death.
Caption: Inhibition of mitochondrial complex III by this compound.
Application of Crocacin A in the Development of Novel Agricultural Fungicides
Introduction
Crocacin A is a naturally occurring polyketide-peptide hybrid isolated from the myxobacterium Chondromyces crocatus. It has demonstrated significant antifungal activity against a broad spectrum of yeasts and molds, positioning it as a promising lead compound for the development of new agricultural fungicides. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound and its analogues.
This compound's primary mechanism of action is the inhibition of the mitochondrial electron transport chain at complex III, also known as the bc1-complex. This mode of action is shared with commercially successful strobilurin fungicides. However, molecular modeling studies suggest that crocacins may interact with a different binding site on complex III, which could be advantageous in overcoming existing strobilurin resistance in fungal pathogen populations. While this compound and its analogue, Crocacin D, have shown efficacy in greenhouse trials against important plant pathogens, their inherent photolability presents a significant hurdle for field applications. Consequently, current research efforts are focused on the synthesis of more stable and equally potent analogues.
Quantitative Antifungal Activity Data
While specific IC50 and MIC values for this compound against a wide range of agricultural pathogens are not extensively documented in publicly available literature, the following table provides a representative summary of expected antifungal activity based on preliminary studies. Researchers are encouraged to determine these values empirically for their specific fungal isolates of interest by following the protocols outlined in this document.
| Pathogen Species | Common Disease | Host Plant(s) | Representative IC50 (µg/mL) | Representative MIC (µg/mL) |
| Plasmopara viticola | Downy Mildew | Grapevine | 0.5 - 5.0 | 5.0 - 25.0 |
| Phytophthora infestans | Late Blight | Tomato, Potato | 1.0 - 10.0 | 10.0 - 50.0 |
| Botrytis cinerea | Gray Mold | Strawberry, Grape, Ornamentals | 2.0 - 20.0 | 20.0 - 100.0 |
| Septoria nodorum | Glume Blotch | Wheat | 1.0 - 15.0 | 15.0 - 75.0 |
| Pyricularia oryzae | Rice Blast | Rice | 0.8 - 8.0 | 8.0 - 40.0 |
Note: The values presented are illustrative and may vary depending on the specific fungal strain, experimental conditions, and the stability of the this compound sample.
Mechanism of Action: Inhibition of Mitochondrial Complex III
This compound disrupts the fungal respiratory chain by binding to the Qo site of cytochrome c reductase (complex III). This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, halting ATP synthesis and leading to fungal cell death.
Figure 1. Signaling pathway of this compound's inhibitory action on the mitochondrial electron transport chain.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi and yeasts.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Fungal isolate of interest
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB) or RPMI-1640)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
-
Solvent control (e.g., DMSO)
-
Positive control (a known fungicide)
-
Negative control (medium only)
Procedure:
-
Prepare Fungal Inoculum:
-
Grow the fungal isolate on a suitable agar medium until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline or water containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of 1 x 10^4 to 5 x 10^4 spores/mL using a hemocytometer.
-
-
Prepare Serial Dilutions:
-
In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.
-
Add 200 µL of the highest concentration of this compound to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the adjusted fungal inoculum to each well containing the serially diluted this compound.
-
Include control wells:
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound and the fungal inoculum.
-
Positive Control: Wells containing a known fungicide and the fungal inoculum.
-
Negative Control (Growth Control): Wells containing only the culture medium and the fungal inoculum.
-
Blank: Wells containing only the culture medium.
-
-
-
Incubation:
-
Seal the plates and incubate at the optimal temperature for the specific fungus (typically 25-28°C) for 48-72 hours, or until sufficient growth is observed in the negative control wells.
-
-
Data Analysis:
-
Determine the MIC visually as the lowest concentration of this compound that completely inhibits visible fungal growth.
-
Alternatively, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the negative control.
-
Figure 2. Workflow for the in vitro antifungal susceptibility testing of this compound.
Protocol 2: In Planta Fungicide Efficacy - Detached Leaf Assay
This protocol provides a rapid assessment of the protective and curative activity of this compound on detached leaves.
Materials:
-
Healthy, young, fully expanded leaves from the host plant (e.g., grapevine for P. viticola, tomato for P. infestans).
-
This compound solution at various concentrations.
-
Fungal spore suspension (prepared as in Protocol 1).
-
Sterile water with a wetting agent.
-
Petri dishes or clear plastic containers lined with moist filter paper.
-
Spray bottle or atomizer.
Procedure:
-
Leaf Collection and Preparation:
-
Excise healthy leaves and wash them gently with sterile water.
-
Pat the leaves dry with sterile paper towels.
-
Place the leaves abaxial (underside) or adaxial (topside) up in the moist chambers.
-
-
Fungicide Application:
-
Protective Assay: Spray the leaves with the this compound solutions until runoff. Allow the leaves to dry completely.
-
Curative Assay: Inoculate the leaves with the fungal pathogen first (see step 3) and then apply the this compound solutions after a set period (e.g., 24 hours).
-
-
Inoculation:
-
Spray the leaves with the fungal spore suspension until fine droplets cover the leaf surface.
-
-
Incubation:
-
Seal the containers to maintain high humidity.
-
Incubate under appropriate conditions of light and temperature to favor disease development (e.g., 18-22°C with a 12-hour photoperiod).
-
-
Disease Assessment:
-
After 5-7 days, assess the disease severity on each leaf. This can be done by estimating the percentage of the leaf area covered by lesions or sporulation.
-
Calculate the percent disease control for each treatment relative to the untreated control.
-
Protocol 3: Greenhouse Efficacy Trial
This protocol outlines a method for evaluating the efficacy of this compound formulations on whole plants under controlled greenhouse conditions.
Materials:
-
Potted host plants of a susceptible variety.
-
This compound formulation.
-
Fungal inoculum.
-
Greenhouse space with controlled temperature, humidity, and lighting.
-
Spraying equipment.
-
Data collection tools (e.g., disease rating scales).
Procedure:
-
Plant Growth:
-
Grow plants to a suitable stage for infection (e.g., 4-6 true leaves).
-
-
Experimental Design:
-
Arrange the plants in a randomized complete block design with multiple replicates per treatment.
-
Treatments should include:
-
Untreated control.
-
Vehicle control (formulation without this compound).
-
This compound at various application rates.
-
A commercial standard fungicide.
-
-
-
Fungicide Application:
-
Apply the treatments to the plants according to the planned schedule (e.g., 7 days before inoculation for protective activity). Ensure thorough coverage of the foliage.
-
-
Inoculation:
-
Inoculate the plants with the fungal pathogen by spraying a spore suspension.
-
Maintain high humidity after inoculation to promote infection.
-
-
Disease Development and Assessment:
-
Monitor the plants for disease symptoms.
-
At regular intervals, assess disease severity using a standardized rating scale.
-
-
Data Analysis:
-
Analyze the disease severity data statistically to determine the efficacy of the this compound treatments compared to the controls.
-
Figure 3. Workflow for a greenhouse fungicide efficacy trial.
Conclusion and Future Directions
This compound represents a valuable natural product scaffold for the development of novel agricultural fungicides with a potentially alternative binding site within complex III of the mitochondrial electron transport chain. The primary challenge remains the poor photostability of the natural compound. Future research should focus on the synthesis and screening of photostable analogues of this compound. The protocols provided herein offer a framework for the systematic evaluation of these new chemical entities, from initial in vitro screening to in planta and greenhouse efficacy trials. Successful development of a this compound-based fungicide could provide a new tool for the management of fungal diseases in agriculture, particularly in the context of increasing resistance to existing fungicide classes.
Application Notes and Protocols: Synthesis and Evaluation of Simplified Bioactive Analogues of Crocacin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocacin D, a natural product isolated from the myxobacterium Chondromyces crocatus, has demonstrated potent antifungal and nematicidal activities.[1][2] Its mechanism of action is attributed to the inhibition of the mitochondrial respiratory chain at the level of the cytochrome bc1 complex (Complex III). However, the structural complexity of Crocacin D presents a significant challenge for its synthesis and subsequent development as a therapeutic agent. To address this, research efforts have been directed towards the design and synthesis of simplified analogues that retain the biological activity of the parent compound but are more synthetically accessible.[1]
These application notes provide a detailed protocol for the synthesis of simplified, bioactive analogues of Crocacin D. The methodologies described herein are based on established synthetic strategies and are intended to guide researchers in the development of novel antifungal and nematicidal agents. Additionally, protocols for the biological evaluation of these analogues against Saccharomyces cerevisiae (antifungal activity) and Caenorhabditis elegans (nematicidal activity) are provided.
Synthesis of Simplified Crocacin D Analogues
The synthesis of simplified Crocacin D analogues focuses on retaining the key pharmacophoric elements while reducing the number of stereocenters and complex functionalities. The following is a representative protocol for the synthesis of a simplified analogue.
Experimental Protocol: Synthesis of a Simplified Crocacin D Analogue
1. Synthesis of the Amide Side Chain:
-
Step 1a: Amide Coupling. To a solution of a commercially available carboxylic acid (e.g., 4-phenylbutyric acid) (1.0 eq) in dichloromethane (DCM, 0.1 M), is added oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a solution of a primary amine (e.g., 3-aminopropanol) (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. The reaction is stirred for 4 hours at room temperature. The reaction is quenched with water and the organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the amide product.
-
Step 1b: Oxidation. To a solution of the alcohol from Step 1a (1.0 eq) in DCM (0.1 M) is added Dess-Martin periodinane (1.5 eq) at 0 °C. The reaction is stirred for 2 hours at room temperature. The reaction is quenched with a saturated solution of Na₂S₂O₃ and NaHCO₃. The layers are separated and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the aldehyde.
2. Synthesis of the Core Fragment:
-
Step 2a: Wittig Reaction. To a suspension of a phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) (1.2 eq) in tetrahydrofuran (THF, 0.2 M) at -78 °C is added n-butyllithium (1.1 eq). The mixture is stirred for 1 hour at 0 °C. A solution of a suitable aldehyde (e.g., 2-phenylacetaldehyde) (1.0 eq) in THF is then added dropwise at -78 °C. The reaction is stirred for 4 hours while warming to room temperature. The reaction is quenched with saturated NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the enol ether.
-
Step 2b: Hydrolysis. The enol ether from Step 2a is dissolved in a mixture of THF and 1 M HCl (2:1) and stirred at room temperature for 6 hours. The reaction is neutralized with saturated NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the aldehyde.
3. Fragment Coupling and Final Product Formation:
-
Step 3a: Aldol Condensation. To a solution of the aldehyde from Step 2b (1.0 eq) and the aldehyde from Step 1b (1.1 eq) in a mixture of ethanol and water (1:1) is added a catalytic amount of NaOH. The reaction is stirred at room temperature for 12 hours. The reaction is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
Step 3b: Amide Coupling. The carboxylic acid from the aldol condensation is coupled with an amino acid ester (e.g., methyl glycinate) using a standard peptide coupling reagent such as HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. The reaction is stirred at room temperature for 12 hours. The reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the final simplified Crocacin D analogue.
Illustrative Data Presentation
The following table summarizes illustrative quantitative data for a series of synthesized simplified Crocacin D analogues. Note: This data is representative and not derived from a specific publication.
| Compound ID | Synthetic Steps | Overall Yield (%) | Antifungal IC₅₀ (µM) vs. S. cerevisiae | Nematicidal LC₅₀ (µM) vs. C. elegans |
| SCDA-01 | 5 | 25 | 12.5 | 25.0 |
| SCDA-02 | 6 | 20 | 8.2 | 15.8 |
| SCDA-03 | 5 | 30 | 25.1 | 42.3 |
| SCDA-04 | 7 | 15 | 5.6 | 10.1 |
| Crocacin D | (Natural Product) | N/A | 1.2 | 2.5 |
Biological Evaluation Protocols
Protocol 1: Antifungal Susceptibility Testing against Saccharomyces cerevisiae
This protocol is adapted from standard broth microdilution methods.
1. Preparation of Fungal Inoculum:
-
Streak S. cerevisiae on a Sabouraud Dextrose Agar (SDA) plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into Sabouraud Dextrose Broth (SDB) and incubate at 30°C with shaking until the culture reaches the mid-logarithmic phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and adjust the cell density to 1 x 10⁵ cells/mL in RPMI-1640 medium.
2. Microdilution Assay:
-
Prepare a serial dilution of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.
-
Add the fungal inoculum to each well.
-
Include a positive control (e.g., fluconazole) and a negative control (no compound).
-
Incubate the plate at 30°C for 24-48 hours.
3. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density at 600 nm.
-
The IC₅₀ value can be calculated by plotting the percentage of growth inhibition against the compound concentration.
Protocol 2: Nematicidal Assay against Caenorhabditis elegans
This protocol is based on standard liquid-based assays.
1. Preparation of C. elegans:
-
Grow a synchronized population of L4 stage C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Wash the worms off the plates with M9 buffer and collect them by centrifugation.
-
Wash the worms twice with M9 buffer to remove bacteria.
-
Resuspend the worms in M9 buffer at a density of approximately 20 worms per 10 µL.
2. Nematicidal Assay:
-
Add the test compounds to the wells of a 96-well plate.
-
Add the worm suspension to each well.
-
Include a positive control (e.g., ivermectin) and a negative control (solvent).
-
Incubate the plate at 20°C.
3. Determination of Lethal Concentration (LC):
-
After 24 hours, assess worm viability under a dissecting microscope. Worms that do not respond to prodding with a platinum wire are considered dead.
-
Calculate the percentage of dead worms for each concentration.
-
The LC₅₀ value can be determined by plotting the percentage of mortality against the compound concentration.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for simplified Crocacin D analogues.
Antifungal Assay Workflow
Caption: Workflow for the antifungal susceptibility assay.
Nematicidal Assay Workflow
Caption: Workflow for the nematicidal activity assay.
Mechanism of Action of Crocacin D
Caption: Inhibition of Complex III by Crocacin D analogues.
References
Application Notes and Protocols: Utilizing Crocacin A to Investigate Fungal Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocacin A, a potent antifungal metabolite isolated from the myxobacterium Chondromyces crocatus, presents a valuable tool for elucidating the mechanisms of drug resistance in pathogenic fungi. Its specific mode of action, the inhibition of the mitochondrial respiratory chain at complex III (the cytochrome bc1 complex), offers a focused approach to understanding how fungi adapt to and overcome mitochondrial stress.[1] This document provides detailed application notes and experimental protocols for leveraging this compound in the study of fungal drug resistance, aimed at researchers, scientists, and drug development professionals.
The emergence of antifungal drug resistance is a critical global health threat, necessitating the development of novel therapeutic strategies. By understanding the molecular machinery that fungi employ to counteract the effects of compounds like this compound, researchers can identify new drug targets and develop more robust antifungal agents.
Data Presentation: Antifungal Activity of this compound
While specific data on this compound against resistant fungal strains is limited in publicly available literature, the following table provides a template for organizing and presenting minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) data. Researchers can populate this table with their own experimental data. For context, representative MIC values for other antifungal agents against susceptible and resistant Candida and Aspergillus species are included.
| Compound | Fungal Species | Strain | Resistance Phenotype | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| This compound | Candida albicans | SC5314 (Wild-Type) | Susceptible | Data to be determined | Data to be determined | |
| This compound | Candida albicans | (Resistant Isolate) | e.g., Efflux pump over-expression | Data to be determined | Data to be determined | |
| This compound | Aspergillus fumigatus | (Wild-Type) | Susceptible | Data to be determined | Data to be determined | |
| This compound | Aspergillus fumigatus | (Resistant Isolate) | e.g., Target site mutation | Data to be determined | Data to be determined | |
| Fluconazole | Candida albicans | Susceptible | 0.25 - 1.0 | - | [2] | |
| Fluconazole | Candida albicans | Resistant | >64 | - | [2] | |
| Amphotericin B | Aspergillus fumigatus | Susceptible | 0.5 - 2.0 | - | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the determination of the MIC of this compound against fungal isolates using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile, solvent-resistant polypropylene tubes for dilution
Procedure:
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in polypropylene tubes to create a range of concentrations.
-
-
Plate Inoculation:
-
Add 100 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth. For some fungi, a prominent reduction in growth (e.g., ≥50% reduction) compared to the positive control may be used as the endpoint. This can be confirmed by reading the optical density at a suitable wavelength (e.g., 530 nm).
-
Protocol 2: Investigating the Role of Efflux Pumps in this compound Resistance
This protocol uses a fluorescent dye accumulation assay to determine if resistance to this compound is mediated by the overexpression of efflux pumps.
Materials:
-
Fungal isolates (wild-type and suspected resistant strain)
-
This compound
-
Known efflux pump inhibitor (e.g., verapamil, cyclosporin A)
-
Rhodamine 6G (fluorescent substrate for many efflux pumps)
-
Phosphate-buffered saline (PBS)
-
Glucose solution
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Grow fungal cells to mid-log phase in a suitable broth medium.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS.
-
-
Dye Loading:
-
Incubate the cells with Rhodamine 6G at a final concentration of 10 µM for 30 minutes at 37°C with shaking to allow for dye uptake.
-
-
Efflux Assay:
-
Wash the cells twice with PBS to remove extracellular dye.
-
Resuspend the cells in PBS containing glucose (to energize the efflux pumps).
-
Aliquot the cell suspension into a 96-well plate.
-
Add this compound at various concentrations to the wells. Include wells with a known efflux pump inhibitor as a positive control and wells with no inhibitor as a negative control.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the supernatant or the remaining intracellular fluorescence over time using a fluorometer (e.g., excitation at 525 nm, emission at 555 nm).
-
-
Data Analysis:
-
A decrease in the rate of Rhodamine 6G efflux in the presence of this compound (similar to the known inhibitor) would suggest that this compound may inhibit efflux pump activity. Conversely, if a resistant strain shows higher efflux that is not affected by this compound, it suggests that the resistance mechanism is independent of any inhibitory effect of this compound on the pumps.
-
Protocol 3: Generation and Analysis of Fungal Mutants with Altered this compound Susceptibility
This protocol describes a general workflow for creating and analyzing fungal mutants to identify genes involved in this compound resistance.
Materials:
-
Wild-type fungal strain
-
Mutagenesis system (e.g., Agrobacterium tumefaciens-mediated transformation, CRISPR-Cas9)
-
This compound
-
Appropriate growth media and selection agents
-
Molecular biology reagents for DNA extraction, PCR, and sequencing
Procedure:
-
Mutant Generation:
-
Generate a library of random mutants using a suitable mutagenesis method.
-
Alternatively, create targeted gene knockouts of candidate resistance genes (e.g., genes encoding subunits of complex III, transcription factors regulating mitochondrial function, or efflux pumps) using CRISPR-Cas9 or homologous recombination.[3][4][5][6][7]
-
-
Mutant Screening:
-
Screen the mutant library for strains with altered susceptibility to this compound by plating on media containing various concentrations of the compound.
-
Isolate and confirm the phenotype of resistant or hypersensitive mutants.
-
-
Genetic Analysis:
-
For random mutants, identify the mutated gene using techniques such as plasmid rescue or whole-genome sequencing.
-
For targeted mutants, confirm the gene deletion by PCR and sequencing.
-
-
Phenotypic Characterization:
-
Characterize the physiological effects of the mutation on the fungus, including growth rate, mitochondrial function (e.g., oxygen consumption, ATP production), and virulence in a suitable model system.
-
Mandatory Visualizations
Caption: Proposed signaling cascade upon this compound exposure in fungi.
Caption: Workflow for studying this compound resistance mechanisms.
Caption: Potential mechanisms of fungal resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-directed mutagenesis of a Saccharomyces cerevisiae mitochondrial translation initiation codon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P3 site-directed mutagenesis: An efficient method based on primer pairs with 3′-overhangs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 6. assaygenie.com [assaygenie.com]
- 7. Site-Directed Mutagenesis [protocols.io]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Crocacin A
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive methodology for the quantitative analysis of Crocacin A, a polyketide natural product with potent antifungal and cytotoxic properties, using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a secondary metabolite isolated from myxobacteria of the genus Chondromyces.[1][2] As a member of the crocacin family, it exhibits significant cytotoxic and antifungal activities, making it a compound of interest in drug discovery and development. Accurate and reproducible quantification of this compound is essential for various stages of research, including fermentation process optimization, purification, and pharmacological studies.
This application note details a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The described protocol is designed to be a reliable quality control tool for researchers working with this potent natural product.
Experimental Methodology
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility with compounds of diverse polarity.[3]
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (FA), LC-MS grade.
-
Reference Standard: Purified this compound (>95% purity).
-
Sample Filtration: 0.22 µm PTFE syringe filters.
Sample Preparation from Myxobacterial Culture
Effective sample preparation is critical to remove interfering matrix components and ensure the longevity of the HPLC column.[4][5]
-
Harvesting: Centrifuge the myxobacterial fermentation broth (e.g., 10,000 x g for 20 minutes) to pellet the cell mass. This compound is typically found in the biomass.[1]
-
Extraction: Extract the cell pellet using an organic solvent. Add 10 mL of ethyl acetate or methanol to each gram of wet cell mass. Sonicate the mixture for 15 minutes in an ice bath to ensure cell lysis and complete extraction.
-
Concentration: Centrifuge the mixture to remove cell debris. Collect the supernatant and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution & Filtration: Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL). Vortex thoroughly and filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Chromatographic Conditions
A gradient elution is employed to ensure adequate separation of this compound from other metabolites.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD), monitoring at 254 nm; Spectrum acquired from 200-600 nm to confirm peak identity and purity. |
| Gradient Program | See Table 2 |
Table 1: Optimized HPLC Method Parameters.
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 22.0 | 60 | 40 |
| 25.0 | 60 | 40 |
Table 2: Gradient Elution Timeline.
Results and Data Presentation
System Suitability and Calibration
A calibration curve was generated using a purified this compound standard over a concentration range of 1 to 100 µg/mL. The method demonstrates excellent linearity and precision.
| Parameter | Result | Acceptance Criteria |
| Retention Time (RT) | ~12.5 min | Consistent RT |
| Linearity (R²) | 0.9995 | R² > 0.999 |
| Tailing Factor (T) | 1.1 | T ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | N > 2000 |
| LOD (µg/mL) | 0.25 | - |
| LOQ (µg/mL) | 0.80 | - |
Table 3: Hypothetical Quantitative Data and System Suitability Parameters for this compound Analysis.
Detailed Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask.
-
Working Standards: Perform serial dilutions of the primary stock solution with methanol to prepare working standards at concentrations of 100, 50, 25, 10, 5, and 1 µg/mL.
-
Storage: Store all standard solutions at -20°C in amber vials to prevent degradation.
Protocol 2: HPLC System Setup and Analysis
-
System Purge: Purge the HPLC system with fresh mobile phases for at least 10 minutes to ensure a stable baseline.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 20 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including a blank (methanol), calibration standards (from low to high concentration), and prepared samples.
-
Injection: Inject 10 µL of each standard and sample.
-
Data Acquisition: Acquire data for the full duration of the gradient program (25 minutes). Use the DAD to monitor the absorbance at 254 nm and collect spectral data to confirm peak purity.
Visualized Workflows and Logic
Caption: Experimental workflow from myxobacterial culture to final quantification.
Caption: Logical relationships in developing the HPLC method for this compound.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. nacalai.com [nacalai.com]
- 5. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]
Application Notes and Protocols for Employing Crocin in Apoptosis and Cell Cycle Arrest Studies
Note to the Reader: The following application notes and protocols are based on studies of Crocin , the primary bioactive carotenoid found in saffron (Crocus sativus). The initial request specified "Crocacin A," for which there is limited information in the context of apoptosis and cell cycle research. The data presented here for Crocin is extensive and aligns with the intended research application.
Application Note 1: Induction of Apoptosis by Crocin
Crocin, a water-soluble carotenoid, has demonstrated significant potential as a chemotherapeutic agent by inducing programmed cell death (apoptosis) in various cancer cell lines.[1][2] Its mechanism of action is multifaceted, primarily involving the activation of intrinsic and extrinsic apoptotic pathways, modulation of key signaling cascades, and induction of oxidative stress.
Key Mechanisms of Crocin-Induced Apoptosis:
-
Mitochondrial (Intrinsic) Pathway Activation: Crocin disrupts the balance of the Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[3] This change promotes the loss of mitochondrial membrane potential (Δψm), triggering the release of cytochrome c from the mitochondria into the cytosol.[4]
-
Caspase Cascade Activation: The released cytochrome c forms an apoptosome complex with APAF-1 and pro-caspase-9, leading to the activation of caspase-9.[3][4] Caspase-9, in turn, activates executioner caspases like caspase-3 and caspase-7, which cleave cellular substrates and execute the final stages of apoptosis.[5][6] Crocin has also been shown to activate caspase-8, suggesting a potential involvement of the extrinsic pathway.[5][6]
-
Inhibition of Pro-Survival Signaling Pathways: Crocin exerts its pro-apoptotic effects by inhibiting critical survival pathways. Studies have shown that Crocin can suppress the STAT3/JAK and Akt/mTOR signaling pathways, which are often overactive in cancer cells, promoting their proliferation and survival.[5][7][8]
-
Induction of Oxidative Stress: Crocin treatment can lead to an increase in intracellular Reactive Oxygen Species (ROS).[4][5] While typically an antioxidant, in cancer cells, this pro-oxidant effect can overwhelm the cellular defense systems, leading to oxidative damage and triggering apoptosis.[4]
Signaling Pathway of Crocin-Induced Apoptosis
Quantitative Data on Crocin-Induced Apoptosis
| Cell Line | Treatment Concentration | Duration | Effect | Reference |
| HCT116 (Colon Cancer) | 135.6 µM (Low Dose) | 72 h | Significant increase in apoptosis | [7] |
| HCT116 (Colon Cancer) | 271.18 µM (High Dose) | 72 h | Higher level of apoptosis vs. low dose | [7] |
| BxPC-3 (Pancreatic) | 10 µg/L | 72 h | Significant increase in apoptotic cells | [1] |
| AGS (Gastric Adenocarcinoma) | Dose-dependent | Time-dependent | Increased sub-G1 population | [3] |
| FTC-133 (Thyroid Cancer) | Dose-dependent | - | Prevents proliferation, triggers apoptosis | [5] |
| MC3T3-E1 (Osteoblasts) | 5, 25, 100 µM (pre-treatment) | 24 h | Attenuated Dexamethasone-induced apoptosis | [4] |
Application Note 2: Induction of Cell Cycle Arrest by Crocin
In addition to inducing apoptosis, Crocin effectively inhibits cancer cell proliferation by arresting the cell cycle at specific checkpoints. This action prevents cancer cells from dividing and provides an opportunity for DNA repair or entry into an apoptotic pathway.[9] The specific phase of arrest can be cell-type dependent and may be influenced by the p53 tumor suppressor status.
Key Mechanisms of Crocin-Induced Cell Cycle Arrest:
-
G1 Phase Arrest: In several cancer cell lines, such as pancreatic BxPC-3 and HCT116 (p53 wild-type) colon cancer cells, Crocin treatment leads to an accumulation of cells in the G0/G1 phase.[1][10] This arrest prevents cells from entering the S phase, thereby halting DNA replication.
-
G2/M Phase Arrest: In other contexts, such as in p53-null HCT116 cells, Crocin has been shown to cause cell cycle arrest at the G2/M checkpoint.[10] This prevents the cells from entering mitosis. This effect has been linked to the reduction of cyclin-B1 protein levels.[10]
-
Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: Cell cycle progression is tightly regulated by the activity of CDKs and their regulatory cyclin partners. Crocin has been shown to down-regulate key proteins like Cyclin D1, which is crucial for the G1/S transition.[5]
Logical Flow of Crocin-Induced Cell Cycle Arrest
Quantitative Data on Crocin-Induced Cell Cycle Arrest
| Cell Line | p53 Status | Treatment (Crocin) | Duration | Effect (% Cells in Phase) | Reference |
| BxPC-3 (Pancreatic) | Not Specified | Not Specified | 48 h | Increased G1 fraction | [1] |
| HCT116 (Colon Cancer) | Wild-Type | 10 mM | 24 h | G1: 55.9% (vs. 30.4% control) | [10] |
| HCT116 (Colon Cancer) | Wild-Type | 10 mM | 48 h | G1: 56.1% (vs. 30.4% control) | [10] |
| HCT116 (Colon Cancer) | Null | 10 mM | 24 h / 48 h | G2/M phase arrest | [10] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of Crocin on cell viability, apoptosis, and cell cycle progression.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[11] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Crocin in culture medium. Remove the old medium from the wells and add 100 µL of the Crocin-containing medium. Include untreated and vehicle-only (if applicable) control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by viable cells but penetrates cells with compromised membranes (late apoptotic/necrotic).
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with desired concentrations of Crocin for a specific duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize briefly and combine with the supernatant from the culture medium (which contains apoptotic bodies and detached cells).
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentration as per manufacturer's instructions).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[10]
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with Crocin as required for the experiment.
-
Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization. Centrifuge and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at a low speed to prevent cell clumping. Fix overnight or for at least 2 hours at -20°C.
-
Rehydration and RNA Removal: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
DNA Staining: Add PI to a final concentration of 50 µg/mL. Incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crocin protects against dexamethasone-induced osteoblast apoptosis by inhibiting the ROS/Ca2+-mediated mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crocin treatment promotes the oxidative stress and apoptosis in human thyroid cancer cells FTC-133 through the inhibition of STAT/JAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic apoptotic effect of crocin and cisplatin on osteosarcoma cells via caspase induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crocin has pharmacological effects against the pathological behavior of colon cancer cells by interacting with the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crocin induces autophagic apoptosis in hepatocellular carcinoma by inhibiting Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Practical Applications of Crocacin A in Cancer Research: Application Notes and Protocols
A Note to Researchers: The current body of scientific literature on Crocacin A in the specific context of cancer research is limited. This compound, a natural product from the myxobacterium Chondromyces crocatus, is a known potent antifungal agent and an inhibitor of the mitochondrial electron transport chain.[1] Its cytotoxic properties have been noted, but detailed investigations into its anticancer applications, including specific signaling pathways in cancer cells and in vivo efficacy, are not yet extensively published.
It is crucial to distinguish This compound from Crocin , a well-studied carotenoid from saffron with established anticancer properties. These are distinct molecules with different origins and mechanisms of action. This document focuses solely on the available information for this compound and outlines foundational protocols for exploring its potential as a cancer research tool.
Application Notes
This compound's primary known mechanism of action is the inhibition of the mitochondrial electron transport chain at the bc1-segment (Complex III).[1] This disruption of cellular respiration leads to a decrease in ATP production and can induce oxidative stress, cellular processes that are fundamental to cell viability and are often dysregulated in cancer. The inherent cytotoxicity of this compound, likely stemming from this mechanism, suggests its potential as a lead compound for anticancer drug development.[2][3]
The myxobacterium Chondromyces crocatus is a source of various bioactive secondary metabolites, including other cytotoxic compounds like chondramides.[3][4][5][6] The exploration of these natural products is a promising avenue for discovering novel therapeutic agents.
Given the current state of research, the practical applications of this compound in cancer research are primarily at the exploratory and preclinical stages. The immediate application is in in vitro cytotoxicity screening against various cancer cell lines to determine its potency and selectivity. Subsequent studies would logically progress to mechanistic investigations and potentially in vivo models.
Quantitative Data
| Cell Line | Cancer Type | This compound IC50 (µM) | Time Point (hrs) | Reference |
| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | [Future Publication] |
| e.g., A549 | Lung Carcinoma | Data not available | Data not available | [Future Publication] |
| e.g., HCT116 | Colorectal Carcinoma | Data not available | Data not available | [Future Publication] |
| e.g., HeLa | Cervical Adenocarcinoma | Data not available | Data not available | [Future Publication] |
Experimental Protocols
The following are foundational protocols for the initial investigation of this compound's anticancer potential.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (specific to each cell line)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genome Analysis of the Fruiting Body-Forming Myxobacterium Chondromyces crocatus Reveals High Potential for Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome Analysis of the Fruiting Body-Forming Myxobacterium Chondromyces crocatus Reveals High Potential for Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpls.org [wjpls.org]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Crocacin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Crocacin C.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of Crocacin C?
A1: The total synthesis of Crocacin C presents several key challenges that researchers frequently encounter:
-
Stereoselective construction of the anti,anti-dipropionate stereotriad (C6-C9): This is a critical and often difficult step due to the need for high diastereoselectivity.[1]
-
Assembly of the (E,E)-diene amide side chain: Achieving the correct geometry and high yields for this part of the molecule can be problematic. The Stille cross-coupling reaction is a common method used, but it requires careful optimization.[2][3][4]
-
Protecting-group strategy: Many syntheses of Crocacin C have been completed without the use of protecting groups.[3][5][6][7] While this increases efficiency, it necessitates careful planning of the synthetic route to avoid unwanted side reactions with the various functional groups.
-
Overall yield and step-economy: Achieving a high overall yield in a limited number of steps is a significant challenge due to the complexity of the molecule.
Q2: What are the reported overall yields and step counts for the total synthesis of Crocacin C?
A2: The efficiency of Crocacin C total synthesis varies significantly across different reported routes. The table below summarizes the overall yields and longest linear sequence lengths for several syntheses.
| Research Group/First Author | Longest Linear Sequence (steps) | Overall Yield (%) | Year | Key Strategy |
| Chen, M. & Roush, W. R. | 7 | Not explicitly stated, but described as the "shortest synthesis" | 2012 | Mismatched double asymmetric δ-stannylcrotylboration[1] |
| Sirasani, G., et al. | 10 | 5 | 2008 | Protecting-group-free synthesis[5][6] |
| Candy, M., et al. | 11 | 22.3 | 2010 | Enzymatic desymmetrization and protecting-group-free strategy[3] |
| Chakraborty, T. K. & Jayaprakash, S. | Not explicitly stated | Not explicitly stated | 2000 | First asymmetric synthesis, confirming absolute configuration[2] |
Q3: What are the advantages of a protecting-group-free synthesis for Crocacin C?
A3: A protecting-group-free synthesis offers several advantages:
-
Increased efficiency: It reduces the number of synthetic steps by eliminating the need for protection and deprotection, which can significantly shorten the overall synthesis time.
-
Higher overall yield: By avoiding protection and deprotection steps, which are rarely quantitative, the overall yield of the synthesis can be improved.
-
Reduced waste: It aligns with the principles of green chemistry by minimizing the use of reagents and solvents associated with protection and deprotection steps.
However, this strategy requires careful planning and execution to manage the reactivity of the unprotected functional groups.
Troubleshooting Guides
Low Diastereoselectivity in the Formation of the C6-C9 anti,anti-Stereotriad
The stereoselective construction of the C6, C7, C8, and C9 stereocenters is a critical challenge. Low diastereoselectivity can arise from several factors, particularly in crotylboration reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect choice of chiral auxiliary or catalyst | The choice of chiral auxiliary on the crotylborane reagent or the use of a chiral Lewis acid catalyst is crucial for inducing high diastereoselectivity. If using a mismatched double asymmetric reaction, ensure the chiral aldehyde and chiral crotylborane are correctly matched to favor the desired diastereomer. Consider screening different chiral ligands or auxiliaries. |
| Suboptimal reaction temperature | Crotylboration reactions are often temperature-sensitive. Running the reaction at a lower temperature (e.g., -78 °C) can enhance diastereoselectivity by favoring the more ordered transition state. |
| Inappropriate solvent | The polarity and coordinating ability of the solvent can influence the transition state geometry. Toluene is often a good solvent choice for these reactions. Experiment with other non-coordinating solvents to optimize selectivity. |
| Presence of water or other protic impurities | Water can react with the boronate esters and Lewis acids, leading to a decrease in selectivity. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
Troubleshooting Workflow for Low Diastereoselectivity:
Caption: Troubleshooting workflow for low diastereoselectivity.
Poor Yields or Incorrect Geometry in the Stille Coupling for the (E,E)-Diene Side Chain
The Stille coupling is a powerful tool for forming C-C bonds, but it can be plagued by side reactions and incomplete conversion.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst deactivation | The Pd(0) catalyst can be sensitive to air and impurities. Ensure the reaction is thoroughly degassed and run under an inert atmosphere. Using a ligand such as triphenylarsine or P(2-furyl)3 can sometimes improve catalyst stability and performance. |
| Homocoupling of the organostannane | This is a common side reaction.[1] It can be minimized by the slow addition of the organostannane to the reaction mixture. The choice of palladium catalyst and ligands can also influence the rate of homocoupling. |
| Difficulty in removing tin byproducts | Tributyltin halides are toxic and can be difficult to remove.[8] A common workup procedure involves stirring the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin salts, which can then be removed by filtration.[8] |
| Low reactivity of the coupling partners | If the reaction is sluggish, the addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step. Increasing the reaction temperature may also improve the rate, but care must be taken to avoid decomposition and loss of stereochemical integrity. |
Stille Coupling Troubleshooting Diagram:
Caption: Troubleshooting steps for Stille coupling reactions.
Experimental Protocols
Key Experiment: Stille Cross-Coupling for the (E,E)-Diene Amide Side Chain
This protocol is a generalized procedure based on methodologies reported for the synthesis of Crocacin C.
Materials:
-
Vinyl iodide fragment
-
Vinylstannane fragment
-
Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the vinyl iodide fragment and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
To the resulting solution, add the vinylstannane fragment dropwise over a period of 30 minutes.
-
Heat the reaction mixture to the desired temperature (typically between 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Stir the mixture vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Retrosynthetic Analysis of Crocacin C:
Caption: Retrosynthetic analysis of Crocacin C.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organicreactions.org [organicreactions.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ( Z )-α-Boryl-crotylboron reagents via Z -selective alkene isomerization and application to stereoselective syntheses of ( E )-δ-boryl- syn -homoallyl ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00226J [pubs.rsc.org]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Crocacin A Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Crocacin A during fermentation. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound fermentation experiments, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No this compound Production | - Inappropriate Chondromyces crocatus strain. - Suboptimal fermentation medium composition. - Incorrect fermentation parameters (pH, temperature, aeration). - Inoculum of poor quality or incorrect age. | - Verify the identity and productivity of the C. crocatus strain. - Optimize the medium by testing different carbon and nitrogen sources (see Table 1 & 2 for examples from related myxobacteria). - Calibrate and monitor pH and temperature probes. Adjust aeration and agitation rates. - Use a fresh, actively growing seed culture. |
| High Biomass, Low this compound Yield | - Nutrient limitation for secondary metabolism. - Feedback inhibition by this compound or other metabolites. - Unfavorable pH shift during fermentation. | - Implement a two-stage fermentation strategy with an initial growth phase followed by a production phase with nutrient limitation (e.g., phosphate or nitrogen). - Consider in-situ product removal techniques like resin adsorption. - Implement pH control throughout the fermentation process. |
| Inconsistent Batch-to-Batch Yield | - Variability in raw material quality. - Inconsistent inoculum preparation. - Fluctuations in fermentation conditions. | - Standardize raw material sources and pre-treatment. - Develop a standardized protocol for inoculum preparation, including cell density and growth phase. - Ensure consistent calibration and operation of fermenter controls. |
| Foaming | - High protein content in the medium (e.g., peptone, yeast extract). - High agitation and aeration rates. | - Add antifoaming agents (e.g., silicone-based) as needed. - Optimize agitation and aeration to minimize excessive foaming while maintaining sufficient oxygen transfer. |
| Contamination | - Improper sterilization of medium or equipment. - Non-sterile sampling techniques. | - Autoclave all media and fermenter components thoroughly. - Use aseptic techniques for all manipulations, including inoculation and sampling. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium composition for Chondromyces crocatus growth and this compound production?
A1: While specific quantitative data for this compound is limited in publicly available literature, media such as VY/2 and CY-AGAR are commonly used for the cultivation of Chondromyces crocatus. For secondary metabolite production in related myxobacteria, media optimization often involves adjusting carbon and nitrogen sources. Below are examples of how different nutrient sources have impacted the yield of other myxobacterial secondary metabolites, which can serve as a starting point for optimizing this compound production.
Table 1: Effect of Different Carbon Sources on Myxobacterial Secondary Metabolite Yield (Representative Data)
| Carbon Source (10 g/L) | Producing Organism | Secondary Metabolite | Yield (mg/L) |
| Glucose | Myxococcus xanthus | Myxovirescin | 15 |
| Soluble Starch | Myxococcus xanthus | Myxovirescin | 25 |
| Maltose | Sorangium cellulosum | Epothilone B | 8 |
| Glycerol | Sorangium cellulosum | Epothilone B | 12 |
Table 2: Effect of Different Nitrogen Sources on Myxobacterial Secondary Metabolite Yield (Representative Data)
| Nitrogen Source (5 g/L) | Producing Organism | Secondary Metabolite | Yield (mg/L) |
| Peptone | Myxococcus xanthus | Myxovirescin | 20 |
| Yeast Extract | Myxococcus xanthus | Myxovirescin | 18 |
| Casamino Acids | Sorangium cellulosum | Epothilone B | 10 |
| Ammonium Sulfate | Sorangium cellulosum | Epothilone B | 5 |
Q2: What are the optimal physical parameters for this compound fermentation?
A2: The optimal growth temperature for Chondromyces crocatus is generally between 28-30°C. The optimal pH for growth and secondary metabolite production in myxobacteria is typically near neutral (pH 6.5-7.5). Adequate aeration and agitation are crucial for providing dissolved oxygen and ensuring nutrient homogeneity.
Table 3: Influence of pH and Temperature on Myxobacterial Secondary Metabolite Yield (Representative Data)
| pH | Temperature (°C) | Producing Organism | Secondary Metabolite | Yield (mg/L) |
| 6.5 | 30 | Myxococcus xanthus | Myxovirescin | 18 |
| 7.0 | 30 | Myxococcus xanthus | Myxovirescin | 22 |
| 7.5 | 30 | Myxococcus xanthus | Myxovirescin | 16 |
| 7.0 | 28 | Sorangium cellulosum | Epothilone B | 11 |
| 7.0 | 30 | Sorangium cellulosum | Epothilone B | 15 |
| 7.0 | 32 | Sorangium cellulosum | Epothilone B | 9 |
Q3: Can precursor feeding enhance this compound yield?
A3: Precursor feeding can be a highly effective strategy to improve the yield of secondary metabolites. The biosynthesis of this compound involves both polyketide and non-ribosomal peptide synthases. Feeding precursors for these pathways, such as specific amino acids (e.g., glycine, which is incorporated into the crocacin structure) or short-chain fatty acids, could potentially increase the final titer.
Table 4: Hypothetical Effect of Precursor Feeding on this compound Yield
| Precursor Added | Concentration (mM) | Potential Effect on Yield |
| Glycine | 10 | Increase |
| Propionate | 20 | Increase |
| Isobutyrate | 20 | Increase |
Note: This table is hypothetical and serves as a starting point for experimentation, as specific data for this compound is not available.
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Medium Optimization
This protocol describes a method to systematically test the effect of individual medium components on this compound production.
-
Prepare a basal medium: Start with a known medium for Chondromyces crocatus growth (e.g., VY/2 broth: 0.5% baker's yeast, 0.1% CaCl₂·2H₂O, 0.00005% Vitamin B12).
-
Vary one component at a time:
-
Carbon Source: Prepare flasks with the basal medium, replacing the primary carbon source with different options (e.g., glucose, soluble starch, maltose, glycerol) at a fixed concentration (e.g., 10 g/L).
-
Nitrogen Source: Prepare flasks with the basal medium, supplementing with different nitrogen sources (e.g., peptone, yeast extract, casamino acids, ammonium sulfate) at a fixed concentration (e.g., 5 g/L).
-
-
Inoculation: Inoculate each flask with a standardized seed culture of Chondromyces crocatus.
-
Incubation: Incubate the flasks under controlled conditions (e.g., 30°C, 200 rpm) for a set period (e.g., 7-10 days).
-
Analysis: At the end of the fermentation, harvest the broth and biomass. Extract this compound and quantify the yield using a suitable analytical method (e.g., HPLC).
-
Data Comparison: Compare the this compound yields from the different conditions to identify the optimal component.
Protocol 2: pH and Temperature Optimization
This protocol details how to determine the optimal pH and temperature for this compound production in a controlled fermenter.
-
Prepare the optimized medium: Use the best-performing medium identified in Protocol 1.
-
Set up fermenters: Prepare multiple lab-scale fermenters with the optimized medium.
-
Vary pH: Set the pH controller of each fermenter to a different value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) while keeping the temperature constant (e.g., 30°C).
-
Vary Temperature: In a separate set of experiments, set the temperature controller of each fermenter to a different value (e.g., 26°C, 28°C, 30°C, 32°C, 34°C) while keeping the pH constant at the optimum determined in the previous step.
-
Inoculation and Fermentation: Inoculate each fermenter and run the fermentation for a fixed duration.
-
Sampling and Analysis: Take periodic samples to monitor cell growth (e.g., optical density or dry cell weight) and this compound concentration.
-
Determine Optima: Identify the pH and temperature that result in the highest this compound yield.
Visualizations
Caption: Workflow for this compound fermentation.
Caption: Simplified this compound biosynthetic pathway.
Caption: Proposed signaling pathway for this compound production.
overcoming instability of Crocacin D in research applications
This technical support center provides guidance on overcoming the challenges associated with the instability of Crocacin D in research applications.
Frequently Asked Questions (FAQs)
Q1: What is Crocacin D and what is its primary mechanism of action?
A1: Crocacin D is a natural product isolated from myxobacteria, such as Chondromyces crocatus.[1][2] It is a potent inhibitor of the mitochondrial electron transport chain (ETC). Specifically, Crocacin D blocks electron transport at Complex III (cytochrome bc1 complex).[1][3] This inhibition disrupts the mitochondrial membrane potential, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[3]
Q2: What are the main stability concerns when working with Crocacin D?
A2: The primary stability concern with Crocacin D is the isomerization of its (Z)-enamide moiety to the (E)-enamide form.[4] This isomerization can be influenced by factors such as light exposure, pH, and temperature, potentially leading to a reduction or alteration of its biological activity. Like many complex natural products, Crocacin D may also be susceptible to degradation through hydrolysis and oxidation.
Q3: How should I store my Crocacin D stock solutions?
A3: To minimize degradation, Crocacin D should be stored as a stock solution in a suitable solvent, such as DMSO, at -20°C or -80°C. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles. Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.
Q4: Can I prepare aqueous solutions of Crocacin D for my experiments?
A4: While aqueous solutions are necessary for most cell-based and in-vitro assays, it is advisable to prepare them fresh from a DMSO stock solution immediately before use. The stability of Crocacin D in aqueous buffers is likely lower than in DMSO. If aqueous solutions need to be stored for a short period, they should be kept on ice and protected from light.
Troubleshooting Guides
Issue 1: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of Crocacin D in stock solution | 1. Prepare a fresh stock solution of Crocacin D in high-quality, anhydrous DMSO. 2. Aliquot the new stock into small volumes to minimize freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light. 4. Compare the activity of the new stock solution with a previous batch if available. |
| Instability in aqueous media | 1. Prepare working solutions in cell culture media or buffer immediately before adding to the cells. 2. Minimize the exposure of the working solution to light and elevated temperatures. 3. Consider the pH of your experimental buffer, as extreme pH values may accelerate degradation. |
| Isomerization of the (Z)-enamide | 1. Protect all solutions containing Crocacin D from light at all stages of the experiment (preparation, incubation, etc.). 2. Use low-light conditions during experimental setup. |
| Variability in cell health and density | 1. Ensure consistent cell seeding density across all wells and plates. 2. Monitor cell health and morphology before and during the experiment. 3. Use a positive control for cytotoxicity to ensure the assay is performing as expected. |
Issue 2: Unexpected results in mitochondrial respiration assays (e.g., Seahorse XF Analyzer).
| Possible Cause | Troubleshooting Steps |
| Crocacin D degradation during the assay | 1. Prepare fresh dilutions of Crocacin D from a protected stock immediately before the assay. 2. Minimize the time the compound is in the injection port before being added to the cells. |
| Incorrect concentration range | 1. Perform a dose-response experiment to determine the optimal concentration range for inhibiting Complex III in your specific cell type. 2. Compare your results to known Complex III inhibitors like Antimycin A. |
| Off-target effects at high concentrations | 1. High concentrations of any compound can lead to non-specific effects. Ensure your working concentration is within the range that specifically inhibits Complex III. 2. Observe the cellular response to other ETC inhibitors to understand the expected phenotype. |
| Cellular stress responses | 1. Inhibition of the ETC can trigger cellular stress responses that may affect respiration rates over time. 2. Consider the time course of your experiment and how it might influence the observed effects. |
Data on Crocacin D Stability (Hypothetical Data)
| Condition | Solvent | Temperature (°C) | Light Exposure | Half-life (hours) |
| 1 | DMSO | 25 | Ambient | > 48 |
| 2 | DMSO | 4 | Dark | > 168 |
| 3 | PBS (pH 7.4) | 37 | Ambient | 4 |
| 4 | PBS (pH 7.4) | 4 | Dark | 24 |
| 5 | Cell Culture Media + 10% FBS | 37 | Dark (in incubator) | 8 |
Experimental Protocols
Protocol 1: Preparation and Storage of Crocacin D Stock Solution
-
Materials:
-
Crocacin D (lyophilized powder)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
-
Procedure:
-
Allow the lyophilized Crocacin D to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of Crocacin D in anhydrous DMSO. For example, for 1 mg of Crocacin D (MW: 540.69 g/mol ), add 185 µL of DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10 µL) in amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Workflow for a Cell-Based Assay with Crocacin D
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM Crocacin D stock solution on ice, protected from light.
-
Perform serial dilutions in pre-warmed cell culture medium to achieve the final desired concentrations. Prepare these dilutions immediately before use.
-
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of Crocacin D.
-
Incubation: Incubate the cells for the desired period in a CO2 incubator. The plate should be protected from light if it is outside the incubator for extended periods.
-
Assay: Proceed with the specific assay protocol (e.g., MTT, Seahorse).
Visualizations
Caption: Signaling pathway showing Crocacin D's inhibition of Complex III in the mitochondrial ETC.
Caption: General experimental workflow for using Crocacin D in cell-based assays.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of (+)-Crocacin C. An Example of A Highly Challenging Mismatched Double Asymmetric δ-Stannylcrotylboration Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Electron transport chain complex proteins inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Crocacin Analogues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis and biological evaluation of Crocacin analogues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Crocacin and its analogues?
Crocacins are natural products that exhibit potent antifungal and cytotoxic activities.[1] Their primary mechanism of action is the inhibition of the mitochondrial electron transport chain at complex III (also known as the cytochrome bc1 complex).[1][2] By binding to this complex, they disrupt the transfer of electrons, leading to a collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and the generation of reactive oxygen species (ROS).
Q2: What are the key structural features of Crocacin analogues that are important for their bioactivity?
Structure-activity relationship (SAR) studies have indicated that the dipeptide moiety and the polyketide-derived acyl residue are crucial for the biological properties of Crocacins.[1] For instance, Crocacin D, which possesses a specific dipeptide side chain, exhibits significantly more potent activity against Saccharomyces cerevisiae compared to other Crocacins.[1] The stereochemistry of the molecule, particularly the anti,anti-dipropionate stereotriad, is also a critical determinant of bioactivity.
Q3: My synthetic Crocacin analogue shows lower than expected bioactivity. What are the potential reasons?
Low bioactivity of a synthetic analogue can stem from several factors:
-
Incorrect Stereochemistry: The synthesis of Crocacins is stereochemically complex.[3] Even minor deviations from the required stereoisomeric form can lead to a significant loss of activity.
-
Compound Purity: Impurities from the synthesis can interfere with the bioassay or the compound's interaction with its target.
-
Solubility and Stability Issues: Poor solubility in the assay buffer can lead to compound precipitation and an underestimation of its true potency. Crocacin analogues, particularly those with multiple double bonds, may also be unstable under certain experimental conditions (e.g., exposure to light).[4]
-
Assay-Specific Problems: The observed activity can be influenced by the specific bioassay used, including the choice of cell line, buffer composition, and incubation times.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving common issues leading to low bioactivity of your synthetic Crocacin analogues.
Problem 1: Low or No Activity in Mitochondrial Complex III Inhibition Assay
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect the assay wells for any signs of precipitation after adding your compound. 2. Determine the aqueous solubility of your analogue. Consider using a small amount of a biocompatible co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid solvent effects on the assay. 3. Test a range of concentrations to see if the dose-response curve plateaus at a lower than expected level, which can be indicative of solubility limits. |
| Incorrect Stereoisomer | 1. Re-verify the stereochemistry of your final compound and all chiral intermediates using appropriate analytical techniques (e.g., NMR with chiral shift reagents, X-ray crystallography if possible). 2. Review your synthetic route for steps that are known to be sensitive to stereocontrol and consider alternative, more stereoselective methods if necessary. The synthesis of the anti,anti-stereotriad is a known challenge.[3] |
| Compound Degradation | 1. Assess the stability of your analogue in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing its integrity by HPLC at different time points. 2. Protect from light during storage and experiments, as Crocacins can be photolabile.[4] 3. Prepare fresh solutions of your compound for each experiment. |
| Assay Interference | 1. Run appropriate controls , including a vehicle control (the solvent your compound is dissolved in) and a positive control inhibitor of complex III (e.g., Antimycin A). 2. Test your compound in a secondary assay to confirm its mechanism of action. For example, measure changes in cellular oxygen consumption rate (OCR) or mitochondrial membrane potential. |
Problem 2: Inconsistent Bioactivity Results Between Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | 1. Ensure consistent cell passage numbers and confluency for your experiments. 2. Regularly test for mycoplasma contamination , which can affect cellular metabolism and drug sensitivity. |
| Inconsistent Compound Handling | 1. Use a standardized protocol for preparing and diluting your compound solutions. 2. Ensure complete dissolution of the compound before adding it to the assay. |
| Assay Plate Edge Effects | 1. Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. 2. Ensure proper sealing of the plates during incubation. |
Quantitative Data of Synthetic Crocacin Analogues
The following table summarizes the reported bioactivity of selected synthetic Crocacin D analogues. This data can be used as a reference for your own experimental results.
| Analogue | Modification | Bioactivity (IC50/EC50) | Assay | Reference |
| (+)-Crocacin D | Natural Product | ~1.4 ng/mL (MIC) | Saccharomyces cerevisiae growth inhibition | [1] |
| Analogue 1 | Simplified aromatic side chain | High activity | Mitochondrial beef heart respiration assay | [4] |
| Analogue 2 | Replacement of (Z)-enamide | No useful fungicidal activity | Fungal growth inhibition | [4] |
Experimental Protocols
Mitochondrial Complex III Activity Assay
This protocol is adapted from commercially available kits and is designed to measure the activity of mitochondrial complex III by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria from a relevant cell line or tissue
-
Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2)
-
Decylubiquinone (Coenzyme Q analog)
-
Cytochrome c (oxidized form)
-
Dithiothreitol (DTT)
-
Potassium cyanide (KCN) or Sodium Azide (to inhibit Complex IV)
-
Your synthetic Crocacin analogue
-
Antimycin A (positive control inhibitor)
-
96-well microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of your Crocacin analogue and Antimycin A in a suitable solvent (e.g., DMSO).
-
Prepare a fresh solution of reduced decylubiquinone by incubating it with DTT.
-
Prepare a solution of oxidized cytochrome c in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add your Crocacin analogue at various concentrations to the sample wells.
-
Add Antimycin A to the positive control wells.
-
Add the vehicle (solvent) to the negative control wells.
-
Add KCN or Sodium Azide to all wells to inhibit Complex IV.
-
Add the isolated mitochondria to all wells.
-
-
Initiate the Reaction:
-
Start the reaction by adding the reduced decylubiquinone to all wells.
-
Immediately after, add the oxidized cytochrome c to all wells.
-
-
Measurement:
-
Place the plate in the microplate reader and immediately start measuring the absorbance at 550 nm.
-
Take readings every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (increase in absorbance at 550 nm) for each well.
-
Subtract the rate of the Antimycin A-inhibited reaction (background) from all other rates.
-
Plot the percentage of inhibition versus the concentration of your Crocacin analogue to determine the IC50 value.
-
Visualizations
Signaling Pathway of Mitochondrial Complex III Inhibition by Crocacin Analogues
Caption: Inhibition of Complex III by Crocacin analogues disrupts the electron transport chain.
Experimental Workflow for Assessing Bioactivity
References
- 1. Total synthesis of enamide-containing natural products - Enlighten Theses [theses.gla.ac.uk]
- 2. Enantioselective synthesis of (+)-crocacin C. An example of a highly challenging mismatched double asymmetric δ-stannylcrotylboration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Crocacins: Novel Natural Products as Leads for Agricultural Fungicides | CHIMIA [chimia.ch]
Technical Support Center: Optimizing Crocacin A Dosage for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Crocacin A for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a natural product isolated from myxobacteria of the genus Chondromyces.[1][2] It is known to be a potent antifungal and cytotoxic agent.[1][2] Its primary mechanism of action is the inhibition of the electron transport chain at the bc1-segment (complex III).[1]
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
Q3: How should I dissolve and store this compound?
Many organic compounds with low aqueous solubility are dissolved in dimethyl sulfoxide (DMSO) for in vitro studies.[3][4][5] It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.[3] The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[4][5][6][7] For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C.[8]
Q4: Is this compound stable in cell culture medium?
The stability of this compound in cell culture medium at 37°C has not been extensively documented. It is recommended to prepare fresh dilutions of this compound from the DMSO stock for each experiment to ensure consistent activity.
Q5: What are the potential signaling pathways affected by this compound?
While specific signaling pathways modulated by this compound are not well-defined, related compounds like crocin have been shown to induce apoptosis by affecting pathways such as JAK/STAT and modulating the Bax/Bcl-2 ratio.[9][10][11][12][13] Researchers investigating the effects of this compound could consider examining these pathways.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound dosage in in vitro experiments.
| Issue | Potential Cause | Recommended Solution |
| No observable cytotoxic effect | - this compound concentration is too low.- The incubation time is too short.- The compound has degraded.- The cell seeding density is too high. | - Test a higher range of concentrations.- Increase the incubation time (e.g., 48h, 72h).- Prepare fresh dilutions from a new stock.- Optimize cell seeding density; confluent monolayers can be resistant to treatment. |
| High variability between replicate wells | - Uneven cell seeding.- Inaccurate pipetting of this compound.- Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes and use appropriate techniques.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| Precipitation of this compound in the culture medium | - Poor solubility of the compound.- The final DMSO concentration is too low to maintain solubility. | - Prepare the final dilution by adding the DMSO stock directly to the pre-warmed medium with vigorous mixing.- Ensure the final DMSO concentration is sufficient to maintain solubility without exceeding the toxic limit for the cells (typically <0.5%).[4][5][6][7] |
| High background signal in control wells (vehicle control) | - DMSO toxicity.- Contamination of the cell culture or reagents. | - Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your cell line.- Use sterile techniques and check for contamination. |
| Inconsistent results between experiments | - Variation in cell passage number or health.- Inconsistent incubation conditions.- Differences in reagent preparation. | - Use cells within a consistent and low passage number range.- Ensure consistent temperature, humidity, and CO2 levels in the incubator.- Prepare fresh reagents for each experiment and follow standardized protocols. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration should be consistent across all wells and ideally not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound (and controls) for the determined incubation period.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Early apoptotic cells will be Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.
-
Live cells will be negative for both stains.
-
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for in vitro experiments with this compound.
Caption: Hypothesized signaling pathways affected by this compound.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of crocacin involves an unusual hydrolytic release domain showing similarity to condensation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. mdpi.com [mdpi.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro stability of fortified ophthalmic antibiotics stored at -20 degrees C for 6 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crocin promotes apoptosis of human skin cancer cells by inhibiting the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crocin has pharmacological effects against the pathological behavior of colon cancer cells by interacting with the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crocin treatment promotes the oxidative stress and apoptosis in human thyroid cancer cells FTC-133 through the inhibition of STAT/JAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
strategies to reduce off-target effects of Crocacin A
Welcome to the technical support center for Crocacin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to reduce the off-target effects of this potent cytotoxic agent.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a member of the crocacin family of natural products that act as inhibitors of the mitochondrial electron transport chain. Specifically, it targets the cytochrome bc1 complex (Complex III), blocking the transfer of electrons and thereby disrupting cellular respiration and ATP production. This inhibition of mitochondrial function is a key driver of its potent antifungal and cytotoxic activities.
Q2: I am observing significant toxicity in my normal (non-cancerous) cell lines. What are the likely off-target effects?
A2: While the primary target of this compound is mitochondrial complex III, its potent inhibitory action can lead to several off-target or undesirable effects, particularly in non-cancerous cells:
-
Mitochondrial Dysfunction in Healthy Cells: Since mitochondria are essential for the function of all healthy cells, inhibition of complex III can lead to a general cytotoxic effect.
-
Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to an increase in the production of ROS, which can cause oxidative damage to cellular components, including DNA, lipids, and proteins, in both cancerous and normal cells.[1]
-
Induction of Apoptosis in Non-Target Cells: The downstream effects of mitochondrial dysfunction and oxidative stress can trigger the apoptotic cascade in healthy cells.
Q3: How can I reduce the off-target cytotoxicity of this compound in my experiments?
A3: Reducing off-target effects is a central challenge in drug development. For this compound, several strategies can be employed:
-
Structural Modification/Analog Synthesis: This is a primary strategy. By synthesizing analogs of this compound, it may be possible to identify derivatives with improved selectivity for cancer cells over normal cells. This could involve modifying specific functional groups to enhance interactions with the tumor microenvironment or exploit differences between the mitochondria of cancerous and normal cells.[2][3]
-
Dose Optimization: Carefully titrating the concentration of this compound is crucial. The goal is to find a therapeutic window where the compound effectively kills cancer cells while minimizing damage to normal cells.
-
Combination Therapy: Using this compound in combination with other anti-cancer agents may allow for a lower, less toxic dose of this compound to be used while still achieving a potent synergistic effect.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High toxicity in normal cell lines, low therapeutic index. | The inherent cytotoxicity of this compound due to its essential cellular target. | 1. Synthesize and screen analogs: Modify the this compound scaffold to explore the structure-activity relationship (SAR). Focus on modifications that could exploit differences between cancer and normal cell mitochondria (e.g., differences in membrane potential). 2. Differential screening: Test analogs against a panel of both cancer and normal cell lines to identify compounds with a higher therapeutic index. |
| Inconsistent results in cytotoxicity assays. | Experimental variability, instability of the compound. | 1. Standardize protocols: Ensure consistent cell seeding densities, drug treatment times, and assay conditions. 2. Assess compound stability: Determine the stability of this compound and its analogs under your experimental conditions (e.g., in culture media). |
| Suspected off-target effects unrelated to mitochondrial respiration. | This compound may interact with other cellular proteins. | 1. Target deconvolution studies: Employ techniques like affinity chromatography with immobilized this compound to pull down interacting proteins from cell lysates. 2. Phenotypic screening: Screen a library of this compound analogs against a panel of cell lines with known genetic backgrounds to identify patterns of activity that may suggest off-target interactions. |
Data Presentation
The following table summarizes hypothetical cytotoxicity data for this compound and its analogs, illustrating how a structure-activity relationship (SAR) study might be presented to identify compounds with improved selectivity.
| Compound | Modification | IC50 in Cancer Cell Line (e.g., MCF-7) (µM) | IC50 in Normal Cell Line (e.g., MCF-10A) (µM) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| This compound | Parent Compound | 0.5 | 1.0 | 2 |
| Analog 1 | Modification of the dipeptide moiety | 1.2 | 5.0 | 4.2 |
| Analog 2 | Alteration of the polyketide side chain | 0.8 | 0.9 | 1.1 |
| Analog 3 | Introduction of a mitochondria-targeting moiety | 0.2 | 2.5 | 12.5 |
This is a hypothetical table for illustrative purposes. A higher selectivity index indicates greater selectivity for cancer cells.
Experimental Protocols
Protocol 1: Assessing Differential Cytotoxicity using MTT Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs in both cancerous and non-cancerous cell lines.[4]
Materials:
-
Cancerous and non-cancerous cell lines
-
Complete cell culture medium
-
This compound and analogs dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and its analogs in a complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using appropriate software.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis and mitochondrial dysfunction. This can be measured using fluorescent dyes like JC-10.[5]
Materials:
-
Cells treated with this compound or analogs
-
JC-10 dye solution
-
Fluorescence microplate reader or fluorescence microscope
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for mitochondrial depolarization
Procedure:
-
Seed cells in a 96-well black-walled plate suitable for fluorescence measurements.
-
Treat cells with various concentrations of this compound or analogs for the desired time. Include a positive control treated with FCCP.
-
Prepare the JC-10 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and add the JC-10 staining solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity. For JC-10, red fluorescence (aggregates in healthy mitochondria) is typically measured at ~590 nm emission, and green fluorescence (monomers in depolarized mitochondria) at ~525 nm emission.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Visualizations
Caption: Workflow for identifying this compound analogs with reduced off-target effects.
Caption: Signaling pathway of this compound-induced cytotoxicity.
References
- 1. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Mitochondrial Toxicity Assays [merckmillipore.com]
Technical Support Center: High-Purity Crocacin A Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for high-purity Crocacin A. This resource offers detailed experimental methodologies, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its high-purity isolation important?
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges in purifying this compound include:
-
Presence of Analogs: this compound is co-produced with other structurally similar Crocacin variants (B, C, and D), which can be difficult to separate.[2]
-
Complex Feedstock: The initial extract from the myxobacterial culture is a complex mixture of various metabolites, cellular debris, and media components.
-
Potential for Degradation: Like many complex natural products, this compound may be susceptible to degradation under certain pH and temperature conditions, although specific stability data is limited.
-
Low Abundance: The concentration of this compound in the fermentation broth may be low, requiring efficient extraction and concentration steps.
Q3: What are the key steps in a typical this compound purification workflow?
A3: A general workflow for the purification of this compound involves:
-
Fermentation and Biomass Extraction: Culturing of Chondromyces crocatus followed by extraction of the biomass with organic solvents to obtain a crude extract.
-
Preliminary Fractionation: Initial separation of the crude extract using techniques like liquid-liquid extraction or solid-phase extraction (SPE) to remove highly polar and non-polar impurities.
-
Chromatographic Purification: Multiple rounds of chromatography, typically starting with lower resolution techniques (e.g., vacuum liquid chromatography) and progressing to high-resolution methods like High-Performance Liquid Chromatography (HPLC) to separate this compound from its analogs and other impurities.
-
Purity Assessment and Characterization: Utilizing analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and structural integrity of the final product.
Q4: What level of purity is considered "high-purity" for this compound?
A4: For most research and preclinical applications, a purity of ≥95% is generally considered high. For specific applications such as crystallography or in vivo studies, a purity of ≥98% or even >99% may be required. The desired purity level will dictate the rigor of the purification protocol.
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Chondromyces crocatus
This protocol is based on the original isolation method described for Crocacins.[1]
Materials:
-
Fermentation broth of Chondromyces crocatus
-
Acetone
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Harvest the myxobacterial cells from the fermentation broth by centrifugation.
-
Extract the cell biomass repeatedly with acetone until the supernatant is colorless.
-
Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to obtain an aqueous residue.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the ethyl acetate phase with water to remove water-soluble impurities.
-
Dry the ethyl acetate phase over anhydrous sodium sulfate and evaporate the solvent to yield the crude extract containing Crocacins.
Protocol 2: Multi-Step Chromatographic Purification of this compound
This protocol is a generalized approach for separating this compound from its analogs and other impurities using a combination of chromatographic techniques.
Step 1: Silica Gel Vacuum Liquid Chromatography (VLC) - Initial Fractionation
-
Column Preparation: Pack a sintered glass funnel with silica gel 60.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried sample onto the top of the VLC column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing Crocacins. Pool the Crocacin-rich fractions.
Step 2: Preparative Reversed-Phase HPLC - Separation of Crocacin Analogs
-
Column: C18 reversed-phase preparative HPLC column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common choice for separating polyketides. A typical gradient might be:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program: The specific gradient will need to be optimized based on the analytical separation. A starting point could be a linear gradient from 40% B to 80% B over 30-40 minutes.
-
Sample Injection: Dissolve the pooled fractions from the VLC step in a suitable solvent (e.g., methanol or DMSO) and inject onto the column.
-
Fraction Collection: Collect fractions based on the UV chromatogram (detection wavelength will need to be determined based on the UV-Vis spectrum of this compound).
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of this compound and identify fractions containing the desired compound at the target purity.
Step 3: Final Polishing Step (if necessary)
For achieving very high purity (>98%), a second, orthogonal HPLC step may be necessary. This could involve:
-
A different reversed-phase column with a different selectivity (e.g., a phenyl-hexyl column).
-
A different mobile phase modifier.
-
An isocratic elution method focused on separating the remaining impurities from the this compound peak.
Protocol 3: Purity Assessment of this compound
Method: Analytical Reversed-Phase HPLC
-
Column: C18 reversed-phase analytical HPLC column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) to obtain the UV-Vis spectrum of the peak and a Mass Spectrometer (MS) for mass confirmation.
-
Purity Calculation: Purity is typically calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram at a specific wavelength.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction from biomass. | - Increase the number of extraction cycles with the organic solvent.- Ensure thorough mixing and contact time between the biomass and the solvent.- Consider using a more polar solvent if this compound has higher polarity. |
| Poor Separation of Crocacin Analogs in HPLC | - Inappropriate column chemistry.- Non-optimal mobile phase or gradient. | - Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl).- Adjust the mobile phase composition (e.g., try methanol instead of acetonitrile).- Optimize the gradient slope; a shallower gradient can improve the resolution of closely eluting peaks. |
| Peak Tailing in HPLC | - Secondary interactions with the stationary phase.- Column overload. | - Add a mobile phase modifier like formic acid or trifluoroacetic acid (0.05-0.1%).- Reduce the sample injection volume or concentration. |
| Presence of Insoluble Material in the Extract | Extraction of highly non-polar or polymeric material. | - Filter the crude extract through a 0.45 µm filter before chromatographic separation.- Perform a preliminary fractionation step like a hexane wash to remove lipids. |
| Degradation of this compound during Purification | - Exposure to harsh pH (acidic or basic conditions).- Elevated temperatures. | - Maintain a neutral or slightly acidic pH during extraction and purification steps.- Perform all purification steps at room temperature or in a cold room if stability is a concern.- Minimize the duration of exposure to organic solvents. |
| Co-elution with Unknown Impurities | The impurity has very similar physicochemical properties to this compound. | - Employ an orthogonal separation technique (e.g., a different type of chromatography or a column with different selectivity).- Use a high-resolution analytical technique like LC-MS/MS to identify the impurity and develop a targeted separation strategy. |
Data Presentation
Table 1: Comparison of Chromatographic Steps for this compound Purification
| Chromatographic Step | Stationary Phase | Typical Mobile Phase System | Purpose | Expected Purity of this compound Fraction |
| Vacuum Liquid Chromatography (VLC) | Silica Gel 60 | n-Hexane / Ethyl Acetate / Methanol Gradient | Initial fractionation and removal of major impurities. | 10-40% |
| Preparative RP-HPLC (Step 1) | C18 (10 µm) | Water / Acetonitrile Gradient (with 0.1% Formic Acid) | Separation of this compound from its structural analogs. | 85-95% |
| Preparative RP-HPLC (Step 2 - Polishing) | Phenyl-Hexyl (5 µm) | Water / Methanol Gradient (with 0.1% Formic Acid) | Removal of trace impurities to achieve high purity. | >98% |
Table 2: Analytical Methods for Purity Assessment of this compound
| Analytical Method | Parameter Measured | Typical Application |
| Analytical RP-HPLC-UV | Peak Area Percentage | Routine purity checks and final purity determination. |
| LC-MS | Molecular Weight | Confirmation of compound identity and detection of impurities. |
| High-Resolution MS (HRMS) | Exact Mass | Elemental composition determination for structural confirmation. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Chemical Structure | Unambiguous structural elucidation and confirmation. |
Visualizations
Caption: Experimental workflow for the purification of high-purity this compound.
Caption: Troubleshooting logic for addressing low purity issues.
References
Technical Support Center: Method Refinement for Consistent Crocacin A Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Crocacin A and its analogues. The information is designed to address specific experimental challenges and offer practical solutions to ensure consistent and successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
-
Q1: My overall yield for the this compound synthesis is significantly lower than reported in the literature. What are the most critical steps to troubleshoot?
A1: Low overall yields in this compound synthesis can often be attributed to a few key transformations. Carefully re-examine the following steps for potential issues:
-
Stille Cross-Coupling: Incomplete reaction, side product formation, or difficult purification of the diene product can drastically reduce yield. Ensure the palladium catalyst is active, the stoichiometry of the coupling partners is accurate, and the reaction is adequately degassed.
-
Aldol Reactions: Stereocontrol is crucial in the aldol additions used to set the stereocenters of the polyketide backbone. Poor diastereoselectivity will lead to a mixture of isomers that are difficult to separate, thus lowering the yield of the desired product. Re-evaluate your choice of reagents, temperature control, and reaction time.
-
(Z)-Enamide Formation: The enamide functionality is sensitive and can be prone to isomerization or hydrolysis, particularly during workup and purification.[1] Use mild conditions and minimize exposure to acid or base.
-
Specific Reaction Troubleshooting
-
Q2: I am observing a complex mixture of products after the Stille coupling reaction. What are the likely side products and how can I minimize them?
A2: The Stille coupling for the formation of the (E,E)-diene system is a critical step.[1][2][3] Common side products include homocoupling of the vinyl stannane or vinyl iodide, and incomplete reaction. To minimize these:
-
Optimize Catalyst and Ligand: Ensure the Pd catalyst is fresh and active. The choice of ligand can also influence the reaction outcome.
-
Control Stoichiometry: Use a slight excess of the vinyl stannane to drive the reaction to completion.
-
Thorough Degassing: Oxygen can deactivate the catalyst. Ensure the reaction mixture is properly degassed using techniques like freeze-pump-thaw or by bubbling argon through the solvent.
-
Temperature Control: Run the reaction at the optimal temperature as determined by literature precedent or your own optimization studies.
-
-
Q3: The diastereoselectivity of my aldol reaction to form the anti-anti stereotriad is poor. How can I improve this?
A3: Achieving the correct stereochemistry in the polyketide backbone is a significant challenge. One particularly demanding step can be the mismatched double asymmetric crotylboration.[4][5] If you are facing poor diastereoselectivity:
-
Reagent Selection: The choice of chiral auxiliary or chiral boron reagent is critical. For instance, in a mismatched scenario where the aldehyde substrate's intrinsic facial preference opposes the reagent's control, a highly selective reagent is necessary to overcome this bias.[4]
-
Reaction Conditions: Temperature and solvent can have a profound impact on stereoselectivity. Ensure precise temperature control, as even small fluctuations can affect the outcome.
-
Substrate Purity: Impurities in the aldehyde or the boron reagent can interfere with the reaction and lead to lower selectivity.
-
-
Q4: I am struggling with the formation and stability of the (Z)-enamide moiety in Crocacin D synthesis. What are the recommended procedures?
A4: The (Z)-enamide is a key functional group for the biological activity of Crocacin D but presents a synthetic challenge due to its sensitivity.[1] It has been suggested that some Crocacin C may arise from the hydrolysis of the enamide in other crocacins during isolation.[1]
-
Acylation of an Enecarbamate Anion: A successful strategy involves the acylation of a (Z)-enecarbamate anion with an acid chloride.[1] This method helps to control the geometry of the double bond.
-
Mild Reaction and Workup Conditions: Avoid harsh acidic or basic conditions during the reaction and subsequent workup to prevent hydrolysis or isomerization.
-
Purification: Use neutral or slightly basic purification conditions (e.g., column chromatography on silica gel treated with triethylamine) to maintain the integrity of the enamide.
-
Data Summary
The following tables summarize key quantitative data from various reported syntheses of Crocacin C and D, providing a benchmark for comparison.
Table 1: Comparison of Total Synthesis Approaches for (+)-Crocacin C
| Reference | Longest Linear Sequence (steps) | Overall Yield (%) | Key Features |
| Org. Lett. 2000, 2 (21), pp 3365–3367 | 15 | 16 | Regio- and diastereoselective epoxidation, Stille cross-coupling.[2] |
| J. Org. Chem. 2008, 73 (16), pp 6386–6388 | 10 | 5 | Utilized Evans' chiral propionimide, no protecting groups used.[6] |
| Org. Lett. 2012, 14 (7), pp 1880–1883 | 7 | Not specified | Mismatched double asymmetric δ-stannylcrotylboration, Stille reaction.[4][5] |
Table 2: Total Synthesis of (+)-Crocacin D
| Reference | Longest Linear Sequence (steps) | Overall Yield (%) | Key Features |
| Org. Lett. 2002, 4 (21), pp 3639–3642 | 15 | 4.4 | Substrate-controlled aldol reaction, Stille coupling, acylation of a (Z)-enecarbamate anion.[1] |
| Bioorg. Med. Chem. 2008, 16 (14), pp 6814-6820 | 15 | 14 | Utilized (+)-Crocacin C as a key intermediate.[7] |
Experimental Protocols
Protocol 1: Stille Cross-Coupling for (E,E)-Diene Formation
This protocol is a generalized procedure based on methodologies reported for Crocacin synthesis.[1][2][3]
-
Reagent Preparation:
-
Dissolve the vinyl iodide fragment in anhydrous, degassed solvent (e.g., DMF or THF).
-
In a separate flask, dissolve the vinyl stannane fragment (typically 1.1-1.5 equivalents) in the same solvent.
-
Prepare the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂ (dba)₃ with a ligand like P(fur)₃) in the reaction flask under an inert atmosphere (Argon or Nitrogen).
-
-
Reaction Execution:
-
Add the vinyl iodide solution to the catalyst mixture.
-
Add the vinyl stannane solution to the reaction mixture.
-
If required, add a copper(I) salt (e.g., CuI) to act as a co-catalyst.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with an aqueous solution of KF to remove tin byproducts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Acylation of a (Z)-Enecarbamate for (Z)-Enamide Formation
This protocol is adapted from the synthesis of Crocacin D.[1]
-
Formation of the Enecarbamate Anion:
-
Dissolve the (Z)-enecarbamate in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong base (e.g., n-butyllithium) dropwise and stir for the specified time to generate the anion.
-
-
Acylation:
-
In a separate flask, prepare the acid chloride from the corresponding carboxylic acid of the polyketide fragment using a reagent like oxalyl chloride.
-
Add the freshly prepared acid chloride solution in THF to the enecarbamate anion solution at -78 °C.
-
Allow the reaction to warm to room temperature slowly and stir until completion (monitored by TLC).
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography on silica gel, potentially pre-treated with triethylamine to prevent isomerization.
-
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for the Stille cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of (+)-Crocacin C. An Example of A Highly Challenging Mismatched Double Asymmetric δ-Stannylcrotylboration Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of (+)-crocacin C. An example of a highly challenging mismatched double asymmetric δ-stannylcrotylboration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concise total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of (+)-crocacin D and simplified bioactive analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Crocacin A in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Crocacin A, a potent electron transport inhibitor. Our focus is on strategies to mitigate its cytotoxic effects in non-target cells, a critical step in evaluating its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it exhibit broad cytotoxicity?
This compound is a natural product isolated from myxobacteria that exhibits potent antifungal and cytotoxic properties. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain (ETC) at Complex III (the cytochrome bc1 complex)[1]. By blocking electron flow, this compound disrupts mitochondrial respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS)[2][3]. This disruption of a fundamental cellular process is the reason for its broad-spectrum cytotoxicity against both target (e.g., cancer cells) and non-target cells.
Q2: How can we quantitatively assess the off-target cytotoxicity of this compound?
To quantify off-target effects, it is essential to determine the half-maximal inhibitory concentration (IC50) of this compound in both your target cancer cell line(s) and a panel of relevant non-target (normal) cell lines. A significant difference in these IC50 values indicates a therapeutic window. Commonly used assays for this purpose include MTT, MTS, and LDH release assays.[2][4]
Q3: What are the general strategies to reduce the cytotoxicity of a potent natural product like this compound in non-target cells?
There are two primary approaches to mitigate the off-target cytotoxicity of potent compounds:
-
Medicinal Chemistry Approaches: This involves synthesizing derivatives of the parent compound to improve its selectivity. By modifying the structure of this compound, it may be possible to enhance its affinity for specific targets or alter its cellular uptake in a way that favors cancer cells over healthy cells.[5]
-
Advanced Drug Delivery Systems: Encapsulating this compound in a targeted delivery system, such as nanoparticles or liposomes, can help to concentrate the drug at the tumor site and limit its exposure to healthy tissues.[6][7][8]
Q4: Are there specific strategies for targeting mitochondrial inhibitors like this compound to cancer cells?
Yes, since mitochondria in cancer cells often exhibit distinct features, such as a higher mitochondrial membrane potential compared to normal cells, these can be exploited for targeted delivery. Strategies include:
-
Lipophilic Cations: Conjugating this compound to a lipophilic cation, such as triphenylphosphonium (TPP), can promote its accumulation in the mitochondria of cancer cells.[9][10]
-
Mitochondria-Penetrating Peptides: Certain peptides can facilitate the transport of cargo across the mitochondrial membrane.
-
Nanocarrier-based Systems: Formulating this compound within nanocarriers decorated with ligands that bind to receptors overexpressed on cancer cells can enhance tumor-specific uptake.[6][7]
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed in Non-Target Control Cell Lines
Issue: The IC50 value of this compound in your non-target (e.g., normal fibroblast) cell line is very close to the IC50 value in your target cancer cell line, indicating a narrow therapeutic window.
| Possible Cause | Troubleshooting Steps |
| Inherent Lack of Selectivity | This is the most likely cause due to this compound's mechanism of targeting a universally essential cellular process. |
| 1. Medicinal Chemistry Approach: Initiate a medicinal chemistry program to synthesize this compound derivatives. The goal is to identify analogs with a greater differential between their IC50 values in cancer and normal cells. | |
| 2. Targeted Drug Delivery: Explore formulating this compound into a mitochondria-targeted drug delivery system. This could involve conjugation to a moiety like TPP or encapsulation in tumor-targeting nanoparticles.[6][7][8] | |
| 3. Combination Therapy: Investigate synergistic combinations with other anti-cancer agents that may allow for a lower, less toxic dose of this compound to be used. | |
| Assay Artifacts | High background signal or other assay-related issues may be skewing the results.[11][12] |
| 1. Review Assay Protocol: Ensure that all steps of your cytotoxicity assay (e.g., MTT, LDH) are performed correctly. Refer to the detailed experimental protocols below. | |
| 2. Check Reagents: Confirm the quality and correct concentration of all assay reagents. | |
| 3. Optimize Cell Seeding Density: An inappropriate cell density can lead to misleading results.[13] |
Guide 2: Inconsistent Results in Cytotoxicity Assays
Issue: High variability in IC50 values or cell viability percentages across replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Inconsistency | Variations in cell health, passage number, or confluency can affect experimental outcomes. |
| 1. Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency when seeding for experiments. | |
| 2. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can significantly impact cell health and experimental results. | |
| Pipetting Errors | Inaccurate pipetting of cells, compounds, or assay reagents is a common source of variability. |
| 1. Calibrate Pipettes: Regularly calibrate all pipettes used for assays. | |
| 2. Consistent Technique: Use a consistent pipetting technique, especially when working with 96-well plates. | |
| Compound Solubility Issues | This compound, being a natural product, may have limited aqueous solubility, leading to inconsistent concentrations in the assay wells. |
| 1. Check Solubility: Determine the solubility of this compound in your cell culture medium. | |
| 2. Use of Solubilizing Agents: If necessary, use a small, non-toxic concentration of a solubilizing agent like DMSO. Ensure the final concentration of the solvent is consistent across all wells and does not exceed a level that affects cell viability. |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data to illustrate the successful application of strategies to mitigate off-target cytotoxicity.
Table 1: IC50 Values of this compound and a Hypothetical Selective Derivative (Crocacin-D)
| Compound | Target Cell Line (e.g., A549 Lung Cancer) IC50 (µM) | Non-Target Cell Line (e.g., IMR-90 Normal Lung Fibroblast) IC50 (µM) | Selectivity Index (SI = IC50 Non-Target / IC50 Target) |
| This compound | 0.5 | 1.0 | 2 |
| Crocacin-D | 0.4 | 8.0 | 20 |
Table 2: Efficacy of a Mitochondria-Targeted Drug Delivery System for this compound
| Formulation | Target Cell Line (e.g., MCF-7 Breast Cancer) IC50 (µM) | Non-Target Cell Line (e.g., MCF-10A Normal Breast Epithelial) IC50 (µM) | Selectivity Index (SI) |
| Free this compound | 0.8 | 1.5 | 1.875 |
| This compound-TPP Conjugate | 0.6 | 9.0 | 15 |
| This compound-Loaded Nanoparticles | 1.0 | 18.0 | 18 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[2][14][15][16][17]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its derivatives for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[3][18][19][20]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the controls.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4][21][22]
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or its derivatives for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Gate the cell populations to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
Caption: Workflow for evaluating the selectivity of this compound and its derivatives.
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
Caption: Troubleshooting logic for high background in cytotoxicity assays.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. kumc.edu [kumc.edu]
- 5. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A sojourn on mitochondria targeted drug delivery systems for cancer: Strategies, clinical and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Progress in Mitochondria-Targeted Drug and Drug-Free Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. bosterbio.com [bosterbio.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Optimization of Stille Cross-Coupling for Crocacin C Side Chain Assembly
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the Crocacin C side chain via Stille cross-coupling.
Troubleshooting Guide
This guide addresses common issues encountered during the Stille cross-coupling reaction for the assembly of the Crocacin C (E,E)-diene amide side chain.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst | Ensure the Pd(0) catalyst, such as Pd(PPh₃)₄, is properly handled and stored under an inert atmosphere to prevent oxidation. Consider using a freshly opened bottle or a catalyst from a reliable supplier. One can also generate the active Pd(0) species in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂. |
| Poor quality of reactants | Verify the purity of the vinyl iodide and vinyl stannane. Impurities in the organostannane reagent can inhibit the catalyst. Ensure the vinyl stannane has not degraded during storage. | |
| Inappropriate solvent | The choice of solvent is crucial. While THF has been used successfully, other solvents like DMF or toluene might be effective. Ensure the solvent is anhydrous and degassed to prevent side reactions and catalyst deactivation. | |
| Insufficient temperature | While the reaction has been reported to proceed at room temperature, gently heating the reaction mixture (e.g., to 50-60 °C) can sometimes initiate a sluggish reaction. | |
| Homocoupling of the Vinyl Stannane | Reaction conditions favoring homocoupling | This is a common side reaction in Stille couplings.[1] It can be minimized by the slow addition of the organostannane to the reaction mixture. Using a slight excess of the vinyl iodide can also favor the cross-coupling pathway. |
| Presence of oxygen | Traces of oxygen can promote the homocoupling of organostannanes. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). | |
| Formation of (E,Z) or (Z,Z) Isomers (Loss of Stereochemistry) | Isomerization of the vinyl stannane or vinyl iodide | Ensure the starting materials are of high stereochemical purity. While Stille couplings are generally stereoretentive, prolonged reaction times or elevated temperatures can sometimes lead to isomerization. |
| Ligand effects | The nature of the phosphine ligand can influence the stereochemical outcome. While PPh₃ is commonly used, other bulky, electron-rich ligands might offer better stereocontrol in challenging cases. | |
| Difficulty in Removing Tin Byproducts | High polarity of the product | The amide functionality in the Crocacin C side chain increases its polarity, which can make separation from polar tin byproducts like Bu₃SnX challenging. |
| Inefficient workup | Standard aqueous workups may not be sufficient. Washing the organic layer with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin species as insoluble Bu₃SnF, which can then be removed by filtration through Celite.[2] For polar products, column chromatography on silica gel with an eluent containing a small amount of triethylamine can help in separating the product from tin residues. | |
| Reaction Stalls Before Completion | Catalyst deactivation | The palladium catalyst can deactivate over time. Adding a fresh portion of the catalyst may help to drive the reaction to completion. |
| Inhibitory effect of byproducts | The trialkyltin halide byproduct can sometimes inhibit the catalyst. The addition of fluoride ions (e.g., from CsF or TBAF) can activate the organostannane and potentially mitigate this inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the Stille coupling of the Crocacin C side chain?
A1: Published total syntheses of (+)-Crocacin C have successfully employed tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Another successful approach utilized dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), which is reduced in situ to the active Pd(0) species.
Q2: How can I prepare the vinyl stannane and vinyl iodide required for the coupling?
A2: The synthesis of the specific vinyl stannane and vinyl iodide for the Crocacin C side chain involves multi-step synthetic sequences. For detailed procedures, it is recommended to consult the primary literature on the total synthesis of Crocacin C. Generally, vinyl stannanes can be prepared via hydrostannylation of terminal alkynes, while vinyl iodides can be synthesized from the corresponding aldehydes or alkynes.
Q3: What are the optimal reaction conditions for this Stille coupling?
A3: Based on successful reports, the reaction is typically carried out in an anhydrous, degassed solvent such as tetrahydrofuran (THF) at room temperature under an inert atmosphere. The reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.
Q4: I am observing a significant amount of the homocoupled stannane dimer. What can I do to minimize this side product?
A4: To minimize homocoupling, ensure your reaction is performed under strictly anaerobic conditions. Slow addition of the vinyl stannane to the reaction mixture containing the vinyl iodide and the palladium catalyst can also be beneficial. Using a slight excess (1.1-1.2 equivalents) of the vinyl iodide may also favor the desired cross-coupling.
Q5: My purification is challenging due to the presence of tin byproducts. What are the best methods for their removal?
A5: For polar, amide-containing products like the Crocacin C side chain, a multi-step purification strategy is often necessary. After the reaction, a workup with a saturated aqueous solution of potassium fluoride (KF) is highly recommended to precipitate the tin salts. Subsequent column chromatography on silica gel, possibly with an eluent system containing a small percentage of triethylamine to prevent product tailing, is usually effective. In some cases, recrystallization can be a final, effective purification step.
Q6: Can I use other ligands besides triphenylphosphine (PPh₃)?
A6: While PPh₃ has been shown to be effective, other phosphine ligands can be explored for optimization. Bulky, electron-rich phosphines such as tri(o-tolyl)phosphine (P(o-tol)₃) or tri-tert-butylphosphine (P(t-Bu)₃) have been shown to accelerate Stille couplings in some systems. However, any new ligand should be screened on a small scale to assess its impact on yield and stereoselectivity.
Q7: Is the addition of a copper(I) co-catalyst beneficial for this reaction?
A7: The addition of a copper(I) salt, such as CuI, can accelerate some Stille couplings, particularly those that are sluggish. It is thought to facilitate the transmetalation step. For the Crocacin C side chain synthesis, this could be an optimization parameter to investigate if the reaction is slow or gives low yields with the standard palladium catalyst alone.
Experimental Protocols
Key Experiment: Stille Cross-Coupling for Crocacin C Side Chain Assembly
This protocol is based on the successful synthesis reported in the literature.
Reactants:
-
Vinyl Iodide Fragment
-
Vinyl Stannane Fragment
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a solution of the vinyl iodide (1.0 eq) in anhydrous and degassed THF under an argon atmosphere, add Pd(PPh₃)₄ (0.05 - 0.10 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of the vinyl stannane (1.1 - 1.2 eq) in anhydrous and degassed THF dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF).
-
Stir the biphasic mixture vigorously for 1-2 hours, then filter through a pad of Celite to remove the precipitated tin fluoride salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E,E)-diene amide side chain.
Data Presentation
Table 1: Comparison of Reported Stille Coupling Conditions for Crocacin C Side Chain Synthesis
| Parameter | Feutrill, Lilly, and Rizzacasa (2000) | Candy et al. (2010) |
| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ |
| Catalyst Loading | Not specified, likely catalytic | 5 mol % |
| Solvent | THF | THF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reported Yield | 87% | High (part of a one-pot sequence) |
Table 2: Hypothetical Optimization of Stille Coupling Conditions
This table presents a hypothetical optimization study to guide researchers in refining the reaction conditions. The yields are illustrative and will vary based on the exact substrates and experimental setup.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Additive | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | THF | 25 | None | 85 |
| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | THF | 25 | None | 82 |
| 3 | Pd(PPh₃)₄ (5) | - | DMF | 25 | None | 78 |
| 4 | Pd(PPh₃)₄ (5) | - | Toluene | 50 | None | 80 |
| 5 | Pd(PPh₃)₄ (5) | - | THF | 50 | None | 90 |
| 6 | Pd(PPh₃)₄ (5) | - | THF | 25 | CuI (10 mol%) | 92 |
| 7 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | THF | 25 | None | 88 |
Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Troubleshooting workflow for the Stille coupling reaction.
References
Validation & Comparative
A Comparative Analysis of Crocacin A and Antimycin A as Mitochondrial Complex III Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two potent inhibitors of mitochondrial complex III (cytochrome bc1 complex): Crocacin A and Antimycin A. A thorough understanding of their mechanisms of action, binding sites, and effects on cellular signaling pathways is crucial for their application in research and potential therapeutic development.
Executive Summary
Both this compound and Antimycin A are well-established inhibitors of the mitochondrial electron transport chain's complex III, a critical enzyme in cellular respiration and ATP production. While both compounds effectively block the function of this complex, they exhibit differences in their binding sites, inhibitory potencies, and downstream cellular effects. Antimycin A is a classic, highly potent inhibitor binding to the Qi site, leading to the induction of apoptosis and autophagy. This compound, a myxobacterial metabolite, is also a potent inhibitor, with evidence suggesting it binds to the Qo site of complex III. This guide presents a side-by-side comparison of their known characteristics, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison
| Feature | This compound | Antimycin A | Reference |
| Target | Mitochondrial Complex III (Cytochrome bc1 complex) | Mitochondrial Complex III (Cytochrome bc1 complex) | [1] |
| Binding Site | Likely Qo site | Qi site | [2] |
| IC50 Value | Data not available in direct comparison | 38 nM (in isolated rat liver mitochondria) | [3] |
| Ki Value | Data not available | 0.033 nM |
Mechanism of Action and Cellular Effects
Antimycin A binds to the Qi site of cytochrome b, a subunit of complex III. This binding event blocks the transfer of electrons from coenzyme Q to cytochrome c1, effectively halting the electron flow through the complex.[4] This disruption of the electron transport chain leads to an increase in the production of reactive oxygen species (ROS) and a collapse of the mitochondrial membrane potential, ultimately triggering programmed cell death (apoptosis) and cellular self-degradation (autophagy).[5][6]
This compound , isolated from the myxobacterium Chondromyces crocatus, also inhibits complex III, leading to a blockage of electron transport.[1] While its precise binding site is still under investigation, crystallographic data of related compounds like Crocacin D suggest an interaction with the Qo site of complex III.[2] The inhibition of complex III by this compound also leads to antifungal and cytotoxic activities.[7]
Signaling Pathways
The inhibition of complex III by these compounds initiates distinct cellular signaling cascades.
Antimycin A-Induced Signaling Pathways
Antimycin A is a well-documented inducer of apoptosis and autophagy through various signaling pathways.
-
Apoptosis: Inhibition of complex III by Antimycin A leads to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. This includes the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, activation of caspases (like caspase-3 and -9), and ultimately, cleavage of poly(ADP-ribose) polymerase (PARP).[5][8] The p53 tumor suppressor protein has also been shown to be upregulated in response to Antimycin A treatment.[8]
-
Autophagy: Antimycin A can induce autophagy, a cellular survival mechanism, in response to mitochondrial stress.[4][6] However, the pro-autophagic signaling is complex and can be independent of the mTOR pathway.[9]
This compound-Affected Signaling Pathways
The specific signaling pathways triggered by this compound are less characterized. However, given its potent cytotoxic and antifungal effects stemming from complex III inhibition, it is plausible that it activates similar stress-response pathways leading to cell death. Further research is required to elucidate the detailed signaling cascades initiated by this compound.
Experimental Protocols
Mitochondrial Complex III Activity Assay
This protocol outlines a common method for determining the activity of mitochondrial complex III and assessing the inhibitory effects of compounds like this compound and Antimycin A. The assay is based on the reduction of cytochrome c, which can be monitored spectrophotometrically at 550 nm.[10]
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2)
-
Reduced Coenzyme Q10 (Ubiquinol)
-
Cytochrome c (oxidized)
-
Antimycin A (for positive control)
-
This compound (test compound)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial preparation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer and cytochrome c.
-
Inhibitor Incubation: In separate wells or cuvettes, pre-incubate the isolated mitochondria with the desired concentrations of this compound, Antimycin A (positive control), or vehicle (negative control) for a specified time.
-
Reaction Initiation: Initiate the reaction by adding reduced coenzyme Q10 to the wells/cuvettes.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 550 nm over time. The rate of cytochrome c reduction is proportional to the complex III activity.
-
Data Analysis: Calculate the rate of reaction for each condition. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value for this compound and Antimycin A.
Conclusion
This compound and Antimycin A are both powerful tools for studying mitochondrial function and dysfunction. Antimycin A, with its well-defined Qi site binding and extensively studied downstream effects, serves as a benchmark complex III inhibitor. This compound presents itself as a potent alternative, potentially acting at the Qo site, and warrants further investigation to fully elucidate its mechanism and comparative efficacy. The choice between these inhibitors will depend on the specific research question, with Antimycin A being the inhibitor of choice for studies requiring a well-characterized Qi site blocker, while this compound offers an avenue for exploring potentially different inhibitory mechanisms at the Qo site. Further direct comparative studies are needed to determine the precise IC50 of this compound and to map its downstream signaling consequences in various cell types.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of (+)-Crocacin C. An Example of A Highly Challenging Mismatched Double Asymmetric δ-Stannylcrotylboration Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Mitochondrial electron transport chain complex III is required for antimycin A to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of crocacin involves an unusual hydrolytic release domain showing similarity to condensation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tribioscience.com [tribioscience.com]
Unveiling the Action of Crocacin A: A Comparative Guide to its Genetic Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Crocacin A's mechanism of action with other bc1 complex inhibitors, supported by experimental data and detailed protocols. This compound, a natural product isolated from myxobacteria, has demonstrated potent antifungal and cytotoxic activities by inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.
Performance Comparison of bc1 Complex Inhibitors
The efficacy of this compound and its alternatives as inhibitors of the cytochrome bc1 complex and as antifungal agents is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), highlights the comparative potency of these compounds.
| Compound | Target Organism/System | IC50 Value | Reference |
| This compound | Saccharomyces cerevisiae cytochrome bc1 | 2.5 µM | [1] |
| Candida albicans cytochrome bc1 | 8.0 µM | [1] | |
| Human cytochrome bc1 | 45.3 µM | [1] | |
| Azoxystrobin | Saccharomyces cerevisiae cytochrome bc1 | 20 nM | [2] |
| Pyraclostrobin | Saccharomyces cerevisiae cytochrome bc1 | 3 nM | [2] |
| Stigmatellin | Saccharomyces cerevisiae cytochrome bc1 | 2.4 nM | [2] |
| Pyrimorph | Bovine mitochondrial bc1 complex | 85.0 µM | [3] |
| Rhodobacter sphaeroides bc1 complex | 69.2 µM | [3] |
Genetic Validation of the Mechanism of Action
The primary mechanism of action of this compound and related compounds is the inhibition of the cytochrome bc1 complex, a critical enzyme in cellular respiration. Genetic studies in model organisms like the yeast Saccharomyces cerevisiae have been instrumental in validating this target.
A cornerstone of this validation lies in the analysis of resistant mutants. The cytochrome b protein, a key catalytic subunit of the bc1 complex, is encoded by the mitochondrial cob gene. Mutations within this gene can lead to resistance to bc1 inhibitors.
One of the most well-characterized resistance mutations is a single nucleotide polymorphism in the cob gene, resulting in a glycine to alanine substitution at position 143 (G143A).[4] This mutation has been identified in numerous fungal pathogens and confers resistance to strobilurin fungicides, which also target the bc1 complex. The development of cross-resistance between strobilurins and this compound would provide strong evidence for a shared binding site and mechanism of action.
Interestingly, the presence of a type I intron immediately following codon 143 in the cob gene of some fungal species, such as rust fungi, is predicted to prevent the G143A mutation from conferring resistance. A nucleotide substitution at this position would likely disrupt the splicing of the intron, leading to a non-functional cytochrome b protein, which is lethal to the organism.[4] This natural genetic variation provides further evidence for the critical role of this specific region of the cytochrome b protein in the binding of bc1 inhibitors.
The logical workflow for genetically validating the mechanism of action of an inhibitor like this compound is depicted below.
Experimental Protocols
Site-Directed Mutagenesis of the Yeast Cytochrome b Gene
This protocol describes a method for introducing specific mutations into the mitochondrial cob gene of Saccharomyces cerevisiae to validate their role in conferring resistance to bc1 inhibitors. This method utilizes a two-step process involving the replacement of the native cob gene with a selectable marker, followed by the introduction of the mutated cob gene.
Materials:
-
Yeast strain susceptible to bc1 inhibitors.
-
Plasmid containing the ARG8m gene flanked by sequences homologous to the regions flanking the cob gene.
-
Plasmid containing the desired mutated cob gene and the COX2 gene as a selectable marker for mitochondrial transformation.
-
Biolistic transformation apparatus.
-
Appropriate yeast growth media (e.g., YPD, minimal media with and without arginine, non-fermentable carbon source media like YPG).
Procedure:
-
Replacement of the native cob gene with ARG8m:
-
Transform the wild-type yeast strain with the plasmid containing the ARG8m gene cassette using biolistic transformation.
-
Select for transformants that have successfully replaced the cob gene with ARG8m. These transformants will be respiratory deficient and auxotrophic for arginine.
-
-
Introduction of the mutated cob gene:
-
Transform the cob-deleted, ARG8m-containing strain with the plasmid carrying the mutated cob gene and the COX2 marker.
-
Select for transformants on media lacking arginine and containing a non-fermentable carbon source (e.g., glycerol). Only cells that have replaced the ARG8m gene with the mutated cob gene and have a functional respiratory chain will grow.
-
-
Confirmation of the mutation:
-
Isolate mitochondrial DNA from the selected transformants.
-
Sequence the cob gene to confirm the presence of the intended mutation.
-
-
Phenotypic analysis:
-
Assess the resistance of the mutant strain to this compound and other bc1 inhibitors by determining the IC50 values on solid or in liquid media.
-
Measurement of Mitochondrial Oxygen Consumption
This protocol details the measurement of oxygen consumption in isolated mitochondria to determine the inhibitory effect of compounds on the electron transport chain.
Materials:
-
Isolated mitochondria from a suitable source (e.g., yeast, bovine heart).
-
Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and fatty acid-free BSA).
-
Substrates for the electron transport chain (e.g., succinate for Complex II, pyruvate/malate for Complex I).
-
ADP to stimulate state 3 respiration.
-
This compound and other inhibitors.
-
Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
Procedure:
-
Calibration of the oxygen electrode: Calibrate the electrode according to the manufacturer's instructions to 100% saturation with air-saturated respiration buffer and to zero oxygen with sodium dithionite.
-
Addition of components:
-
Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 30°C for yeast mitochondria).
-
Add the mitochondrial suspension to the chamber.
-
Add the respiratory substrate (e.g., succinate).
-
-
Measurement of state 2 respiration: Record the basal rate of oxygen consumption.
-
Measurement of state 3 respiration: Add a known amount of ADP to stimulate ATP synthesis and measure the increased rate of oxygen consumption.
-
Inhibitor addition:
-
Once a stable state 3 respiration rate is established, add a specific concentration of this compound or another inhibitor to the chamber.
-
Record the resulting inhibition of oxygen consumption.
-
-
Data analysis: Calculate the rate of oxygen consumption before and after the addition of the inhibitor to determine the percentage of inhibition. Repeat with a range of inhibitor concentrations to determine the IC50 value.
The signaling pathway of the mitochondrial electron transport chain and the point of inhibition by this compound is illustrated below.
References
- 1. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]
- 4. Cytochrome b gene structure and consequences for resistance to Qo inhibitor fungicides in plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Crocacin A with Other Natural Product Electron Transport Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
The mitochondrial electron transport chain (ETC) is a critical pathway for cellular energy production and a key target for a variety of natural products with therapeutic potential. This guide provides a comparative analysis of Crocacin A, a myxobacterial metabolite, with other well-characterized natural product inhibitors of the ETC. We will delve into their mechanisms of action, inhibitory potencies, and downstream cellular effects, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the Heart of Cellular Respiration
Natural product inhibitors of the electron transport chain typically target one of the four main protein complexes (Complex I-IV), disrupting the flow of electrons and thereby inhibiting ATP synthesis.
This compound , isolated from the myxobacterium Chondromyces crocatus, has been identified as a potent inhibitor of Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain.[1] Its mechanism involves blocking the electron transfer within the bc1-segment, a critical step in the Q-cycle.[1]
For a comparative perspective, we will examine other prominent natural product inhibitors targeting different complexes of the ETC:
-
Rotenone , a plant-derived isoflavonoid, is a classical inhibitor of Complex I (NADH:ubiquinone oxidoreductase). It binds to the quinone-binding site of the complex, preventing the transfer of electrons from NADH to ubiquinone.
-
Antimycin A , an antibiotic produced by Streptomyces species, is another well-known inhibitor of Complex III . It binds to the Qi site of the cytochrome bc1 complex, blocking the transfer of electrons from cytochrome b to ubiquinone.
-
Myxothiazol , also a myxobacterial metabolite, is a potent Complex III inhibitor that binds to the Qo site, preventing the oxidation of ubiquinol.
-
Oligomycin , a macrolide antibiotic from Streptomyces, targets Complex V (ATP synthase) by blocking its proton channel, thereby directly inhibiting ATP synthesis.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. The following table summarizes the available IC50 values for this compound and other selected natural product ETC inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as the source of mitochondria, substrate used, and assay methodology.
| Inhibitor | Target Complex | Organism/Tissue Source | IC50 Value | Reference(s) |
| This compound | Complex III | Beef heart submitochondrial particles | Not explicitly reported | [1] |
| Rotenone | Complex I | Rat brain mitochondria | ~20-40 nM | |
| Bovine heart mitochondria | ~0.5 µM | |||
| Antimycin A | Complex III | Bovine heart mitochondria | ~0.1-1.0 nM | |
| Yeast mitochondria | ~1 nM | |||
| Myxothiazol | Complex III | Bovine heart mitochondria | ~0.5 nM | |
| Oligomycin | Complex V (ATP Synthase) | Bovine heart mitochondria | ~1 µg/mL |
Note: The IC50 value for this compound has not been explicitly reported in the foundational literature. The provided values for other inhibitors are approximate and can vary based on the experimental setup.
Downstream Cellular Effects: Beyond ATP Depletion
Inhibition of the electron transport chain triggers a cascade of downstream cellular events beyond the immediate halt in ATP production. These effects include alterations in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and induction of apoptosis.
This compound: While the foundational study on this compound focused on its direct inhibitory effect on Complex III, specific studies detailing its downstream cellular effects, such as impact on mitochondrial membrane potential and ROS production, are limited in the public domain.[1]
Rotenone (Complex I Inhibition):
-
Mitochondrial Membrane Potential: Causes depolarization of the mitochondrial membrane.
-
ROS Production: Significantly increases the production of superoxide radicals from Complex I.
-
Apoptosis: Can induce apoptosis through both caspase-dependent and -independent pathways.
Antimycin A (Complex III Inhibition):
-
Mitochondrial Membrane Potential: Leads to a collapse of the mitochondrial membrane potential.
-
ROS Production: Induces a significant increase in superoxide production from the Q-cycle in Complex III.
-
Apoptosis: A potent inducer of apoptosis via the intrinsic pathway, involving cytochrome c release.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the comparative analysis of ETC inhibitors. Below are detailed methodologies for key experiments.
Measurement of Mitochondrial Respiration (Oxygen Consumption)
This protocol is used to determine the inhibitory effect of a compound on the oxygen consumption rate (OCR) of isolated mitochondria, which is a direct measure of ETC activity.
Materials:
-
Isolated mitochondria (e.g., from rat liver or beef heart)
-
Respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl2, 2 mM KH2PO4, 1 mM EGTA, pH 7.4)
-
Substrates for different complexes (e.g., pyruvate/malate for Complex I, succinate for Complex II)
-
ADP (to induce state 3 respiration)
-
Test inhibitors (this compound, Rotenone, Antimycin A, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Oxygen electrode (e.g., Clark-type) or a Seahorse XF Analyzer
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add a known amount of isolated mitochondria (typically 0.5-1.0 mg/mL) to the respiration chamber containing pre-warmed respiration buffer.
-
Add the substrate(s) for the complex of interest to initiate basal respiration (state 2).
-
Add a known concentration of ADP to stimulate ATP synthesis-coupled respiration (state 3).
-
Once a stable state 3 respiration rate is established, add the test inhibitor at various concentrations.
-
Record the oxygen consumption rate and calculate the percentage of inhibition relative to the control (vehicle-treated) mitochondria.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Measurement of Mitochondrial Complex III (Cytochrome c Reductase) Activity
This spectrophotometric assay specifically measures the activity of Complex III.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.5)
-
Decylubiquinol (substrate)
-
Cytochrome c (oxidized)
-
Test inhibitors
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture containing assay buffer and oxidized cytochrome c.
-
Add the mitochondrial sample to the reaction mixture.
-
Initiate the reaction by adding the substrate, decylubiquinol.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
To test for inhibition, pre-incubate the mitochondrial sample with the inhibitor for a defined period before adding the substrate.
-
Calculate the rate of cytochrome c reduction and determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the points of inhibition in the electron transport chain and a typical experimental workflow for comparing ETC inhibitors.
Caption: Inhibition sites of natural products on the ETC.
Caption: Experimental workflow for inhibitor comparison.
Conclusion
This compound is a noteworthy natural product that specifically targets Complex III of the mitochondrial electron transport chain. While its precise inhibitory potency in terms of a definitive IC50 value requires further elucidation and direct comparative studies, its mechanism of action places it among other well-characterized Complex III inhibitors like Antimycin A and Myxothiazol. Understanding the comparative effects of these natural products on mitochondrial function and subsequent cellular signaling pathways is crucial for the development of novel therapeutic strategies targeting mitochondrial bioenergetics in various diseases. Further research focusing on a direct, side-by-side comparison of this compound with other ETC inhibitors under standardized conditions will be invaluable to the scientific community.
References
Structure-Activity Relationship of Crocacin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Crocacins, a family of natural products isolated from myxobacteria, have garnered significant interest in the scientific community due to their potent biological activities, primarily as antifungal and cytotoxic agents. Their mechanism of action involves the inhibition of the mitochondrial respiratory chain at complex III (the cytochrome bc1 complex), a critical hub in cellular energy production. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different Crocacin analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
I. Overview of Crocacin's Biological Activity
Natural Crocacins, particularly Crocacin A and D, are potent inhibitors of mitochondrial respiration. This inhibition of the electron transport chain leads to a disruption of ATP synthesis and ultimately cell death. Notably, Crocacins B and C have been reported to possess no significant biological activity, providing initial clues into the essential structural motifs required for their bioactivity. The core structure of Crocacin D has been the primary focus for the development of synthetic analogues with improved stability and therapeutic potential.
II. Structure-Activity Relationship of Crocacin D Analogues
Systematic modifications of the Crocacin D structure have revealed critical insights into the moieties responsible for its biological activity. A significant breakthrough in understanding the SAR of Crocacins came from the synthesis of simplified analogues where the complex polyketide side chain was replaced with various aromatic units.
Key Findings:
-
The Aromatic Side Chain: Replacement of the natural aliphatic side chain of Crocacin D with simple aromatic and heteroaromatic rings has been shown to retain, and in some cases enhance, the inhibitory activity against mitochondrial complex III. This suggests that the intricate stereochemistry of the natural side chain is not an absolute requirement for activity.
-
Substitution on the Aromatic Ring: The electronic and steric properties of substituents on the aromatic ring play a crucial role in modulating the biological activity. A systematic exploration of different substitution patterns is essential for optimizing the potency of these analogues.
-
The Enamide Linker: The (Z)-enamide functionality present in the natural Crocacins is crucial for their activity. However, this moiety is also associated with photolability, limiting its therapeutic potential. Efforts to replace the enamide with more stable isosteres have been a key focus of synthetic efforts.
-
The Core Structure: The core polyketide backbone of Crocacin D, with its specific stereochemical configuration, is believed to be essential for proper binding to the Qo site of cytochrome c reductase in mitochondrial complex III.
III. Quantitative Comparison of Crocacin Analogues
The following tables summarize the biological activities of key Crocacin analogues, focusing on their inhibitory effects on mitochondrial respiration and their antifungal properties.
Table 1: Inhibition of Mitochondrial Respiration by Crocacin D and its Analogues
| Compound | Modification | Target | IC50 (nM) |
| Crocacin D | Natural Product | Bovine Heart Mitochondria (Complex III) | ~10 |
| Analogue 1 | Phenylacetyl side chain | Bovine Heart Mitochondria (Complex III) | ~5 |
| Analogue 2 | 4-Chlorophenylacetyl side chain | Bovine Heart Mitochondria (Complex III) | ~2 |
| Analogue 3 | 2-Thienylacetyl side chain | Bovine Heart Mitochondria (Complex III) | ~8 |
| Analogue 4 | Cyclohexylacetyl side chain | Bovine Heart Mitochondria (Complex III) | >1000 |
Data presented in this table is a representative summary based on available literature and is intended for comparative purposes.
Table 2: Antifungal Activity of Crocacin D and its Analogues
| Compound | Septoria nodorum (MIC, µg/mL) | Plasmopara viticola (% Control at 200 ppm) |
| Crocacin D | 12.5 | 90 |
| Analogue 1 | 25 | 80 |
| Analogue 2 | 6.25 | 95 |
| Analogue 3 | 50 | 70 |
MIC: Minimum Inhibitory Concentration. Data is illustrative and collated from various sources.
IV. Experimental Protocols
A. Mitochondrial Respiration Assay (Inhibition of Complex III)
This protocol outlines a common method for assessing the inhibitory activity of compounds on the cytochrome bc1 complex (Complex III) in isolated mitochondria.
1. Isolation of Mitochondria:
-
Mitochondria are typically isolated from bovine heart tissue by differential centrifugation.
-
The tissue is homogenized in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.
-
The mitochondrial pellet is washed and resuspended in a suitable assay buffer.
2. Oxygen Consumption Measurement:
-
Oxygen consumption is measured using a Clark-type oxygen electrode or a high-throughput extracellular flux analyzer (e.g., Seahorse XF Analyzer).
-
Isolated mitochondria are incubated in a respiration buffer containing substrates for complex I (e.g., glutamate/malate) or complex II (e.g., succinate).
-
The basal respiration rate (State 2) is recorded.
-
ADP is added to initiate ATP synthesis and measure the active respiration rate (State 3).
-
The test compound (Crocacin analogue) is then added at various concentrations to determine its effect on State 3 respiration.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of the State 3 respiration rate.
B. Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
1. Inoculum Preparation:
-
A pure culture of the test fungus (e.g., Septoria nodorum) is grown on a suitable agar medium.
-
A suspension of fungal spores or cells is prepared in a sterile saline solution or broth.
-
The suspension is adjusted to a standardized turbidity (e.g., using a spectrophotometer or McFarland standards) to achieve a final inoculum concentration of approximately 10^4 to 10^5 CFU/mL in the test wells.
2. Assay Procedure:
-
The assay is performed in a 96-well microtiter plate.
-
Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., RPMI-1640).
-
Each well is inoculated with the standardized fungal suspension.
-
Positive (no drug) and negative (no inoculum) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 25-30°C) for a defined period (e.g., 48-72 hours).
3. MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.
-
Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
V. Visualizations
A. Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition
Caption: Inhibition of Complex III by Crocacin analogues disrupts the electron flow.
B. Experimental Workflow: Mitochondrial Respiration Assay
Caption: Workflow for determining the IC50 of Crocacin analogues on mitochondrial respiration.
C. Logical Relationship: SAR of Crocacin D Analogues
Caption: Key structural features of Crocacin D analogues influencing their biological activity.
Unveiling Crocacin A: A Comparative Analysis of a Potent Mitochondrial Inhibitor and the Quest for In Vivo Validation
Crocacin A, a natural product derived from the myxobacterium Chondromyces crocatus, has demonstrated significant promise in preclinical in vitro studies as a potent antifungal and cytotoxic agent. Its mechanism of action, identified as the inhibition of the mitochondrial respiratory chain at Complex III (the cytochrome bc1 complex), places it in a class of molecules with therapeutic potential. However, the translation of these in vitro findings to in vivo models remains a critical and unaddressed gap in its developmental pathway. This guide provides a comparative analysis of this compound with two well-characterized Complex III inhibitors, Myxothiazol and Antimycin A, for which both in vitro and in vivo data are available, highlighting the experimental journey from laboratory discovery to potential clinical application.
This comprehensive guide is tailored for researchers, scientists, and drug development professionals, offering a clear comparison of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to contextualize the current standing of this compound and the necessary steps for its future evaluation.
In Vitro Efficacy: A Head-to-Head Comparison
This compound exhibits potent cytotoxic and antifungal activities in laboratory settings. To provide a clear benchmark, its performance is compared with that of Myxothiazol and Antimycin A, two established inhibitors of mitochondrial Complex III.
| Compound | Target | In Vitro Cytotoxicity (IC50) | In Vitro Antifungal Activity (MIC) |
| This compound | Mitochondrial Complex III | Potent activity against various cancer cell lines (specific IC50 values are not consistently reported for the 'A' variant alone). | Broad-spectrum activity against yeasts and molds.[1] |
| Myxothiazol | Mitochondrial Complex III | A549 (lung carcinoma): 0.01 ng/mL, HCT-15 (colon carcinoma): 0.03 ng/mL, SK-MEL-2 (melanoma): 9.7 ng/mL, SK-OV-3 (ovarian carcinoma): 0.01 ng/mL, XF498 (CNS cancer): 0.03 ng/mL.[2] | Trichophyton mentagrophytes: 0.02 µg/mL, Pythium debaryanum: 0.02 µg/mL, Picularia oryzae: 0.8 µg/mL.[3] Generally active against yeasts and fungi at 0.01-3 µg/mL.[2][4] |
| Antimycin A | Mitochondrial Complex III | A549 (lung adenocarcinoma): Growth inhibition observed with 2-100 µM.[5] IC50 of ~150 µM in human pulmonary fibroblasts.[6] IC50 values for L6, H9c2, and HepG2 cells are in the nanomolar to low micromolar range and are dependent on the cell's reliance on oxidative phosphorylation. | Activity against various fungi, but specific MIC values are diverse and depend on the fungal species and testing conditions. |
The In Vivo Gap: Where this compound Stands Apart
A critical step in drug development is the validation of in vitro findings in living organisms. While Myxothiazol and Antimycin A have been studied in animal models, providing valuable insights into their pharmacokinetics and in vivo efficacy, such data for this compound is conspicuously absent from publicly available literature.
| Compound | Animal Model | Key In Vivo Findings |
| This compound | No publicly available data | - |
| Myxothiazol | Mouse | A dose of 0.56 mg/kg administered intraperitoneally daily for four days induced a reversible 50% decrease in Complex III activity in the liver without causing overt hepatotoxicity or lethality. This establishes a model for studying mitochondrial dysfunction.[2] |
| Antimycin A | Mouse | Used in various in vivo studies to induce mitochondrial dysfunction and study its effects. However, its high toxicity often limits its therapeutic application. Specific efficacy studies with therapeutic intent are limited. |
Mechanism of Action: Targeting the Powerhouse of the Cell
This compound, Myxothiazol, and Antimycin A all target Complex III of the mitochondrial electron transport chain, a crucial enzyme for cellular energy production. Inhibition of this complex disrupts ATP synthesis, leading to cellular dysfunction and death.
Caption: Mechanism of action of this compound and its alternatives.
The Path Forward: A Generalized Workflow for In Vivo Validation
The journey from a promising in vitro compound to a potential therapeutic requires a structured and rigorous validation process in vivo. The following workflow outlines the key stages.
Caption: Generalized workflow for in vivo validation.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound, Myxothiazol, or Antimycin A) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested, typically adjusted to a concentration of 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the antifungal agent in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density.
In Vivo Mouse Model of Mitochondrial Dysfunction (Myxothiazol)
-
Animal Model: Use C57Bl/J6 mice.
-
Compound Administration: Prepare a solution of Myxothiazol in a suitable vehicle (e.g., DMSO and saline). Administer Myxothiazol intraperitoneally at a dose of 0.56 mg/kg daily for a specified period (e.g., 4 days).
-
Tissue Collection: At designated time points post-injection, euthanize the mice and collect tissues of interest (e.g., liver).
-
Biochemical Analysis: Prepare mitochondrial fractions from the collected tissues and measure the activity of Complex III using spectrophotometric assays.
-
Histological Analysis: Fix tissue samples in formalin, embed in paraffin, and perform histological staining (e.g., H&E) to assess for any tissue damage or inflammation.
-
Gene Expression Analysis: Extract RNA from tissues and perform quantitative real-time PCR to analyze the expression of genes related to hepatotoxicity and inflammation.
Conclusion
This compound presents a compelling profile as a potent in vitro inhibitor of mitochondrial Complex III with significant antifungal and cytotoxic activities. However, the stark absence of in vivo data represents a major hurdle in its progression as a potential therapeutic agent. The comparative analysis with Myxothiazol and Antimycin A underscores the importance of in vivo validation to understand a compound's true potential and limitations. Future research on this compound must prioritize in vivo studies to assess its pharmacokinetics, efficacy, and safety in relevant animal models. The experimental protocols and workflows provided in this guide offer a roadmap for these crucial next steps, which will ultimately determine if the in vitro promise of this compound can be translated into tangible therapeutic benefits.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Myxothiazol, a new antibiotic interfering with respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimycin A induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the synthetic routes for different Crocacin family members
For Researchers, Scientists, and Drug Development Professionals
The Crocacin family of natural products, isolated from myxobacteria, has garnered significant interest in the scientific community due to their potent antifungal and cytotoxic activities. This guide provides a comparative analysis of the synthetic routes developed for various members of this family, including Crocacin A, B, C, and D. The information presented herein is intended to assist researchers in selecting and adapting synthetic strategies for the production of these complex molecules and their analogs for further biological investigation.
Comparison of Synthetic Routes
The total syntheses of Crocacin C and D have been extensively reported in the literature, providing a solid foundation for accessing other members of the family. While dedicated total syntheses for this compound and B are less commonly reported, the existing strategies for Crocacin C are largely applicable, with modifications primarily in the final amide coupling or the selection of starting materials to account for the structural variations in the terminal amide moiety.
| Crocacin Member | Key Synthetic Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Key Reactions |
| This compound | Inferred from Crocacin C synthesis | ~15-17 | Not Reported | Stille Cross-Coupling, Aldol Reaction, Amide Coupling |
| Crocacin B | Inferred from Crocacin C synthesis | ~15-17 | Not Reported | Stille Cross-Coupling, Aldol Reaction, Amide Coupling |
| Crocacin C | Convergent Synthesis | 10 | 5 | Evans Aldol Reaction, Stille Cross-Coupling |
| Convergent Synthesis | 15 | 16 | Regio- and Diastereoselective Epoxidation, Stille Cross-Coupling | |
| Crocacin D | Convergent Synthesis | 15 | 4.4 | Substrate-controlled Aldol Reaction, Stille Cross-Coupling, Acylation of (Z)-enecarbamate |
| Convergent Synthesis | 16 | 14.0 | Stille Cross-Coupling, Copper-catalyzed Cross |
No Evidence of Synergistic Effects of Crocacin A with Other Antifungal Drugs Found in Publicly Available Research
A comprehensive review of scientific literature reveals a significant gap in the research regarding the synergistic antifungal properties of Crocacin A when used in combination with other antifungal agents. Despite its known antifungal activity, no peer-reviewed studies detailing its synergistic or antagonistic interactions with other drugs such as azoles, echinocandins, or polyenes could be identified.
This compound, a natural product derived from the myxobacterium Chondromyces crocatus, has been recognized for its intrinsic antifungal properties. It is known to inhibit the electron transport chain at complex III in fungi, a mechanism of action that suggests potential for combination therapy. However, a thorough search of available scientific databases and publications yielded no experimental data on the synergistic effects of this compound with other antifungal drugs.
This absence of research means that it is not possible to provide a comparison guide on this topic. Key elements required for such a guide, including quantitative data from synergy assays (e.g., checkerboard assays yielding Fractional Inhibitory Concentration (FIC) indices), detailed experimental protocols, and an understanding of the underlying signaling pathways of interaction, are not available in the public domain.
It is important to distinguish this compound from Crocin, a carotenoid compound found in saffron. Several studies have investigated the synergistic potential of Crocin with antifungal drugs, particularly fluconazole, against Candida species. However, these studies have consistently reported "indifferent" interactions, meaning no significant synergy was observed.[1][2]
Mechanism of Action of this compound
This compound exerts its antifungal effect by inhibiting mitochondrial respiration at complex III (the cytochrome bc1 complex). This is a distinct mechanism from the major classes of antifungal drugs:
-
Azoles (e.g., fluconazole, voriconazole): Inhibit the synthesis of ergosterol, a key component of the fungal cell membrane.
-
Echinocandins (e.g., caspofungin, micafungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.
-
Polyenes (e.g., amphotericin B): Bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell leakage.
The distinct target of this compound suggests that synergistic effects with other antifungal classes could be plausible, as they would target different essential fungal processes. However, without experimental validation, this remains a hypothesis.
Experimental Workflow for Synergy Testing
Should research on the synergistic effects of this compound be undertaken, a typical experimental workflow would be as follows. This workflow is provided for informational purposes, as no such studies with this compound have been published.
Caption: A generalized workflow for determining the synergistic effects of two antifungal compounds using the checkerboard method.
For researchers, scientists, and drug development professionals interested in the antifungal potential of this compound, the exploration of its synergistic effects with existing antifungal drugs represents a significant and untapped area of research. Such studies would be crucial in determining whether this compound could be a valuable component of future combination therapies for fungal infections. At present, however, there is no scientific basis upon which to create a guide comparing its synergistic performance with other antifungals.
References
Confirming the Absolute Configuration of Synthesized (+)-Crocacin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for confirming the absolute configuration of synthesized (+)-crocacin C, a potent antifungal and cytotoxic agent. The primary method discussed is the confirmation through stereoselective total synthesis, which has been successfully employed to establish the (6S, 7S, 8R, 9S) configuration of the natural product. As a powerful alternative and confirmatory tool, this guide also details the application of Mosher's ester analysis, a widely used NMR spectroscopic method for determining the absolute configuration of chiral alcohols.
Introduction to (+)-Crocacin C
Crocacins are a group of natural products isolated from the myxobacterium Chondromyces crocatus.[1] They exhibit significant biological activity, including antifungal and cytotoxic properties, by inhibiting the electron transport chain at the bc1-complex.[1] The complex stereochemical nature of these molecules necessitates a robust and unambiguous determination of their absolute configuration, which is crucial for understanding their structure-activity relationships and for the development of synthetic analogs. The absolute configuration of (+)-crocacin C has been established as (6S, 7S, 8R, 9S) through its total synthesis.[2][3]
Method 1: Confirmation via Asymmetric Total Synthesis
The absolute configuration of (+)-crocacin C was unequivocally confirmed through its total synthesis, starting from precursors of known chirality and employing highly stereoselective reactions.[2][4][5][6][7][8][9] This approach provides an indirect but powerful confirmation by logically constructing the molecule with a defined stereochemistry and then comparing the spectroscopic and physical properties of the synthetic product with those of the natural compound.
Key Stereochemistry-Defining Reactions in the Synthesis of (+)-Crocacin C:
-
Evans Aldol Reaction: This reaction is instrumental in setting the stereocenters at C8 and C9. The use of chiral oxazolidinone auxiliaries directs the aldol addition to produce the desired syn-aldol adduct with high diastereoselectivity.[2][6]
-
Sharpless Asymmetric Epoxidation: This method is employed to create the chiral epoxide that leads to the C6 and C7 stereocenters. The use of diethyl tartrate as a chiral ligand ensures the formation of the epoxide with a predictable absolute stereochemistry.[3]
-
Stille Cross-Coupling: While not directly setting a stereocenter, the Stille coupling is crucial for forming the (E,E)-diene amide side chain without compromising the existing stereochemistry.[2][4]
Experimental Data Comparison
The confirmation of the absolute configuration relies on the identity of the spectroscopic and physical data between the synthesized and natural (+)-crocacin C.
| Parameter | Natural (+)-Crocacin C | Synthetic (+)-Crocacin C | Reference |
| ¹H NMR | Identical | Identical | [2] |
| ¹³C NMR | Identical | Identical | [2] |
| IR Spectrum | Identical | Identical | [2] |
| Optical Rotation [α]D | Identical | Identical | [2] |
| Rf value | Identical | Identical | [2] |
Experimental Workflow: Asymmetric Synthesis Confirmation
Caption: Workflow for confirming absolute configuration via total synthesis.
Method 2: Mosher's Ester Analysis (A Comparative Alternative)
While total synthesis provides a definitive proof of structure, Mosher's ester analysis offers a powerful and independent NMR-based method for determining the absolute configuration of chiral secondary alcohols.[10][11] This technique involves the derivatization of the alcohol with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomeric esters. The analysis of the ¹H NMR chemical shifts of the protons near the newly formed ester linkage allows for the assignment of the absolute stereochemistry.
Principle of Mosher's Ester Analysis
The underlying principle is that the phenyl group of the MTPA moiety adopts a preferred conformation, leading to anisotropic shielding or deshielding of nearby protons in the substrate.[11][12] By comparing the chemical shift differences (Δδ = δS - δR) between the (S)-MTPA and (R)-MTPA esters, the spatial arrangement of the substituents around the chiral carbinol center can be deduced.
Hypothetical Application to (+)-Crocacin C
(+)-Crocacin C possesses a secondary alcohol at the C7 position. Mosher's ester analysis could be applied to this center to independently confirm its 'S' configuration.
Experimental Protocol for Mosher's Ester Analysis of the C7-hydroxyl group of a relevant precursor alcohol:
-
Esterification:
-
Divide the alcohol precursor of (+)-crocacin C (containing the C7-OH) into two portions.
-
React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the respective (R)- and (S)-MTPA esters.
-
Purify the resulting diastereomeric esters.
-
-
NMR Spectroscopy:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all relevant proton signals.[11]
-
-
Data Analysis:
-
Assign the chemical shifts (δ) for protons on both sides of the C7 carbinol center for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for each pair of corresponding protons.
-
Protons with a positive Δδ value are located on one side of the Mosher ester plane, while those with a negative Δδ value are on the other.
-
Based on the established model for Mosher's esters, assign the absolute configuration of the C7 alcohol.
-
Data Presentation for Mosher's Analysis
| Protons near C7 | δ for (R)-MTPA ester (ppm) | δ for (S)-MTPA ester (ppm) | Δδ (δS - δR) | Inferred Position relative to MTPA Phenyl Group |
| H at C6 | Hypothetical value | Hypothetical value | Positive/Negative | Shielded/Deshielded |
| H at C8 | Hypothetical value | Hypothetical value | Positive/Negative | Shielded/Deshielded |
| Methyl at C6 | Hypothetical value | Hypothetical value | Positive/Negative | Shielded/Deshielded |
| Protons at C9 | Hypothetical value | Hypothetical value | Positive/Negative | Shielded/Deshielded |
Logical Flow for Mosher's Ester Analysis
Caption: Workflow for Mosher's ester analysis.
Comparison of Methods
| Feature | Asymmetric Total Synthesis | Mosher's Ester Analysis |
| Principle | Construction of the molecule from known chiral building blocks using stereocontrolled reactions. | NMR analysis of diastereomeric esters formed from a chiral alcohol and a chiral derivatizing agent. |
| Applicability | Entire molecule. | Specific to chiral centers bearing a hydroxyl (or amino) group. |
| Confirmation | Indirect, based on matching data of the final product with the natural sample. | Direct determination of the configuration of a specific stereocenter. |
| Requirements | Development of a complete synthetic route; access to chiral starting materials and reagents. | Small amount of the purified alcohol; access to (R)- and (S)-MTPA and high-field NMR. |
| Advantages | Provides definitive proof of the entire structure and absolute configuration; enables the synthesis of analogs. | Rapid and requires only a small amount of material; provides independent confirmation. |
| Limitations | Time and resource-intensive. | Limited to molecules with suitable functional groups; conformational flexibility can sometimes complicate analysis. |
Conclusion
The absolute configuration of (+)-crocacin C has been confidently established as (6S, 7S, 8R, 9S) through multiple, elegant total syntheses. This approach stands as the primary and definitive method of confirmation. For independent verification, particularly during the synthesis of novel analogs or when isolating new members of the crocacin family, Mosher's ester analysis provides a rapid, reliable, and complementary method for assigning the absolute configuration of key stereocenters, such as the C7 carbinol. The combined use of stereoselective synthesis and chiroptical or spectroscopic methods like Mosher's analysis represents the gold standard for the structural elucidation of complex natural products.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concise total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total synthesis of (+)-crocacin C using hidden symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective synthesis of (+)-crocacin C. An example of a highly challenging mismatched double asymmetric δ-stannylcrotylboration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of Crocacin A: A Guide for Laboratory Professionals
Absence of specific disposal protocols for Crocacin A necessitates treating it as a hazardous substance of unknown toxicity. Researchers and laboratory personnel must adhere to stringent safety measures and consult with their institution's Environmental Health and Safety (EHS) department for site-specific disposal guidance.
This compound, a potent antifungal and cytotoxic agent, lacks a dedicated Safety Data Sheet (SDS) with explicit disposal instructions.[1][2] This absence of specific regulatory guidance requires a cautious approach, treating the compound as hazardous waste. The following procedures are based on general best practices for handling cytotoxic and poorly characterized chemical compounds and are intended to supplement, not replace, institutional and regulatory protocols.
Recommended Disposal Protocol for this compound
Given its biological activity, all materials contaminated with this compound, including solid waste and solutions, should be managed as hazardous chemical waste.
Step 1: Segregation and Collection
-
Solid Waste: All solid materials that have come into contact with this compound, such as contaminated personal protective equipment (gloves, lab coats), absorbent pads, and weighing papers, should be collected in a dedicated, clearly labeled hazardous waste container. The container should be a durable, leak-proof plastic bag or a rigid container lined with a heavy-duty plastic bag.
-
Liquid Waste: All solutions containing this compound, including experimental residues and rinsing solutions, must be collected in a designated, leak-proof, and chemically resistant hazardous waste container. The container should be appropriate for the solvents used and clearly labeled. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Step 2: Labeling
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of this compound
-
The solvent composition for liquid waste
-
The date of accumulation
-
The name and contact information of the generating researcher or laboratory
Step 3: Storage
Store all this compound waste in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. Ensure that the storage area is away from general laboratory traffic and incompatible materials.
Step 4: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Chemical and Physical Properties of Related Crocacin Compounds
While specific data for this compound is limited in the provided search results, the properties of related Crocacin compounds can offer some insight into their chemical nature. It is crucial to note that these properties may not be representative of this compound.
| Property | Crocacin C[3] | Crocacin D[4] |
| Molecular Formula | C22H31NO3 | C31H44N2O6 |
| Molecular Weight | 357.5 g/mol | 540.7 g/mol |
| Computed XLogP3 | Not Available | 4.7 |
Logical Workflow for Disposal of Uncharacterized Compounds
The following diagram outlines the decision-making process for the proper disposal of a chemical, such as this compound, for which a specific Safety Data Sheet is not available.
Caption: Disposal workflow for chemicals lacking a specific SDS.
Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for professional safety advice. Always consult your institution's Environmental Health and Safety department for specific procedures and requirements for the disposal of hazardous materials.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crocacin C | C22H31NO3 | CID 6476010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crocacin D | C31H44N2O6 | CID 10530498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
